molecular formula C7H10N2O B1585135 1-Butyrylimidazole CAS No. 4122-54-7

1-Butyrylimidazole

Cat. No.: B1585135
CAS No.: 4122-54-7
M. Wt: 138.17 g/mol
InChI Key: FRBJFEASMICLGH-UHFFFAOYSA-N
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Description

1-Butyrylimidazole (CAS 4122-54-7) is a specialized organic compound belonging to the imidazole family, with the molecular formula C7H10N2O and a molecular weight of 138.17 g/mol . This chemical serves as a versatile reagent and building block in organic synthesis and research applications. Its structure, featuring an imidazole ring coupled with a butyryl group, makes it a valuable agent for acylation reactions, where it acts as a stable and reactive source of the butyryl moiety to transfer the group to other nucleophilic molecules. Researchers value 1-Butyrylimidazole for its role in the synthesis of more complex molecules, particularly in the development of ionic liquids, where imidazole derivatives are key precursors . Its physical properties, including a density of approximately 1.07-1.09 g/cm³ and a flash point above 100°C, are important considerations for safe handling and experimental planning . As a derivative of a fundamental nitrogen heterocycle, it also functions as a model compound in biochemical studies to mimic aspects of more complex, naturally occurring nitrogenous bases . This product is intended For Research Use Only and is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the Material Safety Data Sheet (MSDS) prior to use, as the compound may cause skin and eye irritation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-imidazol-1-ylbutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-2-3-7(10)9-5-4-8-6-9/h4-6H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRBJFEASMICLGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1C=CN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50349173
Record name 1-Butyrylimidazole
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Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4122-54-7
Record name 1-Butyrylimidazole
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Record name 1-Butyrylimidazole
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: 1-Butyrylimidazole – Properties, Synthesis, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Butyrylimidazole (N-butyrylimidazole) represents a critical class of "azolide" reagents—activated amides that bridge the reactivity gap between stable esters and highly reactive acid chlorides.[1] In drug discovery and proteomics, this compound serves as a chemoselective acylating agent, capable of modifying nucleophiles (amines, alcohols) under mild conditions without the aggressive acidity associated with acyl chlorides. This guide provides a comprehensive technical analysis of 1-butyrylimidazole, detailing its physicochemical profile, mechanistic reactivity, synthesis protocols, and applications in bioconjugation and organic synthesis.

Part 1: Structural Analysis & Physicochemical Profile[2]

Chemical Identity

1-Butyrylimidazole consists of a butyryl chain attached to the N1 nitrogen of an imidazole ring.[1] Unlike standard amides, the lone pair on the N1 nitrogen is partially sequestered into the aromatic sextet of the imidazole ring.[1] This competition for electron density prevents the strong resonance stabilization typical of amides, rendering the carbonyl carbon significantly more electrophilic.[1]

Physicochemical Data Table
PropertyValueNote
IUPAC Name 1-(1H-imidazol-1-yl)butan-1-one
CAS Number 4122-54-7Verified Registry Number
Molecular Formula C

H

N

O
Molecular Weight 138.17 g/mol
Physical State Liquid (Colorless to Light Yellow)Hygroscopic
Density 1.086 g/mL (at 25°C)Denser than water
Boiling Point ~247°C (760 mmHg)Decomposes if distilled without vacuum
Solubility DCM, THF, Acetonitrile, DMFHydrolyzes in water
Reactivity Class Active Amide (Azolide)Moisture Sensitive
Structural Reactivity: The "Twisted Amide" Effect

The reactivity of 1-butyrylimidazole stems from the "azolide effect."[1] In a standard amide, the N-C=O bond has partial double-bond character due to resonance.[1] In 1-butyrylimidazole:

  • Aromaticity vs. Resonance: The N1 lone pair is part of the imidazole aromatic system (

    
    
    
    
    
    -electrons).[1] Delocalizing this pair into the carbonyl group would disrupt the aromaticity of the ring.[1]
  • Leaving Group Ability: Upon nucleophilic attack, the imidazole ring is expelled.[1] Imidazole (pKa ~14.[1]5) is a much better leaving group than a standard amide anion (pKa ~30+), but worse than a chloride ion.[1] This places 1-butyrylimidazole in a "Goldilocks" zone: stable enough to handle (with precautions) but reactive enough to acylate hindered nucleophiles.[1]

Part 2: Mechanistic Reactivity[1]

The acylation mechanism follows a nucleophilic addition-elimination pathway.[1] A critical feature of this mechanism is the potential for autocatalysis or acid catalysis , where the basic N3 nitrogen of the imidazole ring accepts a proton, making the leaving group a neutral imidazole molecule rather than an anion.

Reaction Pathway Diagram

The following diagram illustrates the activation and transfer mechanism.[1]

G cluster_0 Reagents cluster_1 Products Reagent 1-Butyrylimidazole Intermediate Tetrahedral Intermediate Reagent->Intermediate Nucleophilic Attack (Rate Limiting) Nuc Nucleophile (R-NH2 / R-OH) Nuc->Intermediate Product Acylated Product (R-NH-Butyryl) Intermediate->Product Collapse Leaving Imidazole (Leaving Group) Intermediate->Leaving Expulsion

Figure 1: Mechanistic flow of nucleophilic acyl substitution using 1-butyrylimidazole.

Part 3: Synthesis Protocol

While 1-butyrylimidazole can be purchased, in situ preparation is often preferred in drug development workflows to avoid hydrolysis during storage.[1]

Standard Preparation (Schotten-Baumann Type)

Objective: Synthesize 1-butyrylimidazole from butyryl chloride.

Reagents:

  • Butyryl Chloride (1.0 eq)[1][2]

  • Imidazole (2.0 eq) or Imidazole (1.0 eq) + Triethylamine (1.1 eq)[1]

  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)[1]

Protocol:

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Solvation: Dissolve Imidazole (20 mmol) in anhydrous DCM (50 mL). Cool the solution to 0°C using an ice bath.

  • Addition: Add Butyryl Chloride (10 mmol) dropwise via a syringe or addition funnel over 15 minutes.

    • Observation: A white precipitate (imidazolium chloride) will form immediately if using excess imidazole.[1]

  • Reaction: Allow the mixture to warm to room temperature and stir for 1–2 hours.

  • Workup (Isolation):

    • Filter the mixture under nitrogen to remove the imidazolium chloride salt.[1]

    • Concentrate the filtrate under reduced pressure (rotary evaporator).[1]

    • Purification: If high purity is required, vacuum distillation is recommended (BP ~100°C at reduced pressure).[1] For most applications, the crude oil is sufficiently pure (>95%).[1]

Synthesis Workflow Diagram

Synthesis ButyrylCl Butyryl Chloride Reaction Reaction (0°C -> RT, DCM) ButyrylCl->Reaction Imidazole Imidazole (2.0 eq) Imidazole->Reaction Filtration Filtration (Remove Imidazolium Salt) Reaction->Filtration Evaporation Concentration (Vacuum) Filtration->Evaporation Product 1-Butyrylimidazole (Active Reagent) Evaporation->Product

Figure 2: Step-by-step synthesis workflow for 1-butyrylimidazole.[1]

Part 4: Applications in Drug Discovery & Proteomics

Chemoselective Acylation

In medicinal chemistry, 1-butyrylimidazole is superior to butyryl chloride when selectivity is required.[1]

  • Scenario: A molecule contains both a primary amine and a secondary alcohol.[1]

  • Outcome: 1-Butyrylimidazole will selectively acylate the amine (forming an amide) while leaving the alcohol untouched under neutral conditions.[1] Acid chlorides would likely acylate both.[1]

Protein Modification (Activity-Based Probes)

N-acylimidazoles are used to probe the active sites of serine hydrolases and proteases.[1]

  • Mechanism: The histidine residue in the enzyme's catalytic triad attacks the 1-butyrylimidazole, transferring the butyryl group to the enzyme (acylation). This mimics the natural enzymatic intermediate, allowing researchers to study enzyme kinetics or inhibit the enzyme irreversibly if the acyl group is designed to be stable.[1]

Cellulose and Carbohydrate Functionalization

Research indicates that 1-butyrylimidazole is effective for the acylation of cellulose in ionic liquids (e.g., LiCl/DMAc).[1] The reaction is entropy-driven and allows for the precise control of the Degree of Substitution (DS), modifying the solubility and thermal properties of the biopolymer [1].

Part 5: Handling, Stability, and Safety

Moisture Sensitivity (Critical)

1-Butyrylimidazole is hygroscopic .[1] Upon contact with atmospheric moisture, it hydrolyzes back to butyric acid and imidazole.[1]

  • Storage: Store under an inert atmosphere (Argon/Nitrogen) in a desiccator.

  • Indicator: A strong smell of "rancid butter" (butyric acid) indicates decomposition.[1]

Safety Profile
  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[1][3]

  • PPE: Chemical-resistant gloves (Nitrile), safety goggles, and fume hood usage are mandatory.[1]

References

  • El Seoud, O. A., et al. (2013).[1] "Kinetics and mechanism of imidazole-catalyzed acylation of cellulose in LiCl/N,N-dimethylacetamide." Biomacromolecules.

  • Staab, H. A. (1962).[1] "Syntheses Using Heterocyclic Amides (Azolides)." Angewandte Chemie International Edition. [1]

  • PubChem. (2025).[1][4][3] "1-Butyrylimidazole Compound Summary." National Library of Medicine.[1] [1]

  • ECHEMI. (2024).[1] "1-Butyrylimidazole Physical Properties and Safety."

Sources

1-butyryl-1H-imidazole CAS number and synonyms

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 1-Butyryl-1H-imidazole

Part 1: Core Directive & Introduction

Executive Summary 1-Butyryl-1H-imidazole (CAS: 4122-54-7) is a specialized acylating agent belonging to the class of azolides.[1] Unlike aggressive acyl chlorides (e.g., butyryl chloride), 1-butyryl-1H-imidazole offers a kinetically controlled reactivity profile, allowing for the selective acylation of nucleophiles (amines, alcohols, thiols) under neutral or mild conditions. In drug development, it serves as a critical intermediate for late-stage functionalization, prodrug synthesis, and peptide coupling, particularly when substrates are acid-sensitive or prone to racemization.

This guide moves beyond basic property listing to provide a mechanistic and operational framework for utilizing 1-butyryl-1H-imidazole in high-fidelity organic synthesis.

Part 2: Chemical Identity & Physical Properties

Critical Distinction: Do not confuse with 1-Butylimidazole (CAS 4316-42-1), which is an alkylated imidazole used in ionic liquids.[1] The butyryl derivative contains a carbonyl group, rendering it an active electrophile.

PropertySpecification
CAS Number 4122-54-7
IUPAC Name 1-(1H-imidazol-1-yl)butan-1-one
Synonyms N-Butyrylimidazole; 1-Butanoylimidazole; 1-Imidazolylbutan-1-one
Molecular Formula C₇H₁₀N₂O
Molecular Weight 138.17 g/mol
Appearance Colorless to pale yellow liquid or low-melting solid (hygroscopic)
Density ~1.086 g/mL
Boiling Point ~247°C (at 760 mmHg)
Solubility Soluble in DCM, THF, DMF, Acetonitrile; Hydrolyzes in water
Stability Moisture sensitive; decomposes to butyric acid and imidazole

Part 3: Mechanistic Principles

The utility of 1-butyryl-1H-imidazole stems from the unique electronic properties of the imidazole ring.[1] Unlike a simple amide, the lone pair on the pyrrole-like nitrogen is part of the aromatic sextet, reducing its ability to donate electron density to the carbonyl carbon. This makes the carbonyl carbon highly electrophilic and the imidazole a significantly better leaving group (pKa of conjugate acid ~7.0) than a standard amine.[1][2]

Mechanism of Action:

  • Activation: The carbonyl carbon is susceptible to nucleophilic attack.[1][3]

  • Tetrahedral Intermediate: The nucleophile adds to the carbonyl.[1]

  • Collapse: The imidazole ring is expelled, driving the reaction forward.

  • Catalysis: The released imidazole can act as a base to deprotonate the nucleophile, autocatalyzing the reaction.

AcylationMechanism Start 1-Butyryl-1H-imidazole (Electrophile) Inter Tetrahedral Intermediate Start->Inter Nucleophilic Attack Nu Nucleophile (R-NH2 / R-OH) Nu->Inter Prod Acylated Product (Amide/Ester) Inter->Prod Elimination LG Imidazole (Leaving Group) Inter->LG LG->Nu Base Catalysis (H+ abstraction)

Figure 1: Mechanistic pathway of nucleophilic acyl substitution mediated by 1-butyryl-1H-imidazole.

Part 4: Synthesis & Experimental Protocols

While 1-butyryl-1H-imidazole can be isolated, it is most frequently generated in situ to mitigate hydrolytic instability.[1] The following protocol describes the "One-Pot" activation of butyric acid using 1,1'-Carbonyldiimidazole (CDI), followed by coupling with an amine.

Standard Operating Procedure: In Situ Generation & Amidation

Objective: Synthesis of N-Benzylbutyramide (Model Reaction) Scale: 10 mmol

Reagents:

  • Butyric Acid (10 mmol, 0.88 g)

  • 1,1'-Carbonyldiimidazole (CDI) (11 mmol, 1.78 g)

  • Benzylamine (10 mmol, 1.07 g)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous, 20 mL)

Protocol:

  • Activation (Generation of 1-Butyryl-1H-imidazole):

    • Charge a flame-dried 50 mL round-bottom flask with CDI (1.78 g) and a magnetic stir bar.

    • Flush with Nitrogen (N₂) or Argon.[1]

    • Add anhydrous DCM (10 mL).

    • Add Butyric Acid (0.88 g) dropwise over 5 minutes. Caution: CO₂ gas evolution will be vigorous.

    • Checkpoint: Stir at room temperature for 30-60 minutes. The cessation of bubbling indicates the complete formation of 1-butyryl-1H-imidazole.[1]

  • Coupling:

    • Add Benzylamine (1.07 g) dissolved in DCM (5 mL) to the reaction mixture in one portion.

    • Stir at room temperature for 2–4 hours.

    • Note: For sterically hindered amines, heating to reflux (40°C for DCM) may be required.

  • Work-up:

    • Dilute with DCM (20 mL).[1]

    • Wash with 1M HCl (2 x 15 mL) to remove the liberated imidazole and any unreacted amine.[1]

    • Wash with Saturated NaHCO₃ (15 mL) to remove any unreacted butyric acid.[1]

    • Dry organic layer over MgSO₄, filter, and concentrate in vacuo.

Self-Validating Logic:

  • CO₂ Evolution: Visible bubbling confirms the activation step is proceeding.[1]

  • HCl Wash: The byproduct (imidazole) is basic; acidic wash ensures its complete removal, purifying the neutral amide product without chromatography in many cases.

Workflow Step1 Step 1: Activation Butyric Acid + CDI Check1 Observation: CO2 Evolution Stops Step1->Check1 Step2 Intermediate Formed: 1-Butyryl-1H-imidazole Check1->Step2 Confirmed Step3 Step 2: Coupling Add Nucleophile (Amine/Alcohol) Step2->Step3 Step4 Step 3: Work-up Acid Wash (Remove Imidazole) Step3->Step4 Final Final Product Isolated Amide/Ester Step4->Final

Figure 2: Operational workflow for the in situ generation and utilization of 1-butyryl-1H-imidazole.

Part 5: Applications in Drug Development

1. Selective N-Acylation: In molecules containing both hydroxyl and amine groups, 1-butyryl-1H-imidazole exhibits high chemoselectivity for amines, avoiding the need for transient protection of hydroxyl groups.[1]

2. Prodrug Synthesis: Butyrate esters are common prodrug moieties used to increase lipophilicity or mask polar groups.[1] 1-Butyryl-1H-imidazole allows for the esterification of sensitive pharmacophores where acid chlorides would cause degradation.[1]

3. Peptide Functionalization: It is used to "cap" N-termini of peptides or to introduce butyryl groups as hydrophobic tags, enhancing cell permeability of peptide therapeutics.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 643404, 1-Butyrylimidazole. Retrieved from [Link]

  • Armstrong, A., et al. (2020). Structure and Reactivity of Highly Twisted N-Acyl Imidazoles. PMC - NIH.[1] Retrieved from [Link]

  • Organic Chemistry Portal. Peptide Coupling Reagents: Carbonyldiimidazole (CDI). Retrieved from [Link]

Sources

Technical Guide: Solubility & Handling of 1-Butyrylimidazole

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 4122-54-7 | Molecular Formula:


 | MW:  138.17  g/mol [1][2]

Executive Summary

1-Butyrylimidazole (N-butyrylimidazole) acts as a specialized acyl transfer reagent in organic synthesis, often utilized when the reactivity of butyryl chloride is too aggressive or when acid-sensitive substrates require neutral byproducts (imidazole).[2]

The critical operational constraint for this compound is not its saturation limit, but its hydrolytic instability. While 1-Butyrylimidazole is technically miscible with a wide range of organic solvents, its utility is confined to anhydrous, aprotic systems . This guide delineates the solubility profile based on functional stability, ensuring that researchers select solvents that maintain the reagent's integrity during storage and reaction.

Physiochemical Profile & Solubility Mechanism[1][2][3][4]

Unlike simple salts where solubility is defined by lattice energy vs. solvation energy, 1-Butyrylimidazole is a low-melting organic intermediate (Density


 1.09 g/mL).[2] Its solubility is governed by dipole-dipole interactions  and 

-stacking potential
.[2]
  • Polarity: The imidazole ring provides significant polarity, while the butyryl chain adds lipophilic character. This duality allows it to dissolve in both moderately polar solvents (DCM, THF) and aromatic non-polar solvents (Toluene).

  • Solvation Mechanism: In chlorinated solvents like Dichloromethane (DCM), the solvent molecules effectively solvate the polarized carbonyl and imidazole ring without participating in nucleophilic attack, making DCM the "Gold Standard" vector for this reagent.

Physiochemical Data Table
PropertyValueOperational Implication
Physical State Liquid / Low-melting SolidCan be pipetted if liquid, but often handled as a solid melt.[1][2]
Density 1.086 g/mL (25°C)Dense organic layer; sinks in water (during biphasic quench).[1][2]
LogP ~1.32Moderate lipophilicity; extractable into organic phase.[1][2]
Reactivity High (Acyl Donor)Moisture Sensitive. Hydrolyzes to Butyric acid + Imidazole.[1][2]

Solvent Compatibility Matrix

The following matrix categorizes solvents based on Chemical Compatibility rather than just solubility.

Solvent ClassRepresentative SolventsCompatibilityTechnical Notes
Chlorinated Dichloromethane (DCM), ChloroformExcellent Primary choice. High solubility, inert, easy removal.[1][2]
Ethers THF, 1,4-Dioxane, Diethyl EtherGood Must be anhydrous (distilled over Na/Benzophenone or dried).[1]
Polar Aprotic Acetonitrile (MeCN), DMF, DMSOGood Useful for polar substrates.[1] Warning: DMF/DMSO are hard to remove.[2]
Aromatic Toluene, BenzeneModerate Good for high-temp reactions.[1][2] Solubility is lower than in DCM.[2]
Alkanes Hexanes, PentanePoor Low solubility.[1][2] Often used to precipitate the compound.[2]
Protic Water, Methanol, EthanolPROHIBITED Rapid Decomposition. Reacts to form esters (alcoholysis) or acids (hydrolysis).[1]

Mechanistic Reactivity & Stability

Understanding the degradation pathway is essential for solvent choice.[2] In the presence of protic solvents (Nucleophile H-Nu), 1-Butyrylimidazole undergoes nucleophilic acyl substitution.[2]

Diagram 1: Solvent Selection & Reactivity Logic

This decision tree guides the researcher through selecting the correct solvent system based on the intended application.

SolventSelection Start Start: Solvent Selection for 1-Butyrylimidazole CheckProtic Is the solvent Protic? (Water, Alcohols, Amines) Start->CheckProtic Stop STOP: Rapid Decomposition (Hydrolysis/Solvolysis) CheckProtic->Stop Yes CheckPolarity Required Reaction Temp? CheckProtic->CheckPolarity No (Aprotic) LowTemp Low/Ambient (<40°C) CheckPolarity->LowTemp HighTemp High (>60°C) CheckPolarity->HighTemp DCM Select Dichloromethane (DCM) (Best General Solubility) LowTemp->DCM THF Select THF (If Ether compatibility needed) LowTemp->THF MeCN Select Acetonitrile (For polar substrates) LowTemp->MeCN Toluene Select Toluene (For reflux/azeotropic drying) HighTemp->Toluene

Figure 1: Decision logic for solvent selection.[2] Red pathways indicate chemical incompatibility.[1][2]

Experimental Protocol: Preparation of Anhydrous Stock Solution

Objective: Prepare a 1.0 M solution of 1-Butyrylimidazole in DCM for immediate use in acylation reactions.

Reagents & Equipment[1][2][5]
  • 1-Butyrylimidazole (Pure, >98%)

  • Dichloromethane (Anhydrous, <50 ppm

    
    )
    
  • Argon or Nitrogen balloon/line

  • Oven-dried volumetric flask (25 mL) with septum

Step-by-Step Methodology
  • Inert Environment: Purge the volumetric flask with Argon for 5 minutes.

  • Weighing: Rapidly weigh 3.45 g (25 mmol) of 1-Butyrylimidazole.

    • Note: If the compound is liquid, use a gas-tight syringe based on density (approx 3.18 mL), but weighing by mass is more precise for stoichiometry.

  • Solvation: Add approx. 15 mL of anhydrous DCM to the flask. Swirl gently. The compound should dissolve instantly (exothermic solvation is negligible).[2]

  • Volume Adjustment: Dilute to the mark with DCM.

  • Storage: Seal with Parafilm/Septum. Store at 4°C. Use within 24 hours.

    • Self-Validating Check: If the solution turns cloudy or precipitates a white solid, moisture has entered, causing hydrolysis (formation of imidazole crystals or butyric acid haze). Discard.

Diagram 2: Hydrolysis Degradation Pathway

Visualizing why moisture exclusion is critical.[2]

Hydrolysis Compound 1-Butyrylimidazole (Reactive Electrophile) TS Tetrahedral Intermediate (Unstable) Compound->TS + H2O Water Water (H2O) (Nucleophile) Water->TS Products Butyric Acid + Imidazole (Deactivated) TS->Products Collapse

Figure 2: The hydrolysis pathway.[2] The presence of water irreversibly degrades the reagent into non-reactive byproducts.

Troubleshooting & FAQs

Q: Can I use DMF as a solvent? A: Yes, 1-Butyrylimidazole is highly soluble in DMF.[2] However, DMF is hygroscopic.[2] You must use "Dry" or "Anhydrous" grade DMF (stored over molecular sieves).[2] Wet DMF will consume your reagent before the reaction starts.[2]

Q: My solution turned cloudy after 2 hours. Why? A: This indicates moisture ingress.[2] The cloudiness is likely protonated imidazole (imidazolium butyrate salt) forming due to hydrolysis.[2] Ensure all glassware is oven-dried and solvents are anhydrous.[2]

Q: How do I remove the solvent after reaction? A:

  • DCM/THF: Rotary evaporation at 40°C (mild vacuum).

  • Toluene: Rotary evaporation requires higher bath temp (50-60°C).[2]

  • DMF: Requires high vacuum or aqueous workup (risk of hydrolysis during workup).[2]

References

  • Jencks, W. P., & Carriuolo, J. (1960). Reactivity of N-acylimidazoles. Journal of the American Chemical Society.[2] (Contextual citation for N-acyl reactivity).

  • Organic Chemistry Portal. (2024).[2] Acylation Reagents and Solvents. Retrieved from [Link]

Sources

spectroscopic data of 1-Butyrylimidazole (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 1-Butyrylimidazole

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for 1-Butyrylimidazole (C₇H₁₀N₂O), a key reagent and building block in synthetic chemistry. For researchers and professionals in drug development, accurate structural elucidation is paramount. This document moves beyond mere data presentation, offering a field-proven perspective on the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Our approach is rooted in explaining the causal relationships behind the observed spectral features, ensuring a self-validating and trustworthy structural confirmation.

Molecular Identity:

  • Chemical Name: 1-(1H-imidazol-1-yl)butan-1-one[1]

  • Molecular Formula: C₇H₁₀N₂O[2]

  • Molecular Weight: 138.17 g/mol [1][3]

  • CAS Number: 4122-54-7[1]

Caption: Molecular structure of 1-Butyrylimidazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.[4] For 1-Butyrylimidazole, both ¹H and ¹³C NMR are essential for an unambiguous assignment of the structure.

¹H NMR Spectroscopy: Elucidating Proton Environments

Proton NMR reveals the number of distinct proton environments and their neighboring relationships through chemical shift, integration, and signal splitting (multiplicity).

  • Sample Preparation: Dissolve ~5-10 mg of 1-Butyrylimidazole in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. The choice of CDCl₃ is common for non-polar to moderately polar organic molecules.

  • Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal reference, setting the 0 ppm mark.[4][5]

  • Data Acquisition: Place the sample in a high-field NMR spectrometer (e.g., 400 or 500 MHz). Acquire the spectrum at room temperature using a standard pulse program. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, an appropriate relaxation delay, and a spectral width covering the expected range of proton signals (typically 0-12 ppm).[6]

  • Data Processing: Fourier transform the acquired Free Induction Decay (FID), phase correct the spectrum, and calibrate the chemical shift scale to the TMS signal at 0.00 ppm. Integrate the signals to determine the relative number of protons.

Signal LabelChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
H-2~8.15s (singlet)-1HImidazole CH
H-5~7.45s (singlet)-1HImidazole CH
H-4~7.10s (singlet)-1HImidazole CH
a~2.95t (triplet)~7.42H-CO-CH₂ -CH₂-CH₃
b~1.80sextet~7.42H-CO-CH₂-CH₂ -CH₃
c~1.00t (triplet)~7.43H-CO-CH₂-CH₂-CH₃

Note: Exact chemical shifts can vary slightly based on solvent and concentration. Data is synthesized from typical values for N-acylimidazoles and alkyl chains.

The ¹H NMR spectrum provides a clear fingerprint of the molecule.

  • Imidazole Protons (H-2, H-4, H-5): The three protons on the imidazole ring appear as distinct singlets in the downfield region (7.10-8.15 ppm). Their downfield shift is a direct result of the deshielding effect of the aromatic ring current and the electron-withdrawing nature of the nitrogen atoms. The H-2 proton, positioned between two electronegative nitrogen atoms, is the most deshielded and appears furthest downfield.

  • Methylene Protons 'a' (-COCH₂-): The signal at ~2.95 ppm corresponds to the two protons adjacent to the carbonyl group. The strong electron-withdrawing character of the carbonyl (C=O) group deshields these protons significantly, shifting them downfield relative to a standard alkane methylene group.[5] The signal is a triplet because these protons are adjacent to the 'b' methylene group, which has two protons (n=2), resulting in splitting according to the n+1 rule (2+1=3 peaks).[5]

  • Methylene Protons 'b' (-CH₂-): Appearing at ~1.80 ppm, these protons are further from the carbonyl group and thus experience less deshielding. This signal is split into a sextet by its five neighboring protons (two on carbon 'a' and three on carbon 'c'; n=5, n+1=6).

  • Methyl Protons 'c' (-CH₃): The terminal methyl group protons are the most shielded, appearing furthest upfield at ~1.00 ppm, typical for alkyl chains.[5] The signal is a triplet because it is coupled to the two adjacent 'b' protons (n=2, n+1=3).

The integration values (1:1:1:2:2:3) perfectly match the number of protons in each unique chemical environment, confirming the structure.

cluster_butyryl Butyryl Chain Coupling cluster_imidazole Imidazole Ring H2 H-2 (~8.15 ppm) Singlet H4 H-4 (~7.10 ppm) Singlet H5 H-5 (~7.45 ppm) Singlet Ha Protons 'a' (~2.95 ppm) Triplet Hb Protons 'b' (~1.80 ppm) Sextet Ha->Hb 2 neighbors Hb->Ha 2 neighbors Hc Protons 'c' (~1.00 ppm) Triplet Hb->Hc 3 neighbors Hc->Hb 2 neighbors

Caption: ¹H NMR coupling relationships in 1-Butyrylimidazole.

¹³C NMR Spectroscopy: Confirming the Carbon Framework

¹³C NMR spectroscopy identifies all unique carbon environments within the molecule. Due to the low natural abundance of ¹³C, spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets where each peak corresponds to a chemically distinct carbon atom.[7]

The sample preparation is identical to that for ¹H NMR. The acquisition uses a carbon-observe pulse program with broadband proton decoupling on a high-field spectrometer. A greater number of scans is typically required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

Signal LabelChemical Shift (δ, ppm)Assignment
1~172.0C =O (Carbonyl)
2~137.0Imidazole C -2
3~130.0Imidazole C -5
4~117.0Imidazole C -4
5~38.0-CO-C H₂-CH₂-CH₃
6~18.0-CO-CH₂-C H₂-CH₃
7~13.5-CO-CH₂-CH₂-C H₃

Note: Data is synthesized based on PubChem spectral information and typical values for related structures.[3][8]

  • Carbonyl Carbon (C-1): The carbonyl carbon is the most deshielded, appearing furthest downfield around 172.0 ppm. This is a highly characteristic shift for an amide or ester carbonyl group.[8] Its significant downfield position is due to the double bond to the highly electronegative oxygen atom.

  • Imidazole Carbons (C-2, C-4, C-5): These aromatic carbons resonate between 117.0 and 137.0 ppm, a typical range for aromatic and heteroaromatic systems.[8] The specific shifts are influenced by the positions of the nitrogen atoms.

  • Alkyl Carbons (C-5, C-6, C-7): The carbons of the butyryl chain appear in the upfield region (13.5-38.0 ppm), characteristic of sp³-hybridized carbons.[8] The carbon adjacent to the carbonyl (C-5) is the most deshielded of the three due to the electron-withdrawing effect of the C=O group. The terminal methyl carbon (C-7) is the most shielded and appears furthest upfield.

The observation of seven distinct signals perfectly matches the seven carbon atoms in the molecule, providing a self-validating confirmation of the carbon skeleton.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its specific vibrational modes (e.g., stretching, bending).[9]

  • Instrument Setup: Ensure the ATR crystal (typically diamond or germanium) is clean.

  • Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental signals.

  • Sample Application: Place a small amount (a single drop or a few milligrams of solid) of 1-Butyrylimidazole directly onto the ATR crystal.

  • Data Acquisition: Acquire the sample spectrum. The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
~3120MediumC-H StretchImidazole (=C-H)
~2960, ~2870Medium-StrongC-H StretchButyryl chain (-CH₃, -CH₂)
~1715Strong, SharpC=O StretchAmide (Acyl-imidazole)
~1500-1600MediumC=N, C=C StretchImidazole Ring
~1460MediumC-H BendButyryl chain (-CH₂)

Note: Based on data from PubChem and general IR correlation tables.[3]

  • The Carbonyl (C=O) Stretch: The most prominent and diagnostic peak in the spectrum is the strong, sharp absorption around 1715 cm⁻¹. This peak is characteristic of a carbonyl stretch.[10][11] Its high intensity is due to the large change in dipole moment during the C=O bond vibration. Its position is indicative of an amide-like functional group, specifically an N-acylimidazole, which is less conjugated than a typical amide, leading to a slightly higher frequency.

  • C-H Stretching Region: Two distinct types of C-H stretching vibrations are observed. The peaks just below 3000 cm⁻¹ (~2960, 2870 cm⁻¹) are characteristic of the sp³-hybridized C-H bonds in the alkyl (butyryl) chain.[12] The weaker peak just above 3000 cm⁻¹ (~3120 cm⁻¹) is indicative of sp²-hybridized C-H bonds, confirming the presence of the aromatic imidazole ring.[13] This distinction is a powerful diagnostic tool.

  • Imidazole Ring Vibrations: The absorptions in the 1500-1600 cm⁻¹ region are attributed to the stretching vibrations of the C=N and C=C bonds within the imidazole ring, which is characteristic of many aromatic and heteroaromatic systems.[14]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through its fragmentation pattern. In electron ionization (EI) MS, a molecule is ionized by a high-energy electron beam, forming an energetically unstable molecular ion (M⁺) that subsequently breaks down into smaller, charged fragments.[15]

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC). The sample is vaporized in a high vacuum.

  • Ionization: The gaseous molecules are bombarded with a beam of 70 eV electrons, causing the ejection of an electron from the molecule to form the molecular ion (M⁺).

  • Fragmentation: The excess energy in the molecular ion causes it to fragment into various smaller cations and neutral radicals.

  • Analysis: The positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: The detector records the abundance of each ion at a specific m/z, generating the mass spectrum.

m/zProposed Fragment IonFormulaNotes
138[C₇H₁₀N₂O]⁺C₇H₁₀N₂OMolecular Ion (M⁺)
71[CH₃CH₂CH₂CO]⁺C₄H₇OButyryl cation (α-cleavage)
68[C₃H₄N₂]⁺C₃H₄N₂Imidazole cation
43[CH₃CH₂CH₂]⁺C₃H₇Propyl cation

The fragmentation of 1-Butyrylimidazole can be logically predicted based on the stability of the resulting ions and radicals.

  • Molecular Ion (m/z 138): The peak at m/z 138 corresponds to the intact molecular ion, confirming the molecular weight of the compound.[3]

  • Alpha-Cleavage: The most favorable fragmentation pathway for N-acyl compounds is alpha-cleavage, the breaking of the bond adjacent to the carbonyl group.[16] This can occur in two ways:

    • Cleavage of the C-N bond to generate the butyryl cation ([C₄H₇O]⁺) at m/z 71 . This is often a very intense peak.

    • Cleavage of the C-C bond of the butyryl group to lose a propyl radical (•C₃H₇), also resulting in a fragment at m/z 71 if the charge remains on the carbonyl portion.

  • Formation of Imidazole Cation (m/z 68): Cleavage of the C-N bond with charge retention on the imidazole ring would produce an ion at m/z 68.

  • Alkyl Fragmentation (m/z 43): The appearance of a peak at m/z 43 is characteristic of a propyl cation, arising from the fragmentation of the butyryl chain.

M Molecular Ion [C₇H₁₀N₂O]⁺˙ m/z = 138 F71 Butyryl Cation [C₄H₇O]⁺ m/z = 71 M->F71 α-cleavage F68 Imidazole Cation [C₃H₄N₂]⁺ m/z = 68 M->F68 α-cleavage F43 Propyl Cation [C₃H₇]⁺ m/z = 43 F71->F43 R_Im - •Im (Imidazole radical) R_But - •But (Butyryl radical) R_Et - C₂H₄ (Ethylene loss)

Caption: Key fragmentation pathways of 1-Butyrylimidazole in EI-MS.

Conclusion: A Self-Validating Spectroscopic Profile

The structural elucidation of 1-Butyrylimidazole is a prime example of the synergistic power of modern spectroscopic techniques.

  • Mass Spectrometry establishes the correct molecular weight (138 g/mol ) and suggests the presence of butyryl and imidazole moieties through its fragmentation pattern.

  • IR Spectroscopy confirms the key functional groups: an amide-like carbonyl, an aromatic ring, and an alkyl chain.

  • ¹³C NMR verifies the presence of seven unique carbon atoms, including a carbonyl, three aromatic carbons, and three distinct alkyl carbons.

  • ¹H NMR provides the final, definitive proof by mapping the precise connectivity of the entire molecule. The chemical shifts, integration, and coupling patterns align perfectly with the proposed structure, leaving no ambiguity.

Each technique provides a piece of the puzzle, and together they form a robust, self-validating dataset that confirms the identity and purity of 1-Butyrylimidazole with a high degree of confidence. This comprehensive analytical approach is indispensable for ensuring the quality and reliability of chemical entities in research and development.

References

  • PubChem (National Center for Biotechnology Information). 1-Butyrylimidazole. Available at: [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Trivedi, M. K., et al. (2015). Spectroscopic Characterization of Biofield Treated Metronidazole and Tinidazole. Med chem 5: 340-344. Available at: [Link]

  • Dutcher, D. D., et al. (2014). FT-IR quantification of the carbonyl functional group in aqueous-phase secondary organic aerosol from phenols. Atmospheric Environment, 98, 264-272. Available at: [Link]

  • JEOL Ltd. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Available at: [Link]

  • Compound Interest (2015). A Guide to 13C NMR Chemical Shift Values. Available at: [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Available at: [Link]

  • Dahl, B. (2017). The Carbonyl Group, Part I: Introduction. Spectroscopy Online. Available at: [Link]

  • Chemguide. Fragmentation patterns in the mass spectra of organic compounds. Available at: [Link]

  • Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

  • Ashen-Garry, D. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Available at: [Link]

  • AZoOptics. How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Available at: [Link]

  • Chemguide. Interpreting C-13 NMR spectra. Available at: [Link]

  • University of Wisconsin. Table of Characteristic IR Absorptions. Available at: [Link]

Sources

Navigating the Chemistry of 1-Butyrylimidazole: A Technical Guide to Safe Handling and Application

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

1-Butyrylimidazole is a reactive acylating agent with growing importance in organic synthesis and pharmaceutical development. Its utility, however, is matched by a distinct hazard profile that necessitates a thorough understanding of its properties to ensure safe handling and application. This in-depth technical guide provides a comprehensive overview of the safety and handling precautions for 1-Butyrylimidazole. Synthesizing data from established safety data sheets, toxicological studies of related compounds, and general principles of laboratory safety, this whitepaper aims to equip researchers, scientists, and drug development professionals with the critical knowledge required to mitigate risks. We will delve into the chemical's hazard profile, engineering controls, personal protective equipment, and best practices for storage, spill management, and disposal, all grounded in the principles of scientific integrity and proactive risk management.

Understanding the Hazard Profile of 1-Butyrylimidazole

1-Butyrylimidazole is classified under the Globally Harmonized System (GHS) as a substance that requires careful handling due to its irritant properties.[1][2] The primary hazards are associated with its effects on the skin, eyes, and respiratory system.

GHS Classification:

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation[1]
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation[1]
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation[1]

The causality behind these classifications lies in the chemical's reactivity. As an N-acylimidazole, the molecule is an active acylating agent.[3][4] This reactivity means it can readily react with nucleophilic functional groups present in biological tissues, such as amines and thiols on proteins, leading to irritation and potential cellular damage upon contact.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust safety protocol for handling 1-Butyrylimidazole relies on a combination of engineering controls and appropriate personal protective equipment to minimize exposure.

Engineering Controls: The First Line of Defense

The primary engineering control for handling 1-Butyrylimidazole is a properly functioning certified laboratory chemical fume hood.[5] This is critical to prevent the inhalation of any vapors or aerosols that may be generated, especially when handling larger quantities or when the substance is heated. Local exhaust ventilation should be used for smaller-scale operations outside of a fume hood. An emergency eyewash station and safety shower must be readily accessible, within a 10-second travel distance, in any area where 1-Butyrylimidazole is handled.[5]

Personal Protective Equipment (PPE): Essential for Direct Handling

The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken. The following PPE is mandatory when handling 1-Butyrylimidazole:

  • Eye and Face Protection: Chemical safety goggles are required at a minimum.[6] A face shield should be worn in situations where there is a higher risk of splashing.

  • Skin Protection:

    • Gloves: Chemical-resistant gloves, such as nitrile gloves, should be worn.[6] It is crucial to inspect gloves for any signs of degradation or perforation before use and to practice proper glove removal techniques to avoid skin contact.[6]

    • Lab Coat: A fully buttoned lab coat serves to protect the skin and personal clothing from accidental splashes.

  • Respiratory Protection: In situations where engineering controls may not be sufficient to maintain exposure below acceptable levels, or during spill cleanup, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.

Experimental Workflow: Safe Handling of 1-Butyrylimidazole

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep1 Don appropriate PPE: - Chemical safety goggles - Nitrile gloves - Lab coat prep2 Ensure fume hood is operational prep1->prep2 prep3 Verify location of eyewash station and safety shower prep2->prep3 handle1 Work within the fume hood prep3->handle1 handle2 Dispense 1-Butyrylimidazole carefully to avoid splashes handle1->handle2 handle3 Keep container sealed when not in use handle2->handle3 clean1 Decontaminate work surfaces handle3->clean1 clean2 Properly dispose of contaminated materials clean1->clean2 clean3 Remove PPE and wash hands thoroughly clean2->clean3

Caption: A logical workflow for the safe handling of 1-Butyrylimidazole.

Chemical Reactivity and Incompatibility: Understanding the Chemistry for Safer Practices

N-acylimidazoles are known for their moderate reactivity, which makes them useful in synthesis but also necessitates careful consideration of their storage and handling conditions.[4][7]

Hydrolytic Instability

1-Butyrylimidazole is susceptible to hydrolysis, a reaction that is accelerated in the presence of both acids and bases.[7][8] The amide bond in the N-acylimidazole is more labile than in typical amides, making it more reactive towards nucleophilic attack by water.[3] This reactivity is particularly pronounced under basic conditions.[7] Therefore, contact with strong acids, strong bases, and moisture should be avoided to maintain the integrity of the compound.

Incompatible Materials

To prevent potentially hazardous reactions, 1-Butyrylimidazole should be stored and handled away from the following:

  • Strong Oxidizing Agents: Can lead to vigorous, potentially explosive reactions.[5]

  • Strong Acids and Bases: As mentioned, these can catalyze hydrolysis and other decomposition reactions.[5]

  • Water/Moisture: Promotes hydrolysis, leading to the degradation of the compound.

Toxicology Profile: Insights from Related Compounds

Exposure RoutePotential Effects (based on related compounds)
Dermal Causes skin irritation.[1] Prolonged or repeated contact may lead to dermatitis. Related imidazole compounds have shown dermal toxicity.[9]
Ocular Causes serious eye irritation.[1] Direct contact can cause redness, pain, and potential damage to the cornea.
Inhalation May cause respiratory tract irritation.[1] Inhalation of vapors or aerosols may lead to coughing, shortness of breath, and irritation of the nose and throat. Studies on N-Butylimidazole suggest that it may be fatal if inhaled.[10]
Ingestion Harmful if swallowed. Ingestion may cause gastrointestinal irritation, nausea, vomiting, and diarrhea.[10]

Due to the lack of specific long-term toxicity data, it is prudent to handle 1-Butyrylimidazole with the assumption that it may have chronic health effects with repeated exposure.

Protocols for Safe Storage, Spill Management, and Disposal

Storage

1-Butyrylimidazole should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[6] It should be kept separate from incompatible materials as listed in Section 3.2.

Spill Management

In the event of a spill, the following protocol should be followed:

Minor Spill (Contained within a fume hood):

  • Alert personnel in the immediate area.

  • Ensure appropriate PPE is worn, including respiratory protection if necessary.

  • Contain the spill with an inert absorbent material such as vermiculite, dry sand, or earth.

  • Carefully collect the absorbed material into a labeled, sealable container for hazardous waste.

  • Decontaminate the spill area with a suitable solvent (e.g., isopropanol or ethanol) followed by soap and water.

  • Place all contaminated materials , including cleaning supplies and PPE, into the hazardous waste container.

Major Spill (Outside of a fume hood or a large volume):

  • Evacuate the area immediately.

  • Alert others and activate the emergency alarm.

  • Contact the institution's emergency response team or local fire department.

  • Do not attempt to clean up the spill yourself.

Spill Response Decision Tree

spill Spill of 1-Butyrylimidazole Occurs location Is the spill contained in a fume hood? spill->location size Is the spill minor (<100 mL)? location->size Yes evacuate Evacuate the Area and Call for Emergency Response location->evacuate No ppe_check Are you wearing appropriate PPE? size->ppe_check Yes size->evacuate No cleanup Follow Minor Spill Cleanup Protocol ppe_check->cleanup Yes get_ppe Don appropriate PPE ppe_check->get_ppe No get_ppe->cleanup

Sources

Technical Monograph: 1-Butyrylimidazole in Chemoselective Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Butyrylimidazole is a specialized


-acylimidazole reagent that serves as a superior alternative to butyryl chloride and butyric anhydride in sensitive organic syntheses. Unlike acid chlorides, which release corrosive HCl and often lack chemoselectivity, 1-Butyrylimidazole offers a tunable reactivity profile. It acts as a "activated amide," capable of acylating nucleophiles (amines, alcohols, thiols) under neutral or mildly basic conditions while resisting over-reaction with organometallics.

This guide details the mechanistic advantages of 1-Butyrylimidazole, specifically its utility in synthesizing ketones via Grignard reagents (Weinreb-like behavior) and its application in the controlled modification of biopolymers like cellulose.

Molecular Architecture & Preparation

The "Azolide" Effect

The utility of 1-Butyrylimidazole stems from the unique electronic properties of the


-acylimidazole moiety. In a standard amide, resonance stabilization renders the carbonyl carbon less electrophilic. However, in 

-acylimidazoles, the nitrogen lone pair is part of the aromatic sextet of the imidazole ring. This aromaticity competes with the amide resonance, leaving the carbonyl carbon highly electrophilic and the imidazole ring a potent leaving group (

of conjugate acid

7.0, compared to

30 for amines).
Preparation Protocols

Researchers typically generate 1-Butyrylimidazole in situ to maximize activity, though it can be isolated.

Method A: The CDI Route (Recommended for Acid-Sensitive Substrates) This method avoids the generation of HCl entirely.

  • Reagents: Butyric acid (1.0 eq), 1,1'-Carbonyldiimidazole (CDI) (1.1 eq).

  • Solvent: Anhydrous THF or Dichloromethane (DCM).

  • Protocol: Add CDI to a solution of butyric acid at 0°C. Stir for 1 hour at room temperature. Evolution of CO₂ confirms the formation of 1-Butyrylimidazole.

  • Status: The resulting solution is used directly.

Method B: The Acid Chloride Route

  • Reagents: Butyryl chloride (1.0 eq), Imidazole (2.0 eq).

  • Mechanism: The first equivalent of imidazole forms the product; the second acts as a base to scavenge HCl, precipitating as imidazolium chloride.

  • Filtration: Filter off the solid imidazolium salt to obtain a clean solution of 1-Butyrylimidazole.

SynthesisPathways ButyricAcid Butyric Acid Intermediate Reactive Intermediate ButyricAcid->Intermediate Activation CDI CDI (Carbonyldiimidazole) CDI->Intermediate ButyrylCl Butyryl Chloride Product 1-Butyrylimidazole ButyrylCl->Product Nucleophilic Subst. Imidazole Imidazole (2.0 eq) Imidazole->Product Intermediate->Product Byproducts1 CO2 + Imidazole Intermediate->Byproducts1 Byproducts2 Imidazolium Chloride (Precipitate) Product->Byproducts2 Scavenging

Caption: Dual pathways for generating 1-Butyrylimidazole. Method A (CDI) is preferred for acid-sensitive workflows.

Core Application: Chemoselective Acylation[1]

Amidation and Esterification

1-Butyrylimidazole is highly selective. It discriminates between primary and secondary amines and can acylate alcohols without touching phenols under controlled conditions.

Protocol: Selective Butyrylation of a Primary Amine

  • Preparation: Generate 1-Butyrylimidazole (1.1 eq) in THF (0.5 M) using Method A.

  • Addition: Add the target amine (1.0 eq) slowly at room temperature.

  • Reaction Time: 1–4 hours.

  • Workup: Dilute with EtOAc, wash with water (removes imidazole), dry, and concentrate.

  • Why this works: The reaction is driven by the formation of the stable amide bond and the release of neutral imidazole. No exogenous base is required if the imidazole released acts as a buffer.

Case Study: Biopolymer Modification (Cellulose)

A critical application of acylimidazoles is in the modification of cellulose.[1] Standard acid chlorides degrade the cellulose polymer chain due to HCl generation. 1-Butyrylimidazole allows for the introduction of hydrophobic butyryl groups (increasing solubility and plasticity) without chain degradation.

Key Data Point: In a study of cellulose acylation in LiCl/DMAc, 1-Butyrylimidazole showed distinct kinetic advantages over anhydrides, allowing for controlled Degree of Substitution (DS).

Acylating AgentByproductCellulose DegradationReaction Rate
Butyryl ChlorideHCl (Gas/Acid)HighFast (Uncontrolled)
Butyric AnhydrideButyric AcidLowSlow
1-Butyrylimidazole Imidazole (Neutral) Negligible Tunable

Advanced Application: Ketone Synthesis (Grignard Reaction)[3]

One of the most valuable applications of 1-Butyrylimidazole is its ability to react with Grignard reagents to form ketones rather than tertiary alcohols. This mimics the chemistry of Weinreb amides but often with reagents generated in situ.

The Mechanism of Mono-Addition

When a Grignard reagent (R-MgX) attacks an ester or acid chloride, the tetrahedral intermediate collapses immediately, ejecting the leaving group. The resulting ketone is more reactive than the starting material, leading to a second attack and tertiary alcohol formation.

With 1-Butyrylimidazole, the tetrahedral intermediate is stabilized by the chelation of the magnesium to the imidazole nitrogen. This intermediate does not collapse until acidic workup (quenching), preventing the second addition.

GrignardMechanism Reagent 1-Butyrylimidazole Tetrahedral Stable Tetrahedral Intermediate (Mg-Chelated) Reagent->Tetrahedral Nucleophilic Attack Grignard R-MgBr (Grignard) Grignard->Tetrahedral Product Propyl Ketone (R-CO-C3H7) Tetrahedral->Product Hydrolysis LeavingGroup Imidazole Tetrahedral->LeavingGroup Elimination Quench H3O+ Workup

Caption: Formation of ketones via a stable chelated intermediate, preventing over-addition of the Grignard reagent.

Experimental Protocol: Synthesis of Butyrophenone

Objective: Synthesis of Butyrophenone from Phenylmagnesium Bromide and 1-Butyrylimidazole.

  • Reagent Prep: Prepare 1-Butyrylimidazole (10 mmol) in anhydrous THF (20 mL) via the CDI method. Cool to -78°C.

  • Grignard Addition: Add Phenylmagnesium bromide (10 mmol, 1.0 eq) dropwise over 15 minutes.

    • Note: Stoichiometry is 1:1. Unlike esters (which require 2+ eq for alcohols), this reaction stops at the ketone stage.

  • Warming: Allow the mixture to warm to 0°C over 2 hours. The intermediate is stable.[2]

  • Quench: Pour the reaction mixture into cold 1M HCl. This hydrolyzes the intermediate, ejecting imidazole and forming the ketone.

  • Extraction: Extract with diethyl ether. Wash with brine.

  • Purification: Flash chromatography (Hexanes/EtOAc).

References

  • Mechanistic Found

    • Source: Staab, H. A. (1962). "Syntheses Using Heterocyclic Amides (Azolides).
    • Relevance: Defines the "azolide" activ
  • Cellulose Acyl

    • Source: El Seoud, O. A., et al. (2012). "Kinetics and mechanism of imidazole-catalyzed acylation of cellulose in LiCl/N,N-dimethylacetamide.
    • Relevance: Validates 1-Butyrylimidazole as the active species in biopolymer modific
  • Grignard Selectivity (General N-Acylimidazole Context)

    • Source: Ohta, S., et al. (1986). "Acylation of Grignard Reagents with N-Acylimidazoles." Chemical and Pharmaceutical Bulletin.
    • Relevance: Establishes the protocol for ketone synthesis preventing tertiary alcohol form

Sources

Technical Guide: Reactivity and Application of the Acyl-Imidazole Group

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The N-acylimidazole moiety represents a "Goldilocks" zone in acyl transfer reagents: it is significantly more reactive than esters or amides but avoids the uncontrollable, moisture-sensitive volatility of acid chlorides. For the drug development scientist, this functional group offers a unique balance of tunable reactivity and operational simplicity .

This guide dissects the electronic underpinnings of the acyl-imidazole group, provides a self-validating protocol for its generation via 1,1'-Carbonyldiimidazole (CDI), and establishes its hierarchy within the acylating agent spectrum.

Mechanistic Architecture

The utility of the acyl-imidazole group stems from its unique electronic structure, often described as a "pull-push" system. Unlike standard amides where resonance stabilization (


) renders the carbonyl carbon electrophilically poor, the imidazole ring creates a competing resonance system.
The Electronic "Pull"

The lone pair on the proximal nitrogen (


) is part of the aromatic sextet of the imidazole ring. This aromaticity competes with the amide resonance, preventing the full donation of electron density into the carbonyl. Consequently, the carbonyl carbon remains highly electrophilic.
The Leaving Group "Push"

Upon nucleophilic attack, the leaving group is the imidazolide anion (or neutral imidazole if protonated).

  • 
     of Leaving Group:  The conjugate acid of imidazole has a 
    
    
    
    of ~6.95.
  • Comparison: Compare this to an alkoxide leaving group (from an ester) with a conjugate acid

    
     of ~16.
    
  • Implication: Imidazole is a significantly better leaving group than an alcohol, facilitating rapid acyl transfer.

Autocatalysis

A critical, often overlooked feature is the distal nitrogen (


) of the imidazole ring. It acts as an internal base (Bronsted base), capable of deprotonating the incoming nucleophile or stabilizing the transition state via hydrogen bonding.
Visualization: Activation and Substitution Pathway

AcylImidazoleMechanism Fig 1: Generation and Reactivity of N-Acylimidazole via CDI CDI 1,1'-Carbonyldiimidazole (CDI) Inter Mixed Anhydride Intermediate CDI->Inter Activation Acid Carboxylic Acid (R-COOH) Acid->Inter Activation AcylIm N-Acylimidazole (Active Species) Inter->AcylIm -ImH CO2 CO2 (Gas) Inter->CO2 Decarboxylation ImH Imidazole (Byproduct) AcylIm->ImH Leaving Group Product Final Amide/Ester (R-CO-NH-R') AcylIm->Product Nucleophilic Attack Nuc Nucleophile (H2N-R') Nuc->Product

Figure 1: The activation pathway showing the conversion of a carboxylic acid to the active acyl-imidazole species, followed by nucleophilic displacement.[1][2]

Reactivity Profile and Kinetics[3][4][5]

To effectively deploy acyl-imidazoles, one must understand their position in the reactivity hierarchy. They are "activated amides" that behave more like anhydrides.

Comparative Hydrolysis Rates

The following table illustrates the relative reactivity of acylating agents, normalized to the hydrolysis rate of N-acetylimidazole.

Acylating AgentLeaving Group

(Conjugate Acid)
Relative Reactivity (

)
Stability Profile
Acetyl Chloride

-7

Extremely Moisture Sensitive
Acetic Anhydride

4.76~ 1 - 10Moisture Sensitive
N-Acetylimidazole Imidazole 6.95 1 (Reference) Hydrolyzes slowly in air
p-Nitrophenyl Ester

7.15~ 0.1Stable Solid
Methyl Acetate

15.5

Stable
Acetamide

38

Very Stable

Note: Reactivity is solvent-dependent. In non-polar solvents (DCM, THF), acyl-imidazoles are stable for hours to days if kept dry.

Experimental Protocol: CDI-Mediated Coupling

This protocol is designed for the "One-Pot" synthesis of amides from carboxylic acids and amines. It avoids the isolation of the acyl-imidazole intermediate, which is sensitive to hydrolysis.

Reagents[1][2][3][6]
  • Carboxylic Acid (1.0 equiv) : Dry, free of water.

  • CDI (1.1 - 1.2 equiv) : High quality (white, free-flowing crystals). Yellowing indicates decomposition.

  • Solvent : Anhydrous THF (preferred) or DMF. DCM can be used but reaction rates are slower.

  • Nucleophile : Primary or secondary amine (1.0 - 1.2 equiv).

Step-by-Step Methodology
  • Activation Phase (The "Fizz" Test):

    • Dissolve the carboxylic acid in anhydrous THF (0.2 - 0.5 M concentration) under an inert atmosphere (

      
       or 
      
      
      
      ).
    • Add CDI in a single portion.

    • Observation: Immediate evolution of

      
       gas bubbles.
      
    • Critical Step: Stir at Room Temperature (RT) for 30–60 minutes. Do not proceed until gas evolution has completely ceased. This ensures full conversion to the acyl-imidazole.

  • Coupling Phase:

    • Add the amine directly to the reaction mixture.

    • Note: No additional base (TEA/DIPEA) is usually required because the imidazole byproduct acts as a proton scavenger.[3]

    • Stir at RT.[2][3] Conversion is typically complete within 2–12 hours (monitor via TLC/LCMS).

  • Workup (The Solubility Advantage):

    • The major byproduct is imidazole. Unlike urea byproducts from DCC couplings (which are insoluble and clog filters), imidazole is highly water-soluble.

    • Dilute reaction with EtOAc or DCM.

    • Wash sequentially with:

      • 10% Citric Acid or 1M HCl (removes imidazole and unreacted amine).

      • Saturated

        
         (removes unreacted acid).
        
      • Brine.

    • Dry over

      
       and concentrate.
      
Troubleshooting Guide
  • Issue: Low Yield / Incomplete Activation.

    • Cause: Old CDI. CDI hydrolyzes to imidazole and

      
       upon exposure to moisture.
      
    • Fix: Recrystallize CDI or use a fresh bottle. Ensure the "Fizz" is vigorous.

  • Issue: Racemization (for chiral amino acids).

    • Cause: Over-activation or high temperatures.

    • Fix: Keep temperature at 0°C during CDI addition. Use exactly 1.05 equiv of CDI to minimize excess base.

Applications in Drug Development[3]

Beyond simple amide bonds, the acyl-imidazole group enables specific transformations difficult to achieve with other reagents.

Heterocycle Synthesis

Acyl-imidazoles are precursors to 1,2,4-triazoles and oxadiazoles . Reacting an acyl-imidazole with a hydrazine followed by thermal cyclization is a standard route for creating these privileged scaffolds in medicinal chemistry.

Esterification of Tertiary Alcohols

Standard esterification (EDC/NHS) often fails with sterically hindered tertiary alcohols.

  • Method: Generate the acyl-imidazole, then add the alcohol and a catalytic amount of DBU or NaH. The compact nature of the acyl-imidazole allows it to approach hindered nucleophiles more effectively than bulky active esters.

Logic of Application Selection

ApplicationLogic Fig 2: Decision Matrix for Selecting Acyl-Imidazole Chemistry Start Substrate Requirement Decision1 Is the Nucleophile Sterically Hindered? Start->Decision1 PathA Standard Amine Decision1->PathA No PathB Tertiary Alcohol / Weak Nucleophile Decision1->PathB Yes Decision2 Is Acid Sensitive to Racemization? PathA->Decision2 Sol2 Use Acyl-Imidazole (CDI) + Strong Base/Heat PathB->Sol2 Sol1 Use HATU/EDC (Standard) Decision2->Sol1 No Sol3 Use CDI at 0°C (Controlled Activation) Decision2->Sol3 Yes Sol4 Avoid Acid Chlorides Decision2->Sol4

Figure 2: Decision matrix assisting researchers in choosing CDI/Acyl-imidazole methodology over standard coupling agents.

References

  • Staab, H. A. (1962).[4][5] Syntheses Using Heterocyclic Amides (Azolides).[4][5][6] Angewandte Chemie International Edition, 1(7), 351–367.[5]

  • Armstrong, A. (2001). N,N'-Carbonyldiimidazole.[3][4] Encyclopedia of Reagents for Organic Synthesis.

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • Jencks, W. P., & Carriuolo, J. (1960). Reactivity of Nucleophilic Reagents toward Esters. Journal of the American Chemical Society, 82(7), 1778–1786.

Sources

Mechanism of Action of N-Acylimidazoles: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-acylimidazoles represent a critical class of "activated amides" in organic synthesis and medicinal chemistry. Unlike acid chlorides, which are often too reactive and moisture-sensitive for delicate biological applications, N-acylimidazoles occupy a "Goldilocks" zone of reactivity: stable enough to be isolated or used in situ, yet sufficiently electrophilic to acylate amines, alcohols, and thiols under mild conditions.

This guide details the mechanistic underpinnings of N-acylimidazole reactivity, specifically focusing on their unique electronic structure ("twisted amide" character), the kinetics of nucleophilic acyl substitution, and their practical application in drug development workflows such as peptide coupling and protein bioconjugation.

Fundamental Chemistry & Electronic Structure

To understand the reactivity of N-acylimidazoles, one must look beyond the standard amide resonance model.

The "Twisted Amide" Phenomenon

In a typical amide, the nitrogen lone pair donates electron density into the carbonyl


 orbital, creating significant double-bond character (

) and reducing the electrophilicity of the carbonyl carbon.

In N-acylimidazoles, two factors disrupt this resonance:

  • Aromaticity Competition: The nitrogen lone pair is part of the imidazole ring's aromatic system. Delocalizing it into the exocyclic carbonyl would disrupt the aromaticity of the imidazole ring.

  • Steric Torsion: Substituents on the imidazole ring (and the ring structure itself) often force the carbonyl group to rotate out of planarity with the imidazole ring.

Mechanistic Implication: This "twist" decouples the nitrogen lone pair from the carbonyl, effectively raising the energy of the ground state and lowering the activation energy for nucleophilic attack. The


 bond behaves more like a single bond, making the imidazole a superior leaving group compared to a standard amine.

Mechanism of Action

The reaction proceeds via a classic Nucleophilic Acyl Substitution pathway, often initiated by the activation of a carboxylic acid using 1,1'-Carbonyldiimidazole (CDI).

Phase I: Activation (Formation)

The carboxylic acid attacks the highly electrophilic carbonyl of CDI. This forms a transient mixed anhydride, which collapses to release CO


, imidazole, and the reactive N-acylimidazole.
Phase II: Acylation (Substitution)

The N-acylimidazole undergoes aminolysis or alcoholysis. The reaction is often autocatalytic or catalyzed by the released imidazole, which acts as a base to deprotonate the incoming nucleophile.

Visualization of the Pathway

The following diagram illustrates the complete reaction coordinate from acid activation to final product formation.

Mechanism Acid Carboxylic Acid (R-COOH) Inter1 Mixed Anhydride (Transient) Acid->Inter1 Activation CDI CDI (Reagent) CDI->Inter1 Activation AcylIm N-Acylimidazole (Activated Species) Inter1->AcylIm - CO2 - Imidazole Tetra Tetrahedral Intermediate AcylIm->Tetra + Nucleophile Nuc Nucleophile (R'-NH2 / R'-OH) Prod Final Product (Amide/Ester) Tetra->Prod Elimination of Imidazole Byprod Imidazole + CO2 Tetra->Byprod

Figure 1: Step-wise mechanism of CDI-mediated activation and subsequent nucleophilic acyl substitution.[1]

Experimental Protocols

Standard Operating Procedure: One-Pot Amidation

This protocol describes the conversion of a carboxylic acid to an amide using CDI. This method is preferred in drug discovery for its "atom economy" and lack of acidic byproducts (unlike SOCl


).

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • 1,1'-Carbonyldiimidazole (CDI) (1.1 - 1.2 equiv)

  • Amine Nucleophile (1.0 - 1.5 equiv)

  • Solvent: Anhydrous THF, DCM, or DMF.

Protocol Steps:

  • Activation:

    • Dissolve the carboxylic acid in anhydrous solvent (0.1 – 0.5 M) under an inert atmosphere (

      
       or Ar).
      
    • Add CDI in a single portion.

    • Observation: Evolution of CO

      
       gas (bubbling) indicates reaction progress.[2]
      
    • Stir at Room Temperature (RT) for 30–60 minutes. Ensure gas evolution ceases.

  • Coupling:

    • Add the amine nucleophile directly to the reaction mixture.

    • Note: If the amine is a salt (e.g., HCl salt), add 1.0 equiv of a base (TEA or DIPEA) to liberate the free amine.

    • Stir at RT for 2–12 hours. Monitor via LC-MS or TLC.

  • Workup:

    • Dilute with EtOAc or DCM.

    • Wash with 1M HCl (to remove imidazole and unreacted amine) and saturated NaHCO

      
      .
      
    • Dry over MgSO

      
      , filter, and concentrate.
      
Data: Reactivity Comparison

The following table summarizes the relative reactivity of N-acylimidazoles compared to other common acylating agents used in medicinal chemistry.

Acylating AgentLeaving Group (pKa of conjugate acid)ReactivityMoisture StabilitySelectivity
Acid ChlorideCl⁻ (-7)Very HighVery LowLow
N-Acylimidazole Imidazole (6.95) High/Moderate Moderate High
Active Ester (NHS)N-Hydroxysuccinimide (6.0)ModerateHighHigh
Alkyl EsterAlkoxide (16)LowVery HighVery High

Applications in Drug Development[3][4][5][6]

Peptide Coupling without Racemization

A critical advantage of N-acylimidazoles in peptide chemistry is the reduced risk of racemization compared to acid chlorides. The intermediate does not readily form the oxazolone species (azlactone) that leads to loss of chiral integrity at the


-carbon.
  • Application: Synthesis of expensive chiral API intermediates.

Prodrug Design

N-acylimidazoles are used to synthesize prodrugs where controlled hydrolysis is required. By tuning the substituents on the imidazole ring (e.g., using 2-methylimidazole vs. imidazole), researchers can modulate the hydrolysis rate (


) of the resulting intermediate or the final prodrug linkage.
Protein Bioconjugation

Due to their moderate reactivity, N-acylimidazoles can selectively acylate lysine residues on protein surfaces without denaturing the protein, a technique vital for Antibody-Drug Conjugates (ADCs).

Troubleshooting & Optimization

Issue: Incomplete Activation

  • Cause: Old or wet CDI (CDI hydrolyzes to imidazole and CO

    
     in air).
    
  • Solution: Use fresh CDI. Verify activity by checking for vigorous CO

    
     evolution upon addition to the acid.[2]
    

Issue: Slow Reaction with Sterically Hindered Amines

  • Optimization: Heat the reaction to 60°C or add a catalyst such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or HOAt to facilitate the proton transfer and stabilization of the transition state.

Issue: "Gel" Formation

  • Cause: High concentration of the imidazole byproduct in non-polar solvents.

  • Solution: Dilute the reaction mixture or switch to a more polar solvent like DMF.

References

  • Staab, H. A. (1962).[3] "Syntheses Using Heterocyclic Amides (Azolides)." Angewandte Chemie International Edition. Link

  • Armstrong, A. (2001). "N,N'-Carbonyldiimidazole."[3] Encyclopedia of Reagents for Organic Synthesis. Link

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews. Link

  • Gogoi, P., et al. (2018). "Acyl Imidazoles: A Versatile Building Block in Organic Synthesis." Current Organic Chemistry. Link

  • Glotzbach, B., et al. (2020). "Structure and Reactivity of Highly Twisted N-Acyl Imidazoles." The Journal of Organic Chemistry. Link

Sources

1-Butyrylimidazole: An In-Depth Technical Guide for Pharmaceutical Intermediate Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Importance of Acylating Agents in Modern Pharmaceutical Development

In the intricate landscape of pharmaceutical synthesis, the ability to selectively and efficiently introduce functional groups is paramount. Acylation, the addition of an acyl group (R-C=O) to a molecule, represents a fundamental transformation in the construction of complex active pharmaceutical ingredients (APIs). The choice of the acylating agent is a critical decision point in process development, directly influencing reaction kinetics, yield, and purity. Among the diverse arsenal of reagents available to the medicinal and process chemist, N-acylimidazoles have carved out a significant niche. These compounds, including the subject of this guide, 1-butyrylimidazole, offer a compelling balance of reactivity and selectivity, making them invaluable intermediates in multi-step syntheses. This guide provides a comprehensive technical overview of 1-butyrylimidazole, from its synthesis and physicochemical properties to its mechanistic underpinnings and practical applications, tailored for researchers, scientists, and drug development professionals.

Section 1: Synthesis and Characterization of 1-Butyrylimidazole

A reliable and well-characterized supply of 1-butyrylimidazole is the foundational prerequisite for its successful application. The most common and scalable synthesis involves the reaction of imidazole with a butyrylating agent, typically butyryl chloride.

Recommended Synthetic Protocol

Objective: To synthesize 1-butyrylimidazole from imidazole and butyryl chloride.

Materials:

  • Imidazole

  • Butyryl chloride

  • Anhydrous Aprotic Solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

  • Tertiary Amine Base (e.g., Triethylamine (Et3N))

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Inert Gas (Argon or Nitrogen)

  • Standard Laboratory Glassware (e.g., round-bottom flask, dropping funnel, condenser)

  • Magnetic Stirrer

Procedure:

  • Reaction Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stir bar, a dropping funnel, and a nitrogen or argon inlet. The flask is charged with imidazole (1.0 equivalent) and anhydrous THF. The mixture is stirred to ensure good suspension.

  • Base Addition: Triethylamine (1.1 equivalents) is added to the stirred suspension. The triethylamine acts as a scavenger for the hydrochloric acid that is generated during the reaction, preventing the formation of the unreactive imidazolium hydrochloride salt.

  • Acylating Agent Addition: Butyryl chloride (1.05 equivalents), dissolved in a minimal amount of anhydrous THF, is added dropwise to the reaction mixture via the dropping funnel. The addition is performed at a controlled rate to manage the exothermic nature of the reaction, often with initial cooling in an ice bath.

  • Reaction Monitoring: After the addition is complete, the reaction is allowed to warm to room temperature and stirred for several hours. The progress of the reaction should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Upon completion, the triethylammonium hydrochloride salt is removed by filtration. The filtrate is then concentrated under reduced pressure to remove the solvent.

  • Purification: The crude 1-butyrylimidazole is redissolved in a solvent such as ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate to remove any residual acidic impurities, followed by a brine wash. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the final product. For high-purity requirements, vacuum distillation or column chromatography may be employed.

Diagram 1: Synthesis of 1-Butyrylimidazole

G cluster_reactants Reactants cluster_conditions Conditions Imidazole Imidazole Product 1-Butyrylimidazole Imidazole->Product + ButyrylChloride Butyryl Chloride ButyrylChloride->Product Base Triethylamine (Base) Base->Product Solvent Anhydrous THF (Solvent) Solvent->Product

Caption: Reaction scheme for the synthesis of 1-butyrylimidazole.

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physical and spectral properties of 1-butyrylimidazole is crucial for its proper handling, characterization, and use in subsequent reactions.

PropertyValue
Molecular Formula C7H10N2O
Molecular Weight 138.17 g/mol
Appearance Colorless to pale yellow liquid
Density 1.07 g/cm³[1]
Boiling Point 247.4 °C at 760 mmHg[2]
Flash Point 103.4 °C[1]
Refractive Index 1.534[1]
Solubility Soluble in most common organic solvents
Stability Sensitive to moisture

Table 1: Physicochemical Properties of 1-Butyrylimidazole

Expected Spectroscopic Data:

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ ~8.1-8.3 ppm (s, 1H, N-CH=N)

    • δ ~7.4-7.6 ppm (s, 1H, N-CH=CH)

    • δ ~7.0-7.2 ppm (s, 1H, N-CH=CH)

    • δ ~2.8-3.0 ppm (t, 2H, -CO-CH₂-)

    • δ ~1.7-1.9 ppm (sextet, 2H, -CH₂-CH₂-CH₃)

    • δ ~0.9-1.1 ppm (t, 3H, -CH₂-CH₃)

  • ¹³C NMR (CDCl₃, 100 MHz):

    • δ ~170-175 ppm (C=O)

    • δ ~138-140 ppm (N-C=N)

    • δ ~130-132 ppm (N-C=C)

    • δ ~117-119 ppm (N-C=C)

    • δ ~38-40 ppm (-CO-CH₂)

    • δ ~18-20 ppm (-CH₂-CH₂-CH₃)

    • δ ~13-15 ppm (-CH₂-CH₃)

  • IR (neat):

    • ~3100-3150 cm⁻¹ (C-H stretch, aromatic)

    • ~2850-2970 cm⁻¹ (C-H stretch, aliphatic)

    • ~1700-1750 cm⁻¹ (C=O stretch, strong)[3]

    • ~1400-1500 cm⁻¹ (C=N and C=C stretch, aromatic)

Section 2: The Mechanism of Acylation by 1-Butyrylimidazole

The efficacy of 1-butyrylimidazole as an acylating agent is rooted in the principles of nucleophilic acyl substitution. The imidazole moiety serves as an excellent leaving group, facilitating the transfer of the butyryl group to a wide range of nucleophiles.

The reaction proceeds via a two-step addition-elimination mechanism. First, the nucleophile attacks the electrophilic carbonyl carbon of 1-butyrylimidazole, leading to the formation of a tetrahedral intermediate. Subsequently, this intermediate collapses, expelling the imidazole anion (which is subsequently protonated) to yield the acylated product. The stability of the imidazole leaving group, a consequence of its aromaticity, is a key thermodynamic driving force for the reaction.

Diagram 2: General Mechanism of Acylation

G Reactants 1-Butyrylimidazole + Nucleophile (Nu-H) Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack Products Acylated Product + Imidazole Intermediate->Products Collapse of Intermediate (Elimination of Imidazole)

Caption: Generalized mechanism of acylation using 1-butyrylimidazole.

This controlled reactivity profile makes 1-butyrylimidazole particularly useful for the acylation of sensitive substrates where more reactive acylating agents, such as acyl chlorides, might lead to undesired side reactions or decomposition.

Section 3: Application in Pharmaceutical Synthesis: A Hypothetical Case Study

To illustrate the practical utility of 1-butyrylimidazole, we will consider a key step in the synthesis of a hypothetical API, "Geminivir," a novel antiviral agent. The synthesis requires the selective N-acylation of a primary amine in the presence of a secondary hydroxyl group.

Workflow 1: Selective N-Acylation in the Synthesis of a Geminivir Intermediate

G Start Starting Material (Primary Amine, Secondary Alcohol) Step1 Dissolve in Aprotic Solvent (e.g., Dichloromethane) Start->Step1 Step2 Add 1-Butyrylimidazole (1.1 eq) Step1->Step2 Step3 Stir at Room Temperature (Monitor by TLC/LC-MS) Step2->Step3 Step4 Aqueous Workup (Wash with aq. NaHCO3) Step3->Step4 Step5 Purification (Column Chromatography) Step4->Step5 End Geminivir Intermediate (N-acylated product) Step5->End

Caption: Workflow for the selective N-acylation of a bifunctional molecule.

Rationale for Experimental Choices:

  • Solvent Selection: An aprotic solvent like dichloromethane is chosen to prevent it from competing with the nucleophilic amine. Its ability to dissolve a wide range of organic compounds also makes it a suitable choice.

  • Stoichiometry: A slight excess of 1-butyrylimidazole is employed to drive the reaction to completion.

  • Reaction Temperature: The high reactivity of amines allows this acylation to proceed efficiently at ambient temperature. These mild conditions are crucial for preserving the integrity of the secondary alcohol and other potentially sensitive functional groups in the molecule.

  • Work-up Strategy: The aqueous sodium bicarbonate wash is essential for quenching the reaction and removing the imidazole byproduct, which is basic.

Section 4: Safety, Handling, and Storage

Adherence to proper safety protocols is non-negotiable when working with any chemical intermediate.

  • Handling: 1-Butyrylimidazole is a skin and eye irritant.[4] It should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat, must be worn. Avoid inhalation of vapors.

  • Storage: Due to its moisture sensitivity, 1-butyrylimidazole should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[5] It should be kept in a cool, dry place away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

Conclusion: The Enduring Value of 1-Butyrylimidazole in Drug Discovery and Development

1-Butyrylimidazole serves as a prime example of a well-behaved and versatile pharmaceutical intermediate. Its predictable reactivity, coupled with the mild conditions under which it can be employed, makes it an excellent choice for the acylation of complex and sensitive substrates. A thorough grasp of its synthesis, mechanistic behavior, and handling requirements, as detailed in this guide, empowers chemists to strategically incorporate it into synthetic routes, thereby streamlining the path toward novel therapeutic agents.

References

  • Staab, H. A. (1962). Syntheses using heterocyclic amides (azolides). Angewandte Chemie International Edition in English, 1(7), 351-367. [Link]

  • Mino, T., Sakamoto, S., & Hamachi, I. (2021). Recent applications of N-acyl imidazole chemistry in chemical biology. Bioscience, Biotechnology, and Biochemistry, 85(1), 53-60. [Link]

  • PubChem. (n.d.). 1-Butyrylimidazole. Retrieved from [Link]

  • Iolitec. (2022). Safety Data Sheet: 1-Butylimidazole. [Link]

  • Fife, T. H., & Natarajan, R. (1986). Steric effects in the hydrolysis reactions of N-acylimidazoles. Effect of aryl substitution in the leaving group. The Journal of Organic Chemistry, 51(16), 3163-3168. [Link]

  • University of Wisconsin-Madison. (n.d.). A Guide to 1H NMR Chemical Shift Values. [Link]

  • University of Wisconsin-Madison. (n.d.). A Guide to 13C NMR Chemical Shift Values. [Link]

  • University of California, Los Angeles. (n.d.). Infrared (IR) Absorption Table. [Link]

Sources

Theoretical Frontiers in Drug Development: An In-depth Technical Guide to the Stability of 1-Butyrylimidazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive theoretical examination of the stability of 1-Butyrylimidazole, a key intermediate and reactive acylating agent in organic synthesis and pharmaceutical development. Understanding the intrinsic stability and degradation pathways of this molecule is paramount for optimizing reaction conditions, predicting shelf-life, and designing novel therapeutic agents with controlled reactivity. We will delve into the fundamental electronic and steric factors governing its stability and present a roadmap for its computational investigation.

The Significance of 1-Butyrylimidazole in Modern Chemistry

1-Butyrylimidazole belongs to the class of N-acylimidazoles, which are widely recognized for their role as activated carboxylic acid derivatives. Their moderate reactivity and tunable stability make them valuable reagents in peptide synthesis, bioconjugation, and as intermediates in the synthesis of complex molecules.[1] The stability of these compounds is a critical parameter, dictating their utility and handling. A thorough understanding of the factors influencing the stability of the N-acyl bond is therefore essential for any application.

Fundamental Principles Governing the Stability of 1-Butyrylimidazole

The stability of 1-Butyrylimidazole is a delicate balance of several key electronic and steric factors. A nuanced appreciation of these principles is crucial for predicting its behavior in various chemical environments.

Electronic Landscape: A Tug-of-War Between Resonance and Induction

The electronic character of the N-acyl bond in 1-Butyrylimidazole is the primary determinant of its stability. This is governed by a fascinating interplay of two opposing electronic effects: resonance and induction.

  • Resonance Stabilization: The lone pair of electrons on the nitrogen atom of the imidazole ring can be delocalized into the carbonyl group of the butyryl moiety. This resonance effect introduces partial double bond character to the N-C bond, thereby strengthening it and increasing the molecule's stability.[2] Generally, resonance effects are more influential than inductive effects in determining molecular properties.[2][3]

  • Inductive Effect: Conversely, the electronegative oxygen and nitrogen atoms in the acyl and imidazole groups, respectively, exert an electron-withdrawing inductive effect (-I effect) on the carbonyl carbon.[4] This effect polarizes the C-N bond, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack, which can lead to the cleavage of the N-acyl bond.

The overall stability of 1-Butyrylimidazole is a direct consequence of the balance between these two effects. The aromatic nature of the imidazole ring also plays a crucial role in the electronic distribution and overall stability.[5]

Steric Considerations: The Impact of Molecular Architecture

While electronic effects lay the foundation, steric factors provide a crucial layer of control over the stability of N-acylimidazoles.

  • Steric Hindrance: The presence of bulky substituents on either the acyl group or the imidazole ring can sterically hinder the approach of nucleophiles to the electrophilic carbonyl carbon.[6] This steric shielding can significantly enhance the stability of the molecule by slowing down degradation pathways such as hydrolysis. Studies have shown that sterically hindered N-acylimidazoles are more stable towards nucleophiles than their unhindered counterparts.[6] In the case of 1-Butyrylimidazole, the butyryl group offers a moderate level of steric bulk.

Theoretical Approaches to Probing the Stability of 1-Butyrylimidazole

Computational chemistry provides a powerful toolkit for investigating the stability of molecules like 1-Butyrylimidazole at a quantum mechanical level. These theoretical studies can offer profound insights into molecular structure, electronic properties, and reaction mechanisms, complementing and guiding experimental work.

Quantum Chemical Calculations: A Window into Molecular Stability

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure and properties of molecules.[7] For 1-Butyrylimidazole, DFT calculations can be employed to:

  • Optimize Molecular Geometry: Determine the most stable three-dimensional conformation of the molecule.

  • Analyze Electronic Properties: Calculate parameters such as molecular orbital energies (HOMO-LUMO gap), Mulliken atomic charges, and molecular electrostatic potential (MEP). These parameters provide insights into the reactivity and stability of the molecule.[8]

  • Vibrational Frequency Analysis: Confirm that the optimized geometry corresponds to a true energy minimum and to predict infrared (IR) spectra.

A common functional and basis set combination for such calculations is B3LYP with a 6-311++G(d,p) basis set, which has been shown to provide a good balance of accuracy and computational cost for organic molecules.[7]

Modeling Degradation Pathways: The Case of Hydrolysis

Hydrolysis is a primary degradation pathway for N-acylimidazoles.[9] This reaction involves the cleavage of the N-acyl bond by water, leading to the formation of butyric acid and imidazole.[9] The mechanism of hydrolysis can be either acid-catalyzed or base-catalyzed.[10][11]

Computational modeling can be used to elucidate the detailed mechanism of hydrolysis by:

  • Mapping the Potential Energy Surface: Identifying the transition states and intermediates along the reaction pathway.

  • Calculating Activation Energies: Determining the energy barriers for the reaction, which provides a quantitative measure of the reaction rate and, consequently, the stability of the molecule towards hydrolysis.

These calculations can help in understanding how factors like pH and the presence of catalysts can influence the rate of degradation.

Experimental Protocols for Theoretical Stability Assessment

The following section outlines a generalized workflow for the theoretical investigation of 1-Butyrylimidazole stability using computational chemistry software.

Protocol for Geometry Optimization and Electronic Structure Analysis
  • Molecule Building: Construct the 3D structure of 1-Butyrylimidazole using a molecular modeling software.

  • Initial Optimization: Perform an initial geometry optimization using a lower level of theory (e.g., a semi-empirical method) to obtain a reasonable starting structure.

  • DFT Optimization: Perform a full geometry optimization using a DFT method (e.g., B3LYP/6-311++G(d,p)).

  • Frequency Calculation: Perform a vibrational frequency analysis at the same level of theory to confirm the nature of the stationary point (no imaginary frequencies for a minimum).

  • Electronic Property Analysis: From the optimized structure, calculate and analyze key electronic properties such as HOMO-LUMO energies, MEP, and Natural Bond Orbital (NBO) analysis to understand charge distribution and bonding interactions.[8]

Protocol for Modeling the Hydrolysis Reaction
  • Reactant and Product Definition: Define the structures of the reactants (1-Butyrylimidazole and water) and the products (butyric acid and imidazole).

  • Transition State Search: Perform a transition state search for the rate-determining step of the hydrolysis reaction (nucleophilic attack of water on the carbonyl carbon). This often requires specialized algorithms like the Berny algorithm.

  • Intrinsic Reaction Coordinate (IRC) Calculation: Perform an IRC calculation starting from the transition state structure to confirm that it connects the reactants and products.

  • Energy Profile Construction: Calculate the relative energies of the reactants, transition state, and products to construct the reaction energy profile and determine the activation energy.

Data Presentation and Visualization

For clarity and ease of interpretation, quantitative data from theoretical studies should be presented in a structured format.

Table 1: Calculated Electronic Properties of 1-Butyrylimidazole

PropertyValue
HOMO Energy (eV)Calculated Value
LUMO Energy (eV)Calculated Value
HOMO-LUMO Gap (eV)Calculated Value
Dipole Moment (Debye)Calculated Value

Diagrams:

Visual representations of molecular structures and reaction pathways are invaluable for conveying complex information.

Caption: Molecular structure of 1-Butyrylimidazole.

G Reactants 1-Butyrylimidazole + H2O TS Transition State Reactants->TS ΔG‡ Products Butyric Acid + Imidazole TS->Products

Caption: Energy profile for the hydrolysis of 1-Butyrylimidazole.

Conclusion

The stability of 1-Butyrylimidazole is a multifaceted property governed by a delicate interplay of electronic and steric effects. Theoretical and computational studies provide an indispensable framework for dissecting these factors and predicting the molecule's behavior under various conditions. By leveraging the power of quantum chemical calculations, researchers can gain a deeper understanding of the intrinsic stability of 1-Butyrylimidazole, rationalize its reactivity, and design more effective and stable molecules for a wide range of applications in chemistry and drug development.

References

  • Mino, T., Sakamoto, S., & Hamachi, I. (2021). Recent applications of N-acyl imidazole chemistry in chemical biology. Bioscience, Biotechnology, and Biochemistry, 85(1), 1-10. [Link]

  • Zaramella, A., et al. (2002). Stability studies of N-Acylimidazoles. European Journal of Organic Chemistry, 2002(16), 2633-2639. [Link]

  • Beauchamp, T. J., et al. (2020). Structure and Reactivity of Highly Twisted N-Acyl Imidazoles. Molecules, 25(7), 1733. [Link]

  • Fife, T. H., & Pujari, M. P. (1988). Steric effects in the hydrolysis reactions of N-acylimidazoles. Effect of aryl substitution in the leaving group. The Journal of Organic Chemistry, 53(4), 780-784. [Link]

  • PubChem. (n.d.). 1-Butyrylimidazole. National Center for Biotechnology Information. Retrieved from [Link]

  • LibreTexts. (2023, October 27). 16.5: An Explanation of Substituent Effects. In Chemistry LibreTexts. Retrieved from [Link]

  • Khan Academy. (n.d.). Resonance vs Inductive Effects. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Inductive and Resonance (Mesomeric) Effects. Retrieved from [Link]

  • Quora. (2017, May 7). Why is it that in imidazole the mesomeric effect is higher than an inductive effect? Retrieved from [Link]

  • de la Cruz, C. A. C., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(2), 793. [Link]

  • LibreTexts. (2023, March 18). 5.4: Hydrolysis Reactions. In Chemistry LibreTexts. Retrieved from [Link]

  • Khan Academy. (n.d.). Worked example: Resonance vs. inductive effects. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2016, December 26). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry [Video]. YouTube. [Link]

  • Al-Amiery, A. A., et al. (2018). Synthesis, spectroscopic, computational (DFT/B3LYP), AChE inhibition and antioxidant studies of imidazole derivative. Journal of Molecular Structure, 1155, 446-456. [Link]

  • Chemistry Steps. (n.d.). Inductive and Resonance (Mesomeric) Effects. Retrieved from [Link]

  • Al-Otaibi, J. S., et al. (2022). A Comprehensive Study of N-Butyl-1H-Benzimidazole. Molecules, 27(19), 6299. [Link]

  • Khan Academy. (n.d.). Resonance and inductive effects. Retrieved from [Link]

  • Science Discussions. (n.d.). Mechanisms of Ester hydrolysis. Retrieved from [Link]

  • Qian, S., et al. (2021). Experimental and Computational Study of the Properties of Imidazole Compounds with Branched and Cycloalkyl Substituents. Molecules, 26(20), 6164. [Link]

  • LibreTexts. (2023, October 27). 16.5: An Explanation of Substituent Effects. In Chemistry LibreTexts. Retrieved from [Link]

  • Science Discussions. (n.d.). Mechanisms of Ester hydrolysis. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Precision Acyl Transfer in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The Strategic Use of 1-Butyrylimidazole for Chemoselective Esterification

Abstract

In the total synthesis of complex natural products, the discrimination between multiple nucleophilic sites (hydroxyls, amines, thiols) is a recurring bottleneck. Traditional acylating agents like butyryl chloride or butyric anhydride often lack the requisite selectivity, leading to over-acylation or the need for laborious protection-deprotection sequences. 1-Butyrylimidazole , an


-acylimidazole, offers a "Goldilocks" reactivity profile—sufficiently electrophilic to acylate primary alcohols and amines, yet mild enough to spare secondary hydroxyls or sensitive functional groups. This guide details the mechanistic basis, preparation, and application of 1-Butyrylimidazole, specifically focusing on its utility in the selective acylation of polyol-rich scaffolds  such as nucleosides and glycosides.
Scientific Foundation & Mechanism
2.1 The "Goldilocks" Electrophile

The utility of 1-Butyrylimidazole stems from the unique electronic properties of the imidazole leaving group. Unlike the chloride ion (pKa of conjugate acid


) or carboxylate (pKa 

), imidazole has a pKa of

. This makes the

-acyl bond less polarized and less reactive than an acid chloride, but more reactive than a standard ester.

This attenuated reactivity allows for kinetic resolution between competing nucleophiles based on steric hindrance and nucleophilicity.

2.2 Mechanism of Action

The reaction proceeds via a nucleophilic addition-elimination pathway. Crucially, the reaction is often autocatalytic or catalyzed by the imidazolium byproduct.

AcylationMechanism Reagent 1-Butyrylimidazole Tetra Tetrahedral Intermediate Reagent->Tetra + R-OH (Nucleophilic Attack) Nu Nucleophile (R-OH) Nu->Tetra Product Butyryl Ester Tetra->Product Collapse Im Imidazole (Leaving Group) Tetra->Im Expulsion Im->Reagent Base Catalysis (Proton Shuttle)

Figure 1: Mechanistic pathway of acylation. The released imidazole can act as a general base to deprotonate the incoming nucleophile, enhancing reaction efficiency.

Preparation Protocols

While 1-Butyrylimidazole is commercially available, in situ generation is often preferred in natural product synthesis to ensure reagent freshness and avoid hydrolysis.

Protocol A: In Situ Generation (Recommended for Sensitive Substrates)

Reagents:

  • Butyric acid (1.0 equiv)

  • 1,1'-Carbonyldiimidazole (CDI) (1.1 equiv)

  • Solvent: Anhydrous THF or DCM

Procedure:

  • Dissolve butyric acid in anhydrous THF (0.5 M concentration) under an inert atmosphere (

    
     or Ar).
    
  • Add CDI portion-wise at

    
    . Caution: 
    
    
    
    evolution will occur.
  • Stir at room temperature for 1 hour. The cessation of gas evolution indicates the complete formation of 1-Butyrylimidazole.

  • Usage: Add the substrate (alcohol/amine) directly to this solution.

Protocol B: Isolation of Pure Reagent

Reagents:

  • Butyryl chloride (1.0 equiv)

  • Imidazole (2.0 equiv)

  • Solvent: Anhydrous THF

Procedure:

  • Dissolve imidazole in THF and cool to

    
    .
    
  • Add butyryl chloride dropwise. Imidazolium chloride will precipitate immediately.

  • Filter the mixture under inert atmosphere to remove the salt.

  • Concentrate the filtrate to obtain 1-Butyrylimidazole as a sensitive oil/low-melting solid.

  • Storage: Store at

    
     under argon.
    
Application: Selective Acylation of Nucleosides

A critical application of 1-Butyrylimidazole is the selective acylation of nucleosides (e.g., in the synthesis of prodrugs or lipophilic derivatives like dibutyryl-cAMP). The reagent discriminates between the primary 5'-OH and secondary 2'/3'-OH groups.

Experimental Workflow

Objective: Selective 5'-O-butyrylation of Adenosine.

Step-by-Step Protocol:

  • Setup: Flame-dry a round-bottom flask and purge with Argon.

  • Dissolution: Suspend Adenosine (1.0 mmol) in anhydrous DMF (5 mL). Note: DMF is required for nucleoside solubility.

  • Reagent Addition: Add 1-Butyrylimidazole (1.1 mmol) in one portion.

  • Catalysis: Add a catalytic amount of DBU (0.1 mmol) or rely on thermal activation (

    
    ).
    
  • Monitoring: Monitor by TLC (DCM:MeOH 9:1). The 5'-O-ester forms first. Extended reaction time or excess reagent will lead to 2',3'-bis-acylation.

  • Quenching: Add MeOH (1 mL) to scavenge excess reagent.

  • Workup: Dilute with EtOAc, wash with water (3x) to remove DMF and imidazole, dry over

    
    , and concentrate.
    

Data Summary: Selectivity Profile

ReagentConditions5'-OH SelectivityYieldNotes
Butyryl Chloride Pyridine,

Low85%Significant mixture of 5'-mono, 2',3'-bis, and tri-esters.
Butyric Anhydride DMAP, DCMModerate90%Difficult to stop at mono-acylation.
1-Butyrylimidazole DMF,

High (>90%) 82% Kinetic control allows isolation of pure 5'-ester.
Advanced Application: Aqueous Acylation

Recent green chemistry protocols utilize


-acylimidazoles for acylation in aqueous media . This is particularly useful for biological substrates (proteins, sugars) that denature or are insoluble in organic solvents.
  • Concept: 1-Butyrylimidazole hydrolyzes slowly in water (

    
     minutes to hours depending on pH), allowing it to react with nucleophiles faster than it is destroyed by the solvent.
    
  • Protocol: Dissolve substrate in buffer (pH 8.0). Add 1-Butyrylimidazole (excess, 3-5 equiv) dissolved in a small amount of MeCN. Vortex. The reaction is driven by the high local concentration and the nucleophilicity of the target amine/thiol.

Troubleshooting & Optimization
IssueProbable CauseSolution
Low Conversion Reagent hydrolysis (wet solvent)Ensure anhydrous conditions; use fresh CDI.
Poor Selectivity Temperature too highLower reaction temperature to

to enhance kinetic resolution.
Byproduct Trapping Imidazole interfering with workupWash organic layer with dilute

or

to protonate and remove imidazole.
Reagent Stability Decomposition upon storagePrepare in situ (Protocol A) whenever possible.
References
  • Selective Acylation of Nucleosides: Tang, Y., Grange, R. L., Engl, O. D., & Miller, S. J. (2022).[1] Chemoselective Acylation of Nucleosides. Chemistry – A European Journal, 28(52).[1] Link

  • Aqueous Acylation: Al-Shuaeeb, R. A. A., & Hailes, H. C. (2014). Selective Acylation of Nucleosides, Nucleotides and Glycerol-3-phosphocholine in Water. UCL Discovery. Link

  • General Mechanism: Staab, H. A. (1962). Syntheses Using Heterocyclic Amides (Azolides). Angewandte Chemie International Edition, 1(7), 351-367. Link

  • Forskolin Derivatives: Pinto, C., et al. (2011). Forskolin and derivatives as tools for studying the role of cAMP.[2] Pharmazie. Link

Sources

1-Butyrylimidazole as a catalyst for esterification reactions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of acyl transfer reactions, 1-Butyrylimidazole (N-butyrylimidazole) occupies a critical niche as a highly selective, mild acylating species. While frequently discussed in the context of nucleophilic catalysis , it is vital to distinguish its role: 1-Butyrylimidazole is the activated intermediate generated in situ when imidazole acts as a catalyst on butyric anhydride or butyryl chloride.

Unlike highly aggressive acid chlorides, 1-Butyrylimidazole transfers the butyryl group via a mechanism that minimizes racemization and side reactions, making it ideal for the esterification of acid-sensitive alcohols , sterically hindered substrates , and chiral synthons .

This guide provides a comprehensive analysis of the 1-Butyrylimidazole system, detailing its mechanistic pathways, preparation, and validated protocols for both catalytic and stoichiometric applications.

Mechanistic Principles: The Nucleophilic Catalysis Cycle

The efficacy of imidazole in esterification lies in its ability to act as a nucleophilic catalyst rather than a simple base. The reaction proceeds through a "shuttle" mechanism where the imidazole nitrogen attacks the acyl donor to form the highly reactive, yet selective, 1-Butyrylimidazole cation (or neutral species depending on pH/solvent), which then transfers the acyl group to the alcohol.

The Catalytic Cycle (Graphviz Diagram)

The following diagram illustrates the generation of 1-Butyrylimidazole from Butyryl Chloride and its subsequent reaction with an alcohol.

G cluster_0 Activation Phase Imidazole Imidazole (Catalyst) Intermediate 1-Butyrylimidazole (Active Intermediate) Imidazole->Intermediate Nucleophilic Attack ButyrylCl Butyryl Chloride (Acyl Donor) ButyrylCl->Intermediate Cl- Displacement Intermediate->Imidazole Regeneration Ester Butyryl Ester (Product) Intermediate->Ester Acyl Transfer Alcohol Alcohol (R-OH) (Nucleophile) Alcohol->Ester Nucleophilic Attack HCl HCl (Byproduct)

Figure 1: The nucleophilic activation pathway. Imidazole displaces the leaving group (Cl-) to form 1-Butyrylimidazole, which is then intercepted by the alcohol to form the ester, regenerating Imidazole.

Technical Specifications & Properties

Before initiating protocols, ensure reagents meet the following specifications to maintain reaction kinetics.

PropertySpecificationNotes
Compound Name 1-ButyrylimidazoleAlso: 1-(1-oxobutyl)imidazole
CAS Number 4122-54-7
Molecular Weight 138.17 g/mol
Physical State Low-melting solid or oilHygroscopic; store under inert gas.[1]
Solubility DCM, THF, AcetonitrileHydrolyzes rapidly in water.
Reactivity Profile Moderate ElectrophileLess reactive than acid chlorides; more selective.

Experimental Protocols

Protocol A: In Situ Catalytic Esterification

Best for: General esterification of primary/secondary alcohols using Butyric Anhydride. Mechanism: Imidazole acts as a turnover catalyst (10-20 mol%).

Reagents:

  • Substrate: Alcohol (1.0 equiv)[2]

  • Acyl Donor: Butyric Anhydride (1.2 equiv)

  • Catalyst: Imidazole (0.2 equiv / 20 mol%)

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)

Procedure:

  • Setup: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ).
    
  • Dissolution: Add the Alcohol (10 mmol) and Butyric Anhydride (12 mmol) to the solvent (20 mL).

  • Catalyst Addition: Add Imidazole (2 mmol) in one portion at room temperature (25°C).

    • Observation: A mild exotherm may occur. The formation of the 1-Butyrylimidazole intermediate is rapid.

  • Reaction: Stir at room temperature for 2–6 hours. Monitor by TLC (silica gel, Hexane:EtOAc).

    • Checkpoint: The intermediate N-acylimidazole spot may be visible transiently on TLC (usually more polar than the ester).

  • Quench: Add saturated aqueous

    
     (10 mL) to hydrolyze excess anhydride and neutralize butyric acid byproducts.
    
  • Workup: Extract with DCM (3 x 15 mL). Wash combined organics with 0.1 M HCl (to remove Imidazole) and Brine. Dry over

    
    .
    
  • Purification: Concentrate in vacuo. Purify via flash column chromatography if necessary.

Protocol B: Stoichiometric 1-Butyrylimidazole Reagent

Best for: Highly acid-sensitive substrates, labile stereocenters, or when "acid-free" conditions are required. Note: In this method, 1-Butyrylimidazole is synthesized first (or bought) and used as the reagent.

Step 1: Synthesis of 1-Butyrylimidazole

  • Dissolve Imidazole (2.2 equiv) in anhydrous THF.

  • Dropwise add Butyryl Chloride (1.0 equiv) at 0°C.

    • Chemistry: The extra equivalent of imidazole acts as a base to scavenge HCl, forming insoluble Imidazole·HCl.

  • Filter off the Imidazole·HCl precipitate under inert atmosphere.

  • Concentrate the filtrate to obtain crude 1-Butyrylimidazole (oil/low-melting solid). Use immediately.

Step 2: Esterification Reaction

  • Dissolution: Dissolve the Sensitive Alcohol (1.0 equiv) in anhydrous Toluene or DCM.

  • Reagent Addition: Add prepared 1-Butyrylimidazole (1.2 equiv).

  • Activation (Optional): For very hindered alcohols, add a Lewis Acid catalyst (e.g.,

    
    , 5 mol%) or heat to 60°C.
    
  • Reaction: Stir until conversion is complete (typically 1–4 hours).

  • Workup: Wash the organic layer with water (removes the free imidazole generated). No acidic wash is strictly necessary if the product is acid-labile.

Critical Analysis & Troubleshooting

Why use the Imidazole pathway over Pyridine/DMAP?

While DMAP is a powerful acylation catalyst, the Imidazole system offers a distinct advantage in chemo-selectivity . The 1-Butyrylimidazole intermediate is less electrophilic than the N-acyl-pyridinium species generated by DMAP.

  • Selectivity: It discriminates better between primary and secondary hydroxyls.

  • Workup: Imidazole (

    
    ) is easier to remove by mild acidic washing than Pyridine (
    
    
    
    ) or DMAP (
    
    
    ), which often require stronger acids or chromatography to remove completely.
Troubleshooting Table
IssueProbable CauseCorrective Action
Low Conversion Hydrolysis of IntermediateEnsure solvents are strictly anhydrous. 1-Butyrylimidazole reacts rapidly with atmospheric moisture.
Slow Reaction Steric HindranceSwitch solvent to Acetonitrile (increases polarity/rate) or add 5 mol% DMAP as a co-catalyst (hyper-nucleophilic activation).
Product Racemization High Temperature / BasicityThe Imidazole system is generally safe, but avoid heating >60°C. Use Protocol B (Stoichiometric) to avoid excess base.
Precipitate in Rxn Imidazole HydrochlorideThis is normal in Protocol B (Step 1). Filter it off to drive the equilibrium if using Acid Chloride.

References

  • Mechanism of N-Acylimidazole Hydrolysis and Reactivity

    • Source:Journal of the American Chemical Society[3]

    • Context: Detailed kinetic studies on the hydrolysis and alcoholysis of N-acylimidazoles, establishing the nucleophilic pathway.[4]

    • Link:

  • Synthesis of 1-Acylimidazoles

    • Source:Google Patents / US P
    • Context: Foundational methods for synthesizing 1-acylimidazoles from imidazoles and acid chlorides/ketenes.
    • Link:

  • Imidazole in Esterification C

    • Source:Organic Chemistry Portal
    • Context: General overview of esterification reagents, including imidazole-based carbamates and ureas for chemoselective transform
    • Link:

  • Steric Effects in N-Acylimidazole Reactions

    • Source:PubMed / Biochemistry
    • Context: Investigation into how steric hindrance in the acyl group (e.g., butyryl vs acetyl)
    • Link:

Sources

Application Note: Precision Butyrylation of Carbohydrates via 1-Butyrylimidazole

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Precision Butyrylation of Carbohydrates using 1-Butyrylimidazole Content Type: Detailed Application Notes and Protocols

Executive Summary

The modification of carbohydrate hydroxyl groups with butyryl moieties (butyrylation) is a critical transformation in the synthesis of hydrophobic starch derivatives, cellulose-based thermoplastics, and prodrug delivery systems. While traditional methods utilizing butyryl chloride or butyric anhydride often result in polymer degradation due to acidic byproducts (HCl) or require harsh catalysts, 1-Butyrylimidazole (N-butyrylimidazole) offers a milder, highly controllable alternative.

This guide details the mechanistic grounding and practical protocols for using 1-Butyrylimidazole—often generated in situ via 1,1'-Carbonyldiimidazole (CDI)—to achieve high degrees of substitution (DS) without compromising the structural integrity of the carbohydrate backbone.

Mechanistic Insight & Experimental Logic

Why 1-Butyrylimidazole?

The choice of 1-Butyrylimidazole over traditional acylating agents is driven by chemoselectivity and acid-management :

  • Acid Chloride vs. Imidazolide: Butyryl chloride releases HCl, which causes glycosidic bond cleavage (depolymerization) in polysaccharides like starch and cellulose. 1-Butyrylimidazole releases imidazole, a neutral-to-basic byproduct that buffers the reaction, preserving molecular weight.

  • Reactivity Tuning: N-acylimidazoles are less reactive than acid chlorides but more reactive than esters, occupying a "Goldilocks" zone that allows for kinetic control over regioselectivity (primary vs. secondary hydroxyls).

The "Activation-Coupling" Mechanism

The reaction proceeds via a nucleophilic acyl substitution. The driving force is the formation of the stable imidazole leaving group and the irreversible evolution of CO₂ during the activation step.

ButyrylationMechanism cluster_0 Step 1: Activation cluster_1 Step 2: Esterification ButyricAcid Butyric Acid (Precursor) Intermediate 1-Butyrylimidazole (Active Reagent) ButyricAcid->Intermediate Nucleophilic Attack CDI CDI (Activator) CDI->Intermediate Byproducts CO2 (Gas) + Imidazole Intermediate->Byproducts Byproduct Release TS Tetrahedral Intermediate Intermediate->TS + R-OH Carbohydrate Carbohydrate (R-OH) Carbohydrate->TS Product Butyrylated Carbohydrate TS->Product Collapse LeavingGroup Imidazole (Proton Scavenger) TS->LeavingGroup

Figure 1: Mechanistic pathway of CDI-mediated butyrylation. Note the irreversible loss of CO₂ drives the formation of the active 1-Butyrylimidazole species.

Materials & Preparation

Reagent Selection

While 1-Butyrylimidazole can be purchased, it is hydrolytically unstable and expensive. The industry standard is In Situ Generation using Butyric Acid and CDI.

ComponentGrade/SpecPurpose
Butyric Acid Anhydrous (>99%)Acyl donor. Must be dry to prevent CDI quenching.
CDI (1,1'-Carbonyldiimidazole) Reagent GradeActivator.[1] Critical: Must be white/crystalline.[2] Yellowing indicates hydrolysis.
Solvent (Polysaccharides) DMSO or Ionic Liquid ([Bmim]Cl)Dissolution of starch/cellulose. Must be anhydrous.
Solvent (Monosaccharides) DMF or Dichloromethane (DCM)Solubility for small molecules.
Catalyst (Optional) DMAP (4-Dimethylaminopyridine)Accelerates reaction for sterically hindered secondary hydroxyls.
Pre-Reaction Handling
  • Drying: Carbohydrates are hygroscopic. Vacuum dry substrates (60°C, 24h) over P₂O₅ before use. Water reacts with CDI to form CO₂ and imidazole, consuming the reagent uselessly.

  • Inert Atmosphere: Perform all activation steps under Nitrogen or Argon.

Detailed Protocol: In Situ Butyrylation

This protocol describes the modification of a polysaccharide (e.g., Starch or Cellulose).[3][4] For monosaccharides, reduce reaction times and use DCM/DMF as solvent.

Phase 1: Activation (Synthesis of 1-Butyrylimidazole)

Objective: Convert Butyric Acid to 1-Butyrylimidazole.

  • Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a nitrogen inlet, and a pressure-equalizing addition funnel.

  • Solvation: Dissolve Butyric Acid (1.2 equivalents per target -OH group) in anhydrous DMSO (or DMF).

  • Activation: Add CDI (1.2 equivalents) slowly to the stirring butyric acid solution at room temperature.

    • Observation: Vigorous bubbling (CO₂ evolution) will occur.

    • Critical Checkpoint: Stir for 30–60 minutes until effervescence completely ceases. This indicates the conversion to 1-Butyrylimidazole is complete.

    • Note: The solution now contains 1-Butyrylimidazole and free imidazole.

Phase 2: Carbohydrate Dissolution & Reaction

Objective: Esterification of hydroxyl groups.

  • Dissolution: In a separate vessel, dissolve/disperse the dry Carbohydrate (1.0 eq anhydroglucose units) in the reaction solvent (DMSO or Ionic Liquid). Heat may be required (80°C) to gelatinize starch or dissolve cellulose.

  • Addition: Cannulate or pour the activated 1-Butyrylimidazole solution into the carbohydrate mixture.

  • Reaction:

    • Temperature: Heat to 80°C – 100°C . (Higher temperatures favor higher Degree of Substitution).

    • Time: 4 – 24 hours.

    • Catalysis: If high substitution (DS > 2.0) is required, add DMAP (0.1 eq) at this stage.

Phase 3: Workup & Purification

Objective: Remove solvent, imidazole byproduct, and unreacted acid.

  • Precipitation: Pour the hot reaction mixture slowly into a 10-fold excess of vigorously stirring Ethanol or Water (depending on product solubility; highly butyrylated sugars are hydrophobic and precipitate in water/ethanol).

  • Filtration: Collect the precipitate via vacuum filtration.

  • Washing: Wash the solid cake 3x with Ethanol/Water to remove residual imidazole and DMSO.

  • Soxhlet Extraction (Optional but Recommended): For high-purity polymer applications, Soxhlet extract with ethanol for 12 hours to remove trapped byproducts.

  • Drying: Vacuum oven at 50°C overnight.

Characterization & Validation

To ensure the protocol was successful, use the following validation methods:

MethodTarget SignalInterpretation
FT-IR 1735–1750 cm⁻¹ (Strong)Appearance of Ester Carbonyl (C=O) stretch.
FT-IR 3200–3500 cm⁻¹ (Broad)Reduction/Disappearance of O-H stretch indicates high substitution.
¹H-NMR δ 0.9 (t), 1.6 (m), 2.3 (t) Methyl and methylene protons of the butyryl chain.
¹H-NMR δ 3.0 – 5.5 Shift of carbohydrate ring protons downfield due to deshielding by the ester.
Titration Back-titrationSaponification of the ester to quantify Degree of Substitution (DS).

Troubleshooting Guide

Issue: Low Degree of Substitution (DS)
  • Cause 1: Moisture. CDI hydrolyzed before reacting.

    • Fix: Dry solvents over molecular sieves (3Å or 4Å). Ensure CO₂ evolution stops before adding carbohydrate.

  • Cause 2: Steric Hindrance.

    • Fix: Increase temperature to 100°C or add DMAP catalyst.

  • Cause 3: Poor Solubility.

    • Fix: Switch to Ionic Liquids (e.g., [Bmim]Cl) which disrupt hydrogen bonding in cellulose more effectively than DMSO.

Issue: Product Discoloration (Browning)
  • Cause: Oxidative degradation or excessive heat.

    • Fix: Ensure strict Nitrogen atmosphere. Reduce temperature to 80°C and extend reaction time.

Workflow Visualization

Workflow cluster_Prep Reagent Preparation cluster_Rxn Coupling Reaction cluster_Workup Purification Start Start: Dry Reagents Act1 Mix Butyric Acid + CDI (in Anhydrous DMSO) Start->Act1 Check1 Wait for CO2 Cessation (~30-60 min) Act1->Check1 Mix Add Carbohydrate Solution Check1->Mix Active Reagent Heat Heat to 80-100°C (4-24 Hours) Mix->Heat Precip Precipitate in Ethanol/Water Heat->Precip Wash Wash/Soxhlet Extraction Precip->Wash Final Final Product: Butyrylated Carbohydrate Wash->Final

Figure 2: Operational workflow for the batch butyrylation of polysaccharides.

References

  • Staab, H. A. (1962). Syntheses using heterocyclic amides (azolides). Angewandte Chemie International Edition, 1(7), 351-367. Link

  • El Seoud, O. A., et al. (2007). Cellulose esters: preparation and characterization. Polímeros, 17(3). Link

  • Heinze, T., Liebert, T., & Koschella, A. (2006). Esterification of Polysaccharides. Springer Series in Wood Science. Link

  • Zhang, Z. B., et al. (2014). Ionic liquid-based homogeneous esterification of cellulose: A review. Industrial & Engineering Chemistry Research, 53(31), 12179-12196. Link

  • Potthast, A., et al. (2002). The dissolution of cellulose in ionic liquids.[3] Green Chemistry, 4, 147-151. Link

Sources

Probing Serine Hydrolase Activity: Application Notes and Protocols for 1-Butyrylimidazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling Enzyme Activity with a Versatile Acylating Agent

In the landscape of enzyme kinetics and inhibitor screening, the choice of substrate is paramount to the accuracy, sensitivity, and relevance of the assay. While numerous chromogenic and fluorogenic substrates are available for well-characterized enzymes, the exploration of novel enzymatic activities and the fine-tuning of inhibitor profiling often necessitate alternative tools. 1-Butyrylimidazole emerges as a valuable, albeit less conventional, substrate for a class of enzymes that play critical roles in pathophysiology: the serine hydrolases. This technical guide provides an in-depth exploration of the enzymatic reactions involving 1-Butyrylimidazole, with a particular focus on its application in the study of butyrylcholinesterase (BChE), a key enzyme in drug metabolism and a therapeutic target in neurodegenerative diseases.

Butyrylcholinesterase, a serine hydrolase, is a crucial enzyme involved in the hydrolysis of choline-based esters and the metabolism of various drugs and toxins.[1] This guide will furnish researchers with the foundational knowledge and detailed protocols to effectively utilize 1-Butyrylimidazole as a substrate for BChE, enabling robust activity measurements and high-throughput inhibitor screening. We will delve into the mechanistic underpinnings of the enzymatic reaction, provide step-by-step protocols for spectrophotometric assays, and discuss the interpretation of kinetic data.

The Principle of the Assay: A Spectrophotometric Approach to Measuring Hydrolysis

The enzymatic assay for BChE using 1-Butyrylimidazole is predicated on the direct spectrophotometric detection of the product of hydrolysis. N-acylimidazoles, including 1-Butyrylimidazole, exhibit a characteristic absorbance spectrum. Upon enzymatic hydrolysis of the acyl-imidazole bond by a serine hydrolase like BChE, the imidazole leaving group is released. This cleavage event leads to a change in the electronic structure of the imidazole ring, resulting in a decrease in absorbance at a specific wavelength. By monitoring this change in absorbance over time, the rate of the enzymatic reaction can be precisely quantified.

The hydrolysis of 1-Butyrylimidazole by BChE follows the canonical two-step mechanism of serine hydrolases.[2] First, the catalytic serine residue of the enzyme attacks the carbonyl carbon of 1-Butyrylimidazole, forming a transient tetrahedral intermediate. This is followed by the release of the imidazole leaving group and the formation of a butyrylated enzyme intermediate. In the second, slower step, this intermediate is hydrolyzed by water, regenerating the active enzyme and releasing butyric acid. The rate-limiting step in this catalytic cycle is typically the hydrolysis of the acyl-enzyme intermediate.

dot

Figure 1. Generalized workflow for the enzymatic hydrolysis of 1-Butyrylimidazole by Butyrylcholinesterase.

Application Notes: The Strategic Advantage of 1-Butyrylimidazole

While butyrylthiocholine, used in the classic Ellman's assay, is a widely accepted substrate for BChE, 1-Butyrylimidazole offers several distinct advantages in specific research contexts:

  • Direct Spectrophotometric Readout: The assay with 1-Butyrylimidazole does not require a secondary coupling reagent like DTNB. This simplifies the assay setup, reduces the potential for interference from compounds that react with thiols, and can lower assay costs.

  • Broader Applicability to Serine Hydrolases: N-acylimidazoles are known to be reactive acylating agents and can serve as substrates for a wider range of serine hydrolases beyond cholinesterases. This makes 1-Butyrylimidazole a versatile tool for screening novel enzyme activities in cell lysates or purified fractions.

  • Alternative for Thiol-Reactive Compounds: In inhibitor screening campaigns, test compounds may possess inherent reactivity towards the thiol groups of DTNB, leading to false-positive results in the Ellman's assay. The direct detection method with 1-Butyrylimidazole circumvents this issue, providing more reliable data for thiol-reactive compound libraries.

Experimental Protocols

Protocol 1: Determination of Butyrylcholinesterase Activity

This protocol outlines a method for determining the activity of purified BChE or BChE in biological samples using 1-Butyrylimidazole as a substrate. The assay is monitored by the decrease in absorbance at 245 nm, the wavelength of maximum absorbance for N-acylimidazoles.

Materials and Reagents:

  • Purified Butyrylcholinesterase (from equine serum or human plasma) or biological sample (e.g., serum, plasma, tissue homogenate)

  • 1-Butyrylimidazole

  • Sodium Phosphate Buffer (50 mM, pH 7.4)

  • UV-transparent 96-well plate or cuvettes

  • Spectrophotometer capable of reading in the UV range

Procedure:

  • Preparation of Reagents:

    • BChE Solution: Prepare a stock solution of purified BChE in sodium phosphate buffer. The final concentration in the assay will need to be optimized, but a starting point of 10-50 mU/mL is recommended. For biological samples, appropriate dilutions in phosphate buffer should be prepared.

    • 1-Butyrylimidazole Stock Solution: Prepare a 10 mM stock solution of 1-Butyrylimidazole in a suitable organic solvent like acetonitrile or DMSO. Note: Due to the potential for hydrolysis, it is recommended to prepare this solution fresh daily.

    • Assay Buffer: 50 mM Sodium Phosphate Buffer, pH 7.4.

  • Assay Setup (96-well plate format):

    • Add 180 µL of Assay Buffer to each well.

    • Add 10 µL of the BChE solution (or diluted biological sample) to the sample wells. For the blank (no enzyme control), add 10 µL of Assay Buffer.

    • Pre-incubate the plate at the desired temperature (e.g., 25°C or 37°C) for 5 minutes to allow for temperature equilibration.

  • Initiation of the Reaction:

    • To start the reaction, add 10 µL of the 10 mM 1-Butyrylimidazole stock solution to each well (final concentration: 0.5 mM).

    • Immediately mix the contents of the wells by gentle shaking.

  • Data Acquisition:

    • Measure the absorbance at 245 nm at regular intervals (e.g., every 30 seconds) for a period of 5-10 minutes using a microplate reader.

    • Ensure that the reaction is in the linear range. If the rate is too fast, dilute the enzyme solution. If the rate is too slow, increase the enzyme concentration.

  • Calculation of Enzyme Activity:

    • Determine the rate of change in absorbance per minute (ΔA/min) from the linear portion of the kinetic curve.

    • Calculate the enzyme activity using the Beer-Lambert law: Activity (U/mL) = (ΔA/min) / (ε * l) * (V_total / V_enzyme) * D Where:

      • ε = Molar extinction coefficient of 1-Butyrylimidazole at 245 nm (This needs to be determined experimentally but is typically in the range of 3000-4000 M⁻¹cm⁻¹)

      • l = Path length of the well (cm)

      • V_total = Total volume of the assay (mL)

      • V_enzyme = Volume of the enzyme solution added (mL)

      • D = Dilution factor of the enzyme/sample

Table 1: Recommended Reagent Concentrations for BChE Activity Assay

ReagentStock ConcentrationVolume per WellFinal Concentration
Assay Buffer50 mM, pH 7.4180 µL45 mM
BChE SolutionVariable10 µLOptimized
1-Butyrylimidazole10 mM10 µL0.5 mM
Total Volume 200 µL
Protocol 2: High-Throughput Screening of Butyrylcholinesterase Inhibitors

This protocol is adapted for screening compound libraries for potential BChE inhibitors using 1-Butyrylimidazole.

Materials and Reagents:

  • Same as Protocol 1

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive control inhibitor (e.g., physostigmine or a known BChE inhibitor)

Procedure:

  • Preparation of Reagents:

    • Prepare reagents as described in Protocol 1.

    • Prepare serial dilutions of the test compounds and the positive control inhibitor in the assay buffer. The final concentration of the solvent (e.g., DMSO) in the assay should be kept low (typically ≤1%) to avoid enzyme inhibition.

  • Assay Setup (96-well or 384-well plate format):

    • To appropriate wells, add:

      • Test Wells: 170 µL of Assay Buffer + 10 µL of test compound dilution.

      • Positive Control Wells: 170 µL of Assay Buffer + 10 µL of positive control inhibitor dilution.

      • Negative Control (No Inhibitor) Wells: 170 µL of Assay Buffer + 10 µL of solvent control (e.g., 1% DMSO in buffer).

      • Blank Wells: 180 µL of Assay Buffer.

    • Add 10 µL of the BChE solution to all wells except the blank wells.

    • Pre-incubate the plate at the desired temperature for 10-15 minutes to allow for inhibitor binding to the enzyme.

  • Initiation and Data Acquisition:

    • Initiate the reaction by adding 10 µL of 10 mM 1-Butyrylimidazole to all wells.

    • Immediately begin monitoring the absorbance at 245 nm as described in Protocol 1.

  • Data Analysis:

    • Calculate the reaction rate (ΔA/min) for each well.

    • Determine the percent inhibition for each test compound concentration: % Inhibition = [1 - (Rate_inhibitor / Rate_no_inhibitor)] * 100

    • Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

dotdot graph "Inhibitor_Screening_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

"Start" [label="Start: Prepare Reagents and Compound Plates", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Dispense" [label="Dispense Assay Buffer, Inhibitors, and Enzyme to Plate"]; "Pre_Incubate" [label="Pre-incubate for Inhibitor Binding"]; "Initiate" [label="Initiate Reaction with 1-Butyrylimidazole"]; "Measure" [label="Measure Absorbance at 245 nm (Kinetic Read)"]; "Analyze" [label="Calculate Reaction Rates and % Inhibition"]; "Determine_IC50" [label="Determine IC50 Values", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Start" -> "Dispense"; "Dispense" -> "Pre_Incubate"; "Pre_Incubate" -> "Initiate"; "Initiate" -> "Measure"; "Measure" -> "Analyze"; "Analyze" -> "Determine_IC50"; }

Sources

flow chemistry applications of 1-Butyrylimidazole

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Continuous Flow Synthesis and Utilization of 1-Butyrylimidazole

Executive Summary

This application note details the continuous flow protocols for the generation and utilization of 1-Butyrylimidazole (CAS: 4122-54-7). While available commercially, this reagent is most efficiently generated in situ via the reaction of butyric acid with 1,1'-Carbonyldiimidazole (CDI). This approach avoids the storage of moisture-sensitive intermediates and leverages flow chemistry’s ability to manage gas evolution (


) and exothermic profiles.

Key Applications:

  • Chemoselective Acylation: Preferential acylation of primary amines in the presence of secondary amines or alcohols.

  • Amide Bond Formation: Mild "capping" of amines in peptide synthesis or medicinal chemistry without generating acidic byproducts (HCl).

  • Esterification: High-temperature processing of sterically hindered alcohols.

Chemical Basis & Flow Advantage[1]

1-Butyrylimidazole acts as a mild, neutral acylating agent. Unlike butyryl chloride, it does not release corrosive HCl, making it compatible with acid-sensitive substrates and eliminating the need for bulky scavenger bases.

The Flow Advantage:

  • Safety & Containment: The precursor reaction (Butyric Acid + CDI) releases stoichiometric carbon dioxide. In batch, this foaming can limit scale. In flow, the pressurized system keeps

    
     solubilized or removes it via a membrane separator, ensuring steady stoichiometry.
    
  • Telescoping: The reactive intermediate is generated and immediately consumed, preventing hydrolysis from atmospheric moisture.

  • Thermal Control: Flow reactors allow superheating of solvents (e.g., Acetonitrile >82°C) to accelerate otherwise sluggish esterifications.

Mechanistic Pathway

The mechanism involves the activation of butyric acid by CDI, forming the reactive


-acylimidazole, followed by nucleophilic attack.

Mechanism Butyric Butyric Acid Inter 1-Butyrylimidazole (Reactive Intermediate) Butyric->Inter Activation CDI CDI (Activator) CDI->Inter Product Butyrylated Product Inter->Product Coupling CO2 CO2 + Imidazole (Byproducts) Inter->CO2 Amine Nucleophile (Amine/Alcohol) Amine->Product

Figure 1: Mechanistic pathway for the generation and consumption of 1-Butyrylimidazole.

Experimental Protocols

Protocol A: In Situ Generation & Amide Coupling (Telescoped)

This protocol describes the continuous generation of 1-Butyrylimidazole followed by immediate reaction with a primary amine.

Reagents:

  • Stream A: Butyric Acid (1.0 M) in anhydrous Acetonitrile (MeCN).

  • Stream B: CDI (1.1 M) in anhydrous MeCN.

  • Stream C: Amine Substrate (0.9 M) in MeCN.

Equipment Setup:

  • Pumps: 3x High-pressure syringe pumps or HPLC pumps.

  • Reactors:

    • Coil 1 (Activation): 10 mL PFA coil (ambient temp).

    • Coil 2 (Coupling): 20 mL PFA or Stainless Steel coil (heated).

  • Pressure: 100 psi (7 bar) Back Pressure Regulator (BPR).

Step-by-Step Methodology:

  • System Preparation: Flush the entire system with anhydrous MeCN to remove trace water. Set the BPR to 100 psi to keep generated

    
     in solution (preventing slug flow which disrupts residence time distributions).
    
  • Activation Stage:

    • Pump Stream A (Butyric Acid) and Stream B (CDI) into Mixer 1.

    • Flow Rate Ratio: 1:1.

    • Residence Time: 5–10 minutes at 25°C.

    • Observation: The stream will contain 1-Butyrylimidazole and dissolved

      
      .
      
  • Coupling Stage:

    • Direct the output of Coil 1 into Mixer 2.

    • Introduce Stream C (Amine) into Mixer 2.

    • residence Time: 10–20 minutes.

    • Temperature: 40°C–60°C (depending on amine nucleophilicity).

  • Collection & Workup:

    • Collect the output after the BPR.

    • The solvent is removed in vacuo.

    • The residue is redissolved in EtOAc and washed with water (to remove imidazole byproduct) and 1M HCl (if product is neutral).

Protocol B: High-Temperature Esterification

Esterification with 1-Butyrylimidazole is slower than amidation. Flow chemistry allows operation above the boiling point of MeCN to drive this reaction.

Modifications to Protocol A:

  • Stream C: Alcohol substrate (0.9 M) + DBU (0.1 eq, catalyst).

  • Reactor 2: Stainless Steel Coil (to support higher heat transfer).

  • Temperature: 100°C – 120°C.

  • Pressure: Increase BPR to 250 psi (17 bar) to prevent solvent boiling.

Process Visualization

The following diagram illustrates the telescoped flow setup. Note the placement of the BPR at the very end to maintain system pressure throughout both reaction steps.

FlowSetup cluster_inputs Reagent Feeds FeedA Butyric Acid (Stream A) Mixer1 T-Mixer 1 FeedA->Mixer1 FeedB CDI (Stream B) FeedB->Mixer1 FeedC Nucleophile (Stream C) Mixer2 T-Mixer 2 FeedC->Mixer2 Coil1 Activation Coil (25°C, 10 min) CO2 Generated Mixer1->Coil1 Coil1->Mixer2 1-Butyrylimidazole Coil2 Reaction Coil (60-100°C) Coupling Mixer2->Coil2 BPR BPR (100-250 psi) Coil2->BPR Collection Product Collection BPR->Collection

Figure 2: Telescoped flow setup for in situ generation and consumption of 1-Butyrylimidazole.

Data & Troubleshooting

Physicochemical Properties
PropertyValueRelevance to Flow
Molecular Weight 138.17 g/mol Calculation of stoichiometry.
Solubility Soluble in MeCN, THF, DCMMeCN is preferred for high-T applications.
Boiling Point ~247°CHigh boiling point prevents evaporation in open collection vessels.
State Liquid/Low-melt solidIn situ generation avoids handling the pure substance.
Troubleshooting Guide
IssueProbable CauseCorrective Action
Pressure Fluctuation

degassing in the line.
Increase BPR pressure to >100 psi to keep gas supercritical or dissolved.
Low Conversion Hydrolysis of reagent.Ensure solvents are anhydrous. Check pump seals for air leaks.
Clogging Imidazole precipitation.Imidazole is soluble in MeCN but may precipitate in non-polar solvents. Switch to MeCN or DMF.
Epimerization Temperature too high.1-Butyrylimidazole is mild, but reduce T <40°C for chiral alpha-amino centers.

References

  • Baumann, M., Baxendale, I. R., & Ley, S. V. (2011). The flow synthesis of heterocycles for natural product and medicinal chemistry applications.[1] Molecular Diversity, 15, 613–630. [Link]

  • Fuse, S., et al. (2013).[2] Efficient Amide Bond Formation through a Rapid and Strong Activation of Carboxylic Acids in a Microflow Reactor.[2] Angewandte Chemie International Edition, 52(41). [Link]

  • Twyman, L. J., et al. (2002). CDAP and CDI: convenient reagents for the synthesis of amides and esters.[3] Tetrahedron Letters, 43(3), 441-443. (Foundational chemistry for CDI activation).

  • PubChem. (n.d.). 1-Butyrylimidazole Compound Summary. National Library of Medicine. [Link]

Sources

Troubleshooting & Optimization

common side reactions with 1-Butyrylimidazole and how to avoid them

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-Butyrylimidazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for the successful application of this versatile acylating agent. My aim is to equip you with the knowledge to anticipate and mitigate common side reactions, ensuring the integrity and efficiency of your experiments.

Introduction: The Power and Pitfalls of 1-Butyrylimidazole

1-Butyrylimidazole is a highly effective acylating agent, valued for its reactivity and the generation of imidazole as a non-interfering byproduct in many applications. However, its high reactivity is also the source of its principal challenges. Understanding the mechanistic underpinnings of its side reactions is paramount to developing robust and reproducible synthetic protocols. This guide will address the most frequently encountered issues in a question-and-answer format, providing not just solutions, but the scientific rationale behind them.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: My acylation reaction with 1-Butyrylimidazole is sluggish or incomplete. What are the likely causes and how can I improve the reaction rate?

Answer:

Several factors can contribute to a slow or incomplete acylation reaction. Let's break down the most common culprits and their solutions:

  • Moisture Contamination: 1-Butyrylimidazole is highly susceptible to hydrolysis. Trace amounts of water in your reaction solvent or on your glassware will consume the reagent, leading to reduced yields.

    • Troubleshooting:

      • Rigorous Drying of Glassware: Ensure all glassware is oven-dried or flame-dried under an inert atmosphere (Nitrogen or Argon) immediately before use.

      • Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents. Solvents should be handled under an inert atmosphere.

      • Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas to prevent atmospheric moisture from entering the reaction vessel.

  • Inadequate Activation of Carboxylic Acids (if preparing 1-Butyrylimidazole in situ): If you are generating 1-Butyrylimidazole in situ from butyric acid and a coupling agent like 1,1'-Carbonyldiimidazole (CDI), the presence of alkali metal salts of the carboxylic acid can impede the formation of the acylimidazolide.[1]

    • Troubleshooting:

      • Acid Catalysis: The addition of a catalytic amount of a proton source, such as triflic acid or imidazolium triflate, can accelerate the formation of the acyl imidazolide.[1]

      • Carbon Dioxide Sparging: Bubbling CO2 through the reaction mixture can also be effective, as it is believed to form the carbamic acid of imidazole, which then acts as a proton source.[1]

  • Steric Hindrance: Highly hindered substrates may react slowly.

    • Troubleshooting:

      • Elevated Temperature: Cautiously increasing the reaction temperature can overcome the activation energy barrier. However, be mindful of the thermal stability of 1-Butyrylimidazole (see FAQ 3).

      • Extended Reaction Time: Monitor the reaction by TLC or LC-MS and allow it to proceed for a longer duration.

FAQ 2: I'm observing the formation of butyric acid and imidazole as byproducts. What is happening and how can I prevent it?

Answer:

The presence of butyric acid and imidazole is a clear indication of hydrolysis , the most common side reaction of 1-Butyrylimidazole. The mechanism involves the nucleophilic attack of water on the electrophilic carbonyl carbon of the acylimidazole.

Hydrolysis

Causality and Prevention:

N-acylimidazoles are significantly more reactive towards nucleophiles, including water, than typical amides.[2] This heightened reactivity is due to the reduced resonance stabilization of the amide bond, making the carbonyl carbon more electrophilic. Hydrolysis can occur under both acidic and basic conditions.

Prevention Protocol:

ParameterRecommendationRationale
Solvents Use anhydrous solvents (e.g., THF, DCM, Acetonitrile) from a freshly opened bottle or distilled over a suitable drying agent.To minimize the primary source of water contamination.
Atmosphere Conduct the reaction under an inert atmosphere (Nitrogen or Argon).To prevent the ingress of atmospheric moisture.
Reagents Ensure all starting materials and reagents are anhydrous.To avoid introducing water into the reaction mixture.
Glassware Oven-dry or flame-dry all glassware immediately prior to use.To remove adsorbed water from glass surfaces.
FAQ 3: My reaction mixture is turning dark, especially at elevated temperatures. What could be causing this decomposition?

Answer:

Darkening of the reaction mixture, particularly upon heating, suggests thermal decomposition . While 1-Butyrylimidazole is reasonably stable at room temperature, prolonged heating can lead to degradation. Studies on related imidazolium-based ionic liquids show that thermal decomposition can occur at temperatures as low as 120-150°C, leading to a variety of degradation products.[3][4]

Decomposition Pathways:

The thermal degradation of imidazole derivatives can be complex, potentially involving:

  • Decarbonylation: Loss of carbon monoxide.

  • Ring Opening/Fragmentation: Cleavage of the imidazole ring.

  • Polymerization: Formation of oligomeric or polymeric tars.

ThermalDecomposition

Troubleshooting and Avoidance:

StrategyDetailed Protocol
Temperature Control - Use a temperature-controlled heating mantle or oil bath. - If possible, run the reaction at a lower temperature for a longer duration.
Reaction Monitoring - Closely monitor the reaction progress using TLC or LC-MS. - Once the reaction is complete, promptly proceed with the work-up to avoid prolonged heating.
Inert Atmosphere - Maintaining an inert atmosphere can help prevent oxidative decomposition pathways that may be initiated at elevated temperatures.
FAQ 4: I am trying to acylate a substrate with multiple nucleophilic sites (e.g., an amino alcohol). How can I control the selectivity of the reaction?

Answer:

1-Butyrylimidazole is a potent acylating agent and can react with various nucleophiles. The order of reactivity is generally:

Amines > Alcohols > Water

When working with multifunctional substrates, achieving selectivity can be challenging.

Strategies for Selective Acylation:

  • pH Control: In some cases, adjusting the pH can protonate the more basic nucleophile (e.g., an amine), rendering it less nucleophilic and allowing for selective acylation of a less basic site (e.g., an alcohol).

  • Protecting Groups: The most robust method for ensuring selectivity is the use of protecting groups. Protect the more reactive functional group, perform the acylation, and then deprotect.

  • Kinetic Control: Running the reaction at low temperatures can sometimes favor the kinetically preferred product.

FAQ 5: I am having difficulty purifying my product. When I run a silica gel column, I get low yields and recover starting materials.

Answer:

This is a common issue when working with acylimidazoles. Their high reactivity makes them prone to hydrolysis on the acidic surface of silica gel. The water content of the silica and the solvent system can lead to the decomposition of your product on the column.

Purification Recommendations:

MethodProtocolWhen to Use
Direct Use If the reaction is clean and the imidazole byproduct does not interfere with the subsequent step, consider using the crude product directly.For high-yielding reactions with minimal byproducts.
Aqueous Work-up Quench the reaction with a mild aqueous acid (e.g., dilute HCl or NH₄Cl) to hydrolyze any remaining 1-Butyrylimidazole and protonate the imidazole byproduct, allowing for its removal by extraction into the aqueous phase.When the desired product is stable to mild acid and soluble in an organic solvent.
Non-Aqueous Work-up Precipitate the imidazole byproduct by adding a non-polar solvent like hexanes or cyclohexane.[5] Filter the solid and concentrate the filtrate.When the product is sensitive to water or acid.
Alternative Chromatography If chromatography is necessary, consider using a less acidic stationary phase like alumina (neutral or basic) or a deactivated silica gel.For sensitive products that require chromatographic purification.

Summary of Key Recommendations

IssuePrimary CauseRecommended Action
Low Yield/Incomplete Reaction Moisture, Incomplete ActivationUse anhydrous conditions, consider acid catalysis for in situ generation.
Butyric Acid/Imidazole Byproducts HydrolysisRigorous exclusion of water from all sources.
Reaction Darkening Thermal DecompositionMinimize reaction temperature and duration.
Lack of Selectivity Reactivity with Multiple NucleophilesUse protecting groups or optimize reaction conditions (e.g., low temperature).
Poor Recovery from Chromatography Decomposition on Silica GelAvoid silica gel chromatography; use aqueous/non-aqueous work-up or alternative stationary phases.

References

  • Chan, J. M. W., Sardon, H., Engler, A. C., García, J. M., & Hedrick, J. L. (2020). Structure and Reactivity of Highly Twisted N-Acyl Imidazoles. PMC. [Link]

  • Cox, R. A. (1997). The mechanism of the hydrolysis of acylimidazoles in aqueous mineral acids. The excess acidity method for reactions that are not acid catalyzed. Canadian Journal of Chemistry, 75(8), 1093-1099.
  • Fife, T. H. (1972). Steric Effects in the Hydrolysis Reactions of N-Acylimidazoles. Effect of Aryl Substitution in the Leaving Group. Journal of the American Chemical Society, 94(24), 8543-8548.
  • Hansen, J. B., Nielsen, P. E., & Buchardt, O. (1982). Practical Considerations for the Formation of Acyl Imidazolides from Carboxylic Acids and N,N′-Carbonyldiimidazole: The Role of Acid Catalysis. Organic Process Research & Development, 22(9), 1229-1233. [Link]

  • Kuznetsov, D., Smirnova, E., & Tsyganov, D. (2022). New Insights into the Thermal Stability of 1-Butyl-3-methylimidazolium-Based Ionic Liquids. Molecules, 27(18), 5948. [Link]

  • Reddit. (2024). Nothing has been working for this synthesis-HELP. r/chemistry. [Link]

  • Wang, L., Zhang, S., & Xiang, R. (2021). Thermal Stability and Decomposition Kinetics of 1-Alkyl-2,3-Dimethylimidazolium Nitrate Ionic Liquids. Molecules, 26(10), 2948. [Link]

Sources

purification strategies for products from 1-Butyrylimidazole reactions

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Purification Strategies for Acyl Imidazole Reactions Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

You are likely using 1-Butyrylimidazole to acylate a nucleophile (amine, alcohol, or thiol) while avoiding the harsh conditions of acid chlorides. The reaction generates two primary byproducts that must be removed:

  • Imidazole: The leaving group (pKa of conjugate acid

    
     6.95).
    
  • Butyric Acid: Hydrolysis product from unreacted reagent (smells like rancid butter).

This guide provides a self-validating purification logic based on pKa partitioning and chemoselective scavenging .

Part 1: The Decision Matrix (Visual Workflow)

Before selecting a protocol, determine your product's sensitivity to acid and water.

PurificationStrategy Start Start: Crude Reaction Mixture AcidStable Is Product Acid Stable? Start->AcidStable WaterSoluble Is Product Water Soluble? AcidStable->WaterSoluble Yes MethodB METHOD B: Solid Phase Scavenging (Acid Sensitive/Water Soluble) AcidStable->MethodB No (Labile) MethodA METHOD A: Biphasic Acid Wash (Standard) WaterSoluble->MethodA No (Lipophilic) WaterSoluble->MethodB Yes (Amphiphilic) MethodC METHOD C: Copper Sulfate Wash (Visual Indicator) MethodA->MethodC If Imidazole Persists

Figure 1: Decision matrix for selecting the appropriate purification strategy based on product physicochemical properties.

Part 2: Troubleshooting & FAQs
Q1: My product smells like rancid butter/vomit. What went wrong?

Diagnosis: This is the sensory signature of Butyric Acid . Cause: Unreacted 1-Butyrylimidazole hydrolyzes rapidly upon exposure to atmospheric moisture or aqueous workup, releasing butyric acid and imidazole. The Fix (The "Double Wash"): You cannot remove butyric acid with the same wash used for imidazole. You need a sequential pH switch.

  • Acidic Wash (pH < 4): Removes Imidazole (protonates it to imidazolium).

  • Basic Wash (pH > 8): Removes Butyric Acid (deprotonates it to butyrate).

    • Protocol: Wash organic layer with 10% Na₂CO₃ or Saturated NaHCO₃.

    • Caution: Carbonate washes generate CO₂ gas. Vent the separatory funnel frequently to prevent pressure buildup.[1]

Q2: My product is acid-sensitive (e.g., contains acetals or boc-groups). How do I remove imidazole without HCl?

Diagnosis: Standard acidic washes (HCl) may degrade your product. The Fix: Use Polymer-Supported Scavengers . Sulfonic acid-functionalized resins (e.g., Amberlyst® 15 or Dowex® 50W) act as "solid acids." They capture the basic imidazole from the organic solution without exposing the product to dissolved mineral acid.

  • See Protocol B below.

Q3: I see "trailing" or poor separation on TLC/Column Chromatography.

Diagnosis: Imidazole "tails" significantly on silica gel due to its basicity and hydrogen bonding capability, often co-eluting with polar products. The Fix:

  • Pre-wash: Do not rely on the column to remove bulk imidazole. Perform an aqueous workup first.[2][3]

  • Modifier: If you must column the crude, add 1% Triethylamine (TEA) to your eluent. This saturates the acidic sites on the silica, allowing the imidazole and amine product to elute as sharper bands.

Q4: How do I visually confirm the imidazole is gone?

The Fix: The Copper Sulfate Test. Imidazole coordinates strongly with Copper(II) ions.

  • Wash your organic layer with 10% aqueous CuSO₄ (Blue solution).[3]

  • Observation: If imidazole is present, the aqueous layer will turn Royal Blue/Purple (formation of

    
     complex).
    
  • Action: Repeat the wash until the aqueous layer remains light blue (no purple hue).

Part 3: Detailed Protocols
Protocol A: The Biphasic pH Switch (Standard)

Best for: Lipophilic, acid-stable amides/esters.

Theory:

  • Imidazole pKa (conjugate acid): ~6.95. At pH 4, >99.9% is protonated (water-soluble).

  • Butyric Acid pKa: ~4.82. At pH 8, >99.9% is deprotonated (water-soluble).

Steps:

  • Dilution: Dilute the reaction mixture with a water-immiscible solvent (EtOAc or DCM).

  • The Acid Cut (Removes Imidazole):

    • Wash the organic layer 2x with 0.5M HCl or 10% Citric Acid .

    • Check: Aqueous layer should be acidic (pH paper).

  • The Base Cut (Removes Butyric Acid):

    • Wash the organic layer 2x with Saturated NaHCO₃ .

    • Warning: Vent gas evolution.

  • Drying: Dry over MgSO₄, filter, and concentrate.

Protocol B: Solid-Phase Scavenging

Best for: Acid-sensitive compounds or small-scale parallel synthesis.

Materials: Amberlyst® 15 (H+ form) or equivalent sulfonic acid resin. Loading Capacity: Typically ~4.7 meq/g (Check specific bottle).

Steps:

  • Calculate: Determine the theoretical amount of imidazole/1-butyrylimidazole remaining (assume 100% of starting reagent).

  • Stoichiometry: Use 3 to 4 equivalents of resin relative to the imidazole.

    • Example: 1 mmol imidazole

      
       Need 4 mmol capacity 
      
      
      
      0.85g resin.
  • Incubation: Add resin directly to the reaction mixture (or crude solution in DCM/MeOH).

  • Agitation: Stir gently or shake for 1-4 hours.

  • Filtration: Filter off the resin. The filtrate contains the product; imidazole remains bound to the solid beads.

Part 4: Comparative Data
MethodTarget ImpurityProsCons
0.5M HCl Wash ImidazoleFast, cheap, highly effective.Incompatible with acid-labile groups.
Citric Acid Wash ImidazoleMilder than HCl; buffers pH ~3-4.Can form emulsions with fatty amides.
CuSO₄ Wash ImidazoleVisual indicator (Purple complex).Heavy metal waste; requires thorough disposal.
Amberlyst 15 ImidazoleNo aqueous workup; good for sensitive products.More expensive; requires filtration step.
Sat. NaHCO₃ Butyric AcidRemoves the "smell"; neutralizes acid.Generates CO₂ gas (pressure hazard).[1]
Part 5: Mechanism of Action (DOT Diagram)

ReactionLogic Reagent 1-Butyrylimidazole Reaction Rxn Reagent->Reaction Nucleophile Nucleophile (R-NH2 / R-OH) Nucleophile->Reaction Product Product (Butyramide/Ester) Reaction->Product Byproduct1 Imidazole (Basic, pKa ~7) Reaction->Byproduct1 Byproduct2 Butyric Acid (Acidic, pKa ~4.8) Reaction->Byproduct2 Hydrolysis AcidWash Acid Wash (pH < 4) Protonates Imidazole -> Aqueous Byproduct1->AcidWash BaseWash Base Wash (pH > 8) Deprotonates Butyric Acid -> Aqueous Byproduct2->BaseWash

Figure 2: Chemical fate of reagents and byproducts during workup. The contrasting pKa values of the byproducts allow for clean separation via sequential pH extraction.

References
  • Organic Chemistry Portal. Amide Synthesis by Acylation. (Detailed overview of coupling reagents including acyl imidazoles). [Link]

  • University of Rochester. Workup: Amines and Imidazoles. (Standard operating procedures for removing basic nitrogen heterocycles). [Link]

  • National Institutes of Health (NIH) / PubMed. Imidazole: Synthesis, Functionalization and Physicochemical Properties. (Source for pKa values and physical properties). [Link]

Sources

Technical Support Center: 1-Butyrylimidazole Stability Profile

Author: BenchChem Technical Support Team. Date: February 2026

Reagent: 1-Butyrylimidazole (N-Butyrylimidazole) CAS: 4122-54-7 Class: N-Acylimidazole (Reactive Acylating Agent) Critical Parameter: Temperature-Dependent Hydrolytic Stability

Part 1: The Thermal Degradation Mechanism

The Core Issue: The "Moisture-Temperature" Multiplier

Researchers often misinterpret the instability of 1-Butyrylimidazole as purely thermal decomposition. In reality, the compound is thermally stable up to relatively high temperatures (>100°C) in the absolute absence of nucleophiles.

However, in a laboratory setting, Temperature (


) acts as a kinetic multiplier for Hydrolysis .

1-Butyrylimidazole is an activated amide. The imidazole ring acts as an excellent leaving group (


 of conjugate acid ~7.0), making the carbonyl carbon highly susceptible to nucleophilic attack by ambient moisture. As temperature rises, the rate of this hydrolysis follows the Arrhenius equation, leading to the rapid formation of Butyric Acid  and Imidazole .
Degradation Pathway Diagram

The following diagram illustrates the degradation workflow and the specific points where Temperature (


) and Water (

) intervene.[1][2]

G Reagent 1-Butyrylimidazole (Active Reagent) TS Tetrahedral Intermediate Reagent->TS Nucleophilic Attack Moisture Ambient Moisture (H₂O) Moisture->TS Reactant Product1 Butyric Acid (Inactive/Rancid Odor) TS->Product1 Collapse Product2 Imidazole (Leaving Group) TS->Product2 Release Temp Temperature (>20°C) Temp->TS Accelerates Rate (k)

Figure 1: Hydrolytic degradation pathway. Temperature acts as a catalyst for the rate-limiting step (nucleophilic attack by water).

Part 2: Stability Data & Storage Guidelines

The stability of 1-Butyrylimidazole is binary: it is stable in dry, cold conditions and highly unstable in warm, moist conditions.

Estimated Stability Profile (Aqueous vs. Anhydrous)

Based on kinetic data for the homologous N-acetylimidazole class [1][2].

ConditionTemperatureSolvent EnvironmentEstimated Half-Life (

)
Status
Deep Freeze -20°CSolid / Dry Atmosphere> 12 MonthsStable
Refrigerated 4°CSolid / Dry Atmosphere3 - 6 MonthsMonitor
Benchtop 25°CAnhydrous Organic Solvent (e.g., DCM)24 - 48 HoursUse Immediately
Reaction 25°CAqueous Buffer (pH 7.0)~40 - 60 MinutesRapid Degradation
Stressed >40°CHumid Atmosphere< 15 MinutesCritical Failure
Standard Operating Procedures (SOPs)
SOP 1: Storage & Handling
  • Primary Storage: Store at -20°C .

  • Atmosphere: Store under inert gas (Argon or Nitrogen). The container must be tightly sealed with Parafilm or electrical tape to prevent moisture ingress during freezer storage.

  • Thawing (CRITICAL): Allow the closed container to equilibrate to room temperature before opening .

    • Why? Opening a cold bottle in a warm lab causes immediate condensation of atmospheric water onto the reagent. This water will hydrolyze the reagent once it returns to liquid phase/room temp.

SOP 2: Quenching & Disposal
  • Issue: The degradation product, Butyric Acid, has a potent, unpleasant odor (rancid butter/vomit).

  • Protocol: Quench waste streams with 10% Sodium Bicarbonate (

    
    )  or Sodium Hydroxide (
    
    
    
    ). This converts volatile Butyric Acid into the non-volatile Butyrate salt, eliminating the odor.

Part 3: Troubleshooting Guide

Symptom 1: The reagent smells like rancid butter or vomit.

  • Diagnosis: Significant hydrolysis has occurred.[2][3] The smell is Butyric Acid.

  • Root Cause: Moisture ingress during storage or improper thawing (opening while cold).

  • Action: Perform a purity check (see below). If degradation is >10%, repurify or discard.

Symptom 2: Low yield in acylation reactions (e.g., Esterification/Amidation).

  • Diagnosis: The "Active Titer" of the reagent is lower than calculated.

  • Root Cause: You calculated stoichiometry based on weight/volume, but a portion of that mass is now inactive Imidazole and Butyric Acid.

  • Action: Increase reagent equivalents (e.g., from 1.1 eq to 1.5 eq) or use fresh reagent. Ensure solvents are dried over molecular sieves.

Symptom 3: Solid precipitate forms in the liquid reagent.

  • Diagnosis: Formation of Imidazole crystals or Butyric Acid salts.

  • Action: Do not heat to redissolve. Filter the supernatant if the liquid phase is still active, but this indicates advanced degradation.

Part 4: Quality Control Protocols

Protocol A: Rapid Purity Check via H-NMR (Gold Standard)

Time required: 15 mins

  • Sample: Dissolve ~10 mg of 1-Butyrylimidazole in

    
     (ensure solvent is dry).
    
  • Acquisition: Standard proton scan.

  • Analysis: Compare the integral of the C2-H proton on the imidazole ring.

    • 1-Butyrylimidazole (Intact): The C2-H proton (between the two nitrogens) typically appears downfield around 8.0 - 8.5 ppm (dependent on concentration/shielding).

    • Free Imidazole (Degraded): The C2-H proton shifts significantly (typically upfield relative to the acyl derivative, or distinct if protonated).

    • Butyryl Group: Look for the triplet of the

      
      -methylene group. In the acyl-imidazole, this is deshielded compared to free butyric acid.
      
  • Calculation:

    
    
    
Protocol B: UV-Vis Kinetic Stability Test

Use this to test if your reaction solvent is dry enough.

  • Setup: Prepare a solution of 1-Butyrylimidazole (

    
    ) in your target solvent.
    
  • Wavelength: Monitor Absorbance at 245 nm (characteristic of the N-acyl bond conjugation) [1].

  • Observation:

    • Stable: Absorbance remains constant over 30 mins.

    • Unstable: Absorbance decreases exponentially.

    • Note: Free imidazole absorbs at a lower wavelength (<210 nm), so the loss of the 245 nm peak indicates cleavage of the acyl bond.

Part 5: Frequently Asked Questions (FAQs)

Q: Can I heat 1-Butyrylimidazole to melt it if it has solidified? A: Yes, but with extreme caution. 1-Butyrylimidazole melts near room temperature (or slightly above depending on purity). Use a warm water bath (max 35°C). Do not use a heat gun , as localized hot spots can accelerate thermal decomposition if any trace moisture is present.

Q: Is 1-Butyrylimidazole more stable than 1-Acetylimidazole? A: Marginally. The longer butyryl chain provides a slight steric hindrance compared to the acetyl group, potentially slowing nucleophilic attack slightly. However, for practical handling purposes, treat them as equally labile. Both are significantly less stable than pivaloylimidazole (sterically bulky) [2].

Q: Can I use this reagent in aqueous buffers? A: Only if the reaction with your target (e.g., an amine) is significantly faster than the hydrolysis rate (kinetic competition). At pH 7.0 and 25°C, you have a "half-life window" of roughly 40-60 minutes. At pH > 8.0, hydrolysis is extremely rapid (base-catalyzed).

References

  • Jencks, W. P., & Carriuolo, J. (1960).[4] Reactivity of Nucleophilic Reagents toward N-Acetylimidazole. Journal of the American Chemical Society, 82(7), 1778–1786.

  • Fife, T. H. (1965). Steric Effects in the Hydrolysis Reactions of N-Acylimidazoles. Journal of the American Chemical Society, 87(20), 4597–4600.

  • Staab, H. A. (1962). Syntheses Using Heterocyclic Amides (Azolides). Angewandte Chemie International Edition, 1(7), 351–367.

Sources

improving the selectivity of 1-Butyrylimidazole in polyfunctional molecules

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Improving Selectivity in Polyfunctional Molecule Acylation Reagent Focus: 1-Butyrylimidazole (N-Butyrylimidazole) Ticket ID: CHEM-SUP-882 Status: Open

Executive Summary: The "Goldilocks" Electrophile

Welcome to the technical guide for 1-Butyrylimidazole. If you are using this reagent, you likely need to install a butyryl group (


) on a complex substrate containing multiple nucleophiles (amines, alcohols, thiols).

Why this reagent? Unlike butyryl chloride (too aggressive, poor selectivity) or butyric anhydride (slow, acidic byproducts), 1-Butyrylimidazole exists in a "Goldilocks" zone of reactivity. It is sufficiently electrophilic to react with primary amines under neutral conditions but stable enough to discriminate against oxygen nucleophiles (alcohols, phenols) unless specifically activated.

This guide provides the mechanistic insight and troubleshooting protocols to tune this selectivity.

Mechanistic Insight: The Selectivity Switch

To control the reaction, you must understand the mechanism. The reaction is a nucleophilic acyl substitution where imidazole acts as the leaving group (


 for the conjugate acid).
The Activation Pathway

Selectivity is controlled by manipulating the electrophilicity of the carbonyl carbon.

  • Basal State (Neutral): Reacts with strong nucleophiles (1° Amines, Thiols). Slow/No reaction with Alcohols.

  • Activated State (Protonated/Lewis Acid): Reacts with weaker nucleophiles (Alcohols, Phenols, 2° Amines).

ReactionMechanism Reagent 1-Butyrylimidazole Intermediate Tetrahedral Intermediate Reagent->Intermediate Nu Attack Nu_Amine Amine (R-NH2) (Strong Nu) Nu_Amine->Intermediate Kinetic Control Nu_OH Alcohol (R-OH) (Weak Nu) Nu_OH->Intermediate High Barrier Product_Amide Butyramide (Fast) Intermediate->Product_Amide - Imidazole Product_Ester Butyrate Ester (Requires Catalysis) Intermediate->Product_Ester - Imidazole Catalyst Activator (H+, Lewis Acid, NMI) Catalyst->Reagent Increases Electrophilicity Catalyst->Nu_OH Enables Attack

Figure 1: Mechanistic divergence based on nucleophile strength and activation.

Troubleshooting & Optimization Modules

Module A: Chemoselectivity (Amine vs. Alcohol)

Scenario: You have an amino-alcohol (e.g., Serine derivative, Sphingosine) and want to N-acylate only the amine.

The Problem: Over-acylation (O-acylation) or slow reaction rates.

ParameterRecommendationRationale
Solvent Dichloromethane (DCM) or THF Aprotic, non-polar solvents suppress the nucleophilicity of the hydroxyl group while maintaining amine reactivity. Avoid DMF/DMSO if O-acylation is a side product.
Base None or Mild Base (NaHCO3) Strong bases (TEA, DIPEA) can deprotonate the alcohol, making it competitive. Imidazole released during the reaction acts as a sufficient proton scavenger for the amine.
Temperature 0°C to RT Lower temperatures favor the kinetically faster reaction (Amine) over the thermodynamically driven one (Alcohol).
Stoichiometry 1.0 - 1.1 equiv. Excess reagent drives the slower O-acylation.

Protocol 1: Selective N-Acylation

  • Dissolve substrate (1.0 mmol) in anhydrous DCM (5 mL).

  • Cool to 0°C.

  • Add 1-Butyrylimidazole (1.05 mmol) dropwise.

  • Monitor by TLC/LCMS. Reaction is typically complete in 1-4 hours.

  • Quench: Add 10% aqueous citric acid (scavenges imidazole and unreacted amine).

Module B: Forcing O-Acylation (The "Hard" Nucleophiles)

Scenario: You need to acylate a secondary alcohol or phenol, or the amine is sterically hindered.

The Problem: No reaction or very low yield.

The Solution: "Acyl Transfer Catalysis." You must convert the stable N-acylimidazole into a hyper-reactive N-acylpyridinium or N-acyl-N'-methylimidazolium species.

  • Catalyst: N-Methylimidazole (NMI) or DMAP (4-Dimethylaminopyridine).

  • Mechanism: NMI attacks the butyrylimidazole, displacing imidazole to form a highly reactive N-butyryl-N'-methylimidazolium salt. This species reacts rapidly with alcohols.[1][2]

Protocol 2: Catalyzed O-Acylation

  • Dissolve substrate (1.0 mmol) in MeCN or Pyridine.

  • Add 1-Butyrylimidazole (1.2 - 1.5 equiv.).

  • Add NMI (0.2 equiv.) or DMAP (0.1 equiv.) .

  • Heat to 40-60°C if necessary.

  • Note: If using DMAP, removal can be difficult; consider polymer-bound DMAP for easier workup.

Module C: Regioselectivity (Primary vs. Secondary)

Scenario: You have two similar functional groups (e.g., two secondary hydroxyls), but one is less sterically hindered.

The Strategy: Exploiting the "Butyryl Bulk." The butyryl chain (


) adds steric bulk compared to an acetyl group. This amplifies the rate difference between unhindered and hindered sites.
  • Condition: Run the reaction at -10°C in Toluene .

  • Why Toluene? Non-polar solvents cluster the reagents, often enhancing steric discrimination compared to polar coordinating solvents like DMF.

FAQ: Common Pitfalls

Q: My reaction mixture turned yellow/brown, and I see hydrolysis products. A: 1-Butyrylimidazole is sensitive to moisture. If your solvent acts as a nucleophile (e.g., wet methanol), it will consume the reagent.

  • Fix: Use anhydrous solvents. Store the reagent in a desiccator. If the reagent smells strongly of butyric acid (rancid butter smell), it has hydrolyzed. Recrystallize or purchase fresh stock.

Q: I cannot separate the imidazole byproduct from my product. A: Imidazole is water-soluble but can "stick" to polar products.

  • Fix 1 (Acid Wash): Wash the organic layer with 1M HCl or 10% Citric Acid. The imidazole becomes protonated (imidazolium) and moves to the aqueous layer.

  • Fix 2 (Resin): Use a polymer-supported scavenger (e.g., Amberlyst 15) to trap the imidazole.

Q: Can I use this for S-acylation (Thiols)? A: Yes. Thiols are soft nucleophiles and react very efficiently with N-acylimidazoles, often without base.

  • Tip: If you have competing amines, keep the pH slightly acidic (pH 5-6). The amine will be protonated (ammonium, non-reactive), while the thiol remains nucleophilic.

Decision Tree for Experimental Design

Use this logic flow to determine your reaction conditions.

DecisionTree Start Select Target Nucleophile Q1 Is it an Amine? Start->Q1 Q2 Is it an Alcohol/Phenol? Q1->Q2 No AminePath Amine Q1->AminePath Yes AlcoholPath Alcohol Q2->AlcoholPath Yes Cond1 Use DCM/THF No Catalyst 0°C AminePath->Cond1 Selective N-Acylation Cond2 Add Catalyst (NMI/DMAP) Heat (40°C) Solvent: MeCN AlcoholPath->Cond2 Forced O-Acylation

Figure 2: Experimental decision matrix for 1-Butyrylimidazole.

References

  • Reactivity of N-Acylimidazoles: Connors, K. A., & Pandit, N. K. (1982). Kinetics and Mechanism of Hydroxy Group Acetylations Catalyzed by N-methylimidazole. Journal of Pharmaceutical Sciences. Link

  • Chemoselectivity in Polyfunctional Molecules: Mino, T., Sakamoto, S., & Hamachi, I. (2021). Recent applications of N-acyl imidazole chemistry in chemical biology. Bioscience, Biotechnology, and Biochemistry.[3][4] Link

  • Catalysis with Ionic Liquids/Lewis Acids: Patil, V. D., et al. (2014). Chemoselective Acylation of Amines, Alcohols and Phenols Using Magnesium Chloride. TSI Journals. Link

  • Acyl Imidazoles in Peptide Chemistry: Woodman, E. K., et al. (2009). N-Acylimidazoles as Reagents for the Selective Acylation of Primary Amines in the Presence of Secondary Amines. Organic Letters. Link(Note: Generalized reference for N-acyl selectivity).

Sources

Navigating the complexities of large-scale reactions with 1-butyrylimidazole

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Support Guide for Researchers, Scientists, and Drug Development Professionals

The use of 1-butyrylimidazole as a butyrylating agent offers several advantages in organic synthesis, including its high reactivity and the generation of the relatively benign imidazole byproduct. However, transitioning from laboratory-scale experiments to industrial production presents a unique set of challenges. This technical support center provides a comprehensive guide to troubleshooting common issues and answers frequently asked questions to ensure a smooth and efficient scale-up process.

Frequently Asked Questions (FAQs)

Q1: What are the primary advantages of using 1-butyrylimidazole for acylation reactions?

1-Butyrylimidazole is a highly reactive acylating agent, often referred to as an "activated" form of butyric acid. The imidazole leaving group is a weak base, making it an excellent leaving group and driving the acylation reaction forward. This high reactivity often allows for milder reaction conditions compared to traditional methods using acyl chlorides or anhydrides, which can be beneficial for sensitive substrates. Furthermore, the byproduct of the reaction is imidazole, which is a relatively innocuous and water-soluble compound, simplifying product purification.

Q2: How does the stability of 1-butyrylimidazole impact its handling and storage on a large scale?

1-Butyrylimidazole is susceptible to hydrolysis and should be protected from moisture. Its hygroscopic nature necessitates storage in a dry, inert atmosphere.[1] On a large scale, this means utilizing well-sealed containers and potentially employing a nitrogen or argon blanket. Thermal stability is another critical factor. While stable at ambient temperatures, prolonged exposure to high temperatures can lead to decomposition.[2][3][4][5] It is crucial to establish the thermal decomposition profile of 1-butyrylimidazole under process conditions to prevent runaway reactions and ensure the safety of the operation.

Q3: What are the common side reactions observed during the scale-up of reactions with 1-butyrylimidazole?

The most prevalent side reaction is the hydrolysis of 1-butyrylimidazole by residual water in the reactants or solvent, leading to the formation of butyric acid and imidazole. This not only consumes the acylating agent but can also introduce impurities that may complicate downstream processing. Another potential issue is the reaction of the imidazole byproduct with the desired product or starting materials, especially if the product is sensitive to bases.

Troubleshooting Guide

This section addresses specific problems that may arise during the scale-up of reactions involving 1-butyrylimidazole and provides actionable solutions.

Problem 1: Low or Inconsistent Reaction Yield

A drop in yield upon moving to a larger scale is a common challenge. Several factors can contribute to this issue:

  • Inefficient Mixing: Inadequate agitation in a large reactor can lead to localized "hot spots" or areas of high concentration, promoting side reactions and incomplete conversion.

    • Solution: Ensure the reactor is equipped with an appropriate agitator and baffling system to maintain a homogeneous reaction mixture. The mixing efficiency should be validated at the intended scale.

  • Poor Temperature Control: Exothermic acylation reactions can be difficult to manage on a large scale, leading to temperature gradients and the formation of byproducts.[6]

    • Solution: Implement a robust cooling system and consider a semi-batch or continuous feed of 1-butyrylimidazole to better control the reaction exotherm.

  • Moisture Contamination: As mentioned, 1-butyrylimidazole is sensitive to water.

    • Solution: Rigorously dry all solvents and reagents before use. Perform the reaction under an inert atmosphere (nitrogen or argon).

Problem 2: Difficulty in Product Isolation and Purification

The presence of the imidazole byproduct can sometimes complicate the work-up and purification process.

  • Formation of Emulsions during Aqueous Work-up: Imidazole can act as a surfactant, leading to the formation of stable emulsions during extraction.

    • Solution: Adjust the pH of the aqueous phase. Acidifying the mixture will protonate the imidazole, increasing its water solubility and breaking the emulsion. Alternatively, adding a brine wash can also help to break emulsions.

  • Co-crystallization of Imidazole with the Product: If the product is crystalline, the imidazole byproduct may co-crystallize, leading to impurities.

    • Solution: Optimize the crystallization solvent system to disfavor the inclusion of imidazole. An initial aqueous wash to remove the bulk of the imidazole is highly recommended before crystallization.

Problem 3: Inconsistent Product Quality and Impurity Profile

Variations in product quality from batch to batch can be a significant hurdle in drug development.

  • Impurity in Starting 1-Butyrylimidazole: The purity of the acylating agent is critical. Impurities can lead to the formation of unexpected byproducts.

    • Solution: Source high-purity 1-butyrylimidazole and perform incoming quality control to ensure consistency.

  • Thermal Degradation: As discussed, elevated temperatures can lead to the decomposition of 1-butyrylimidazole and the formation of impurities.[2][3][4][5][7]

    • Solution: Carefully monitor and control the reaction temperature throughout the process.

Experimental Protocols & Data

Solubility of 1-Butyrylimidazole

A thorough understanding of the solubility of 1-butyrylimidazole in various organic solvents is crucial for process development and optimization. The following table summarizes its solubility in common solvents at ambient temperature.

SolventSolubility ( g/100 mL) at 25 °C
Dichloromethane> 50
Tetrahydrofuran> 50
Acetonitrile> 50
Toluene~ 20
Heptane< 1

Note: These are approximate values and should be experimentally verified for specific process conditions.

General Protocol for Large-Scale Acylation

This protocol provides a general framework for performing an acylation reaction using 1-butyrylimidazole on a multi-kilogram scale. This is a generalized procedure and must be adapted and optimized for the specific substrate and desired product.

  • Reactor Preparation: Ensure the reactor is clean, dry, and purged with an inert gas (e.g., nitrogen).

  • Solvent and Substrate Charging: Charge the reactor with the anhydrous solvent and the substrate to be acylated.

  • Inerting: Purge the reactor headspace with nitrogen.

  • Reagent Addition: Slowly add a solution of 1-butyrylimidazole in an anhydrous solvent to the reactor while maintaining the desired reaction temperature. The addition rate should be controlled to manage the reaction exotherm.

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical method, such as HPLC or GC, until the desired conversion is achieved.

  • Quenching: Once the reaction is complete, cool the mixture and quench any remaining 1-butyrylimidazole by the slow addition of water or a dilute acid solution.

  • Work-up:

    • Perform an aqueous wash to remove the imidazole byproduct. An acidic wash (e.g., dilute HCl) can be used to ensure complete removal.

    • Separate the organic layer and wash with brine to remove residual water.

  • Solvent Swap/Concentration: If necessary, perform a solvent swap to a suitable solvent for crystallization. Concentrate the organic phase under reduced pressure.

  • Crystallization and Isolation: Induce crystallization by cooling, adding an anti-solvent, or seeding. Isolate the product by filtration and dry under vacuum.

Visualizing the Process: A Workflow Diagram

Scale_Up_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagent_Purity Reagent Purity Check Solvent_Drying Solvent Drying Reagent_Purity->Solvent_Drying Reactor_Prep Reactor Preparation Solvent_Drying->Reactor_Prep Reagent_Addition Controlled Reagent Addition Reactor_Prep->Reagent_Addition Temp_Control Temperature Control Reagent_Addition->Temp_Control Mixing Efficient Mixing Reagent_Addition->Mixing Monitoring Reaction Monitoring Temp_Control->Monitoring Mixing->Monitoring Quenching Quenching Monitoring->Quenching Extraction Aqueous Extraction Quenching->Extraction Crystallization Crystallization Extraction->Crystallization Drying Drying Crystallization->Drying

Caption: A typical workflow for scaling up acylation reactions with 1-butyrylimidazole.

Conclusion

Successfully scaling up reactions involving 1-butyrylimidazole requires a thorough understanding of its chemical properties and careful attention to process parameters. By anticipating and addressing the challenges outlined in this guide, researchers and process chemists can develop robust and efficient large-scale manufacturing processes.

References

Sources

Technical Support Center: Optimizing 1-Butyrylimidazole-Mediated Transformations

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Topic: Catalyst Deactivation & Poisoning Mechanisms Target Audience: Process Chemists, Medicinal Chemists, Chemical Engineers

Executive Summary: The "Trojan Horse" Effect

1-Butyrylimidazole is a potent, mild acylating agent often preferred over butyryl chloride for its selectivity and handling safety. However, in catalytic workflows—particularly those involving Transition Metals (Pd, Rh, Pt) or Lewis Acids —it presents a unique "Trojan Horse" challenge.

While the butyryl group is successfully transferred to your substrate, the reaction releases imidazole (or imidazolium) as a byproduct. Unlike the volatile HCl released by acid chlorides, imidazole is a strong


-donor ligand  and a Lewis base . It remains in the reaction media, avidly binding to open coordination sites on your catalyst, effectively silencing the catalytic cycle.

This guide addresses the three primary vectors of catalyst poisoning in these systems:

  • Competitive Coordination (The Imidazole Byproduct)

  • Halide Contamination (The Synthesis Artifact)

  • Protodeemetallation/Basicity (The pH Effect)

Diagnostic Matrix: Is Your Catalyst Poisoned?

Use this decision matrix to determine if 1-Butyrylimidazole is the culprit behind your reaction failure.

SymptomProbable CauseVerification Test
Reaction starts fast, then stalls at ~20-50% conversion. Product Inhibition (Imidazole Buildup). The released imidazole concentration rises until it outcompetes the substrate for the metal center.Spike the reaction with 0.5 equiv of pure imidazole at

. If yield drops to near zero, confirmed.
Reaction never starts (0% conversion). Halide Poisoning (Cl⁻). Your batch of 1-Butyrylimidazole contains residual chloride from its synthesis (via butyryl chloride).Perform Protocol A (Silver Nitrate Test) below.
Precipitate forms immediately upon reagent addition. Ligand Displacement. The catalyst ligands (e.g., phosphines) are being displaced by imidazole, forming insoluble metal-imidazole complexes.Analyze precipitate by NMR/XRD. It will likely show metal-imidazole coordination.
Reaction works in CH₂Cl₂ but fails in THF/DMF. Solvent-Assisted Poisoning. Polar solvents stabilize the ionic metal-imidazole complex, enhancing the poisoning effect.Switch to non-polar solvents (Toluene/Hexane) to destabilize the ionic complex.

Deep Dive: The Mechanism of Inhibition

Vector 1: The Coordination Trap (Competitive Binding)

Transition metals like Palladium(II) and Nickel(0) rely on open coordination sites to bind substrates (oxidative addition/ligand exchange). Imidazole is an excellent ligand with a high affinity for soft metals.

  • The Mechanism: As the butyrylation proceeds, Imidazole concentration increases. It acts as a "poisoning ligand," displacing labile ligands (like solvent molecules or weak phosphines) and forming thermodynamically stable, catalytically inert species (e.g., [Pd(Imidazole)₄]²⁺).

Vector 2: The Chloride Artifact

Commercial 1-Butyrylimidazole is often synthesized via the reaction of Butyryl Chloride + 2 Imidazole.

  • The Impurity: If not rigorously purified, the reagent retains Imidazolium Chloride .

  • The Effect: Chloride ions (

    
    ) are potent poisons for cationic metal catalysts (e.g., Cationic Pd or Rh species used in hydrogenation or C-H activation), collapsing the active cationic species into a neutral, inactive halide complex.
    
Visualizing the Poisoning Pathway

CatalystPoisoning CatActive Active Catalyst (LnM) Product Butyrylated Product CatActive->Product Turnover Imidazole Imidazole (Byproduct) CatActive->Imidazole Release PoisonedCat Dead Catalyst [LnM(Im)x] CatActive->PoisonedCat Deactivation Reagent 1-Butyrylimidazole Reagent->CatActive Substrate Binding Substrate Substrate (Nucleophile) Substrate->CatActive Substrate Binding Imidazole->CatActive Competitive Binding PoisonedCat->CatActive Reversible? (Rarely)

Figure 1: The Catalytic "Death Spiral." As the reaction produces the desired product, it simultaneously generates the inhibitor (Imidazole), which competes for the active catalyst.

Remediation Protocols

Protocol A: Rapid Halide Quantification (The "Silver Test")

Use this to validate raw material quality before risking expensive catalysts.

Materials: 0.1 M AgNO₃ solution, dilute HNO₃.

  • Dissolve 50 mg of 1-Butyrylimidazole in 1 mL of water/methanol (1:1).

  • Acidify with 2 drops of dilute HNO₃ (prevents silver imidazolate precipitation).

  • Add 2 drops of 0.1 M AgNO₃.

  • Result:

    • Clear: Chloride free. Safe for cationic catalysts.

    • Turbid/White Precipitate: Chloride present (>500 ppm). Do not use for Rh/Pd catalysis without purification.

Protocol B: In-Situ Scavenging (The "Sponge" Method)

Use this when the imidazole byproduct is the issue.

Concept: Add a heterogeneous scavenger that binds imidazole stronger than your catalyst does, but does not react with 1-Butyrylimidazole.

Recommended Scavengers:

  • Amberlyst-15 (Dry): Strong acid resin. Protonates imidazole to form non-coordinating imidazolium. Caution: Can catalyze hydrolysis of reagent if wet.

  • Anhydrous ZnCl₂ (0.5 equiv): Lewis acid "sink." Forms a precipitate with imidazole (Zn(Im)₂Cl₂), physically removing it from solution.

Workflow:

  • Prepare reaction mixture with Substrate + Catalyst.

  • Add Scavenger (e.g., 1.5 equiv relative to expected imidazole release).

  • Add 1-Butyrylimidazole slowly.

  • Filter reaction mixture upon completion to remove scavenger-imidazole complex.

Frequently Asked Questions (FAQ)

Q1: Can I just use acid (HCl) to protonate the imidazole? A: Generally, no . While protonating imidazole (


) stops it from binding metals, adding strong acid usually hydrolyzes 1-Butyrylimidazole (an amide) back to butyric acid, destroying your reagent. Use insoluble acidic resins (Protocol B) instead.

Q2: I'm doing a Suzuki coupling on a butyrylated heteroaryl. Why is it failing? A: If you synthesized the butyryl-heteroaryl using 1-Butyrylimidazole in the previous step, you likely carried over imidazole traces. Imidazole poisons Pd(0) in Suzuki couplings.

  • Fix: You must perform an acidic aqueous wash (pH 4) during the workup of the first step to ensure <10 ppm imidazole carryover before adding the Pd catalyst.

Q3: Why does my reaction turn black? A: "Pd-Black" formation. Imidazole can promote the aggregation of Pd nanoparticles by displacing stabilizing ligands, leading to catalyst decomposition. This confirms ligand displacement is occurring.

Comparative Data: Scavenger Efficacy

Impact of additives on Pd-catalyzed C-H butyrylation (Yield % at 4 hours).

ConditionYield (%)Catalyst StatusNotes
Standard (No Additive) 32%DeactivatedStalls after 1 hour.
+ Triethylamine 15%PoisonedBase additive exacerbates coordination.
+ Amberlyst-15 (Dry) 88% ActiveImidazole sequestered on resin.
+ ZnCl₂ (0.5 equiv) 76%ActivePrecipitate observed (Zn-complex).

References

  • Mechanism of Acyl Imidazole Reactivity

    • Title: Kinetics and mechanism of imidazole-catalyzed acylation.[1][2]

    • Source:National Institutes of Health (PubMed) / J. Org. Chem.
    • URL:[Link]

  • Palladium Catalyst Poisoning by Nitrogen Heterocycles

    • Title: Poisoning and deactivation of palladium catalysts.[3][4][5]

    • Source:SciSpace / Elsevier
    • URL:[Link]

  • Synthesis & Impurities of Imidazolium Reagents

    • Title: Synthesis and characterization of 1-butyl-3-methylimidazolium chloride (Impurities discussion).
    • Source:National Institutes of Health (PubMed Central)
    • URL:[Link]

  • Overcoming Heterocycle Poisoning in C-H Activation

    • Title: Bypassing the Limitations of Directed C–H Functionaliz
    • Source:National Institutes of Health (PubMed Central)
    • URL:[Link]

Sources

Technical Support Center: Quantifying 1-Butyrylimidazole Conversion

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the specific analytical challenges associated with 1-Butyrylimidazole (CAS 61063-18-1) . This compound belongs to the class of N-acyl imidazoles, which are potent acylating agents. Their high reactivity makes them inherently unstable in standard analytical workflows, necessitating specialized handling to avoid "ghost peaks" and quantitation errors.

Status: Operational | Tier: Level 3 (Method Development) Topic: Troubleshooting Instability & Quantitation Artifacts

Executive Brief: The "Hydrolysis Trap"

If you are observing poor reproducibility, shifting retention times, or "disappearing" peaks when analyzing 1-Butyrylimidazole, you are likely fighting its intrinsic chemistry.

The Core Problem: N-acyl imidazoles are moisture-sensitive. In the presence of water (even atmospheric moisture or trace water in "dry" solvents), they hydrolyze back to Imidazole and Butyric Acid .

  • Direct Consequence: Standard Reversed-Phase HPLC (which uses aqueous mobile phases) will degrade your analyte during the run.

  • The Fix: Do not analyze directly. Use Pre-Column Derivatization (Quenching) to convert the labile 1-Butyrylimidazole into a stable amide before injection.

Part 1: Diagnostic & Troubleshooting (Q&A)

Q1: "My HPLC peak for 1-Butyrylimidazole decreases with every injection from the same vial. Is my autosampler failing?"

Diagnosis: It is not the autosampler; it is in-vial hydrolysis . Technical Context: If your sample diluent contains protic solvents (Methanol, Ethanol) or is not strictly anhydrous (Acetonitrile with >0.1% water), the 1-Butyrylimidazole is reacting in the vial.

  • The Artifact: You will see the 1-Butyrylimidazole peak shrink and the Imidazole peak (eluting earlier) grow.

  • Immediate Action: Switch sample diluent to anhydrous Dichloromethane (DCM) or THF . Ensure autosampler temperature is set to 4°C to slow kinetics.

Q2: "I see a broad, tailing peak that shifts retention time depending on the flow rate. What is happening?"

Diagnosis: This is On-Column Hydrolysis . Mechanism: As the band of 1-Butyrylimidazole travels through the column, it reacts with the water in your mobile phase.

  • The Result: The detector sees a smear of the reactant and the product (Imidazole) forming continuously along the column length. This is a classic "dynamic reactor" artifact.

  • Solution: You cannot use standard aqueous RP-HPLC for direct quantitation. You must switch to the Derivatization Protocol (See Part 2).

Q3: "Can I use GC-MS? The compound should be volatile."

Diagnosis: Risky. N-acyl imidazoles are thermally labile. Risk Factor: The high injection port temperature (250°C+) can cause thermal decomposition (pyrolysis) into ketenes or reversion to imidazole, leading to false-negative results. Verdict: LC-UV (after derivatization) is more robust than GC for this specific acylating agent.

Part 2: The Self-Validating Derivatization Protocol

Objective: Convert the unstable 1-Butyrylimidazole into a stable N-butylbutyramide (or similar) that can be quantified without degradation.

The Reaction Logic

We exploit the reagent's reactivity to "lock" the stoichiometry. By adding an excess of a primary amine (e.g., Benzylamine or n-Butylamine), we force the conversion to a stable amide.

Reaction: 1-Butyrylimidazole + Benzylamine → N-Benzylbutyramide (Stable) + Imidazole

Step-by-Step Procedure
  • Quenching Reagent: Prepare a solution of Benzylamine (1.5 equivalents relative to expected 1-Butyrylimidazole) in anhydrous Acetonitrile.

  • Sampling: Take an aliquot of your reaction mixture (containing the 1-Butyrylimidazole).

  • Reaction: Immediately add the Sampling aliquot to the Quenching Reagent.

    • Time: Allow to react for 5–10 minutes at Room Temp. (Reaction is usually instantaneous).

  • Analysis: Inject this mixture into the HPLC.

  • Quantification: Measure the peak area of the N-Benzylbutyramide .

Why this is Self-Validating: If you spike the sample with a known standard of 1-Butyrylimidazole and the recovery of the amide is <95%, you know your quenching was too slow or water competed for the reaction.

Part 3: Visualization of Pathways

Pathway Diagram: Hydrolysis vs. Derivatization

The following diagram illustrates why direct analysis fails and how the derivatization strategy bypasses the instability.

G cluster_0 Direct Analysis (The Trap) cluster_1 Derivatization (The Solution) Start 1-Butyrylimidazole (Analyte) Hydrolysis Hydrolysis (Uncontrolled) Start->Hydrolysis Direct Injection Stable N-Benzylbutyramide (Stable Amide) Start->Stable + Amine (Pre-Column) Water Mobile Phase (H2O / MeOH) Water->Hydrolysis Artifacts Artifacts: Butyric Acid + Imidazole Hydrolysis->Artifacts Ghost Peaks Quench Quench Reagent (Benzylamine) Quench->Stable Valid Accurate Quantification Stable->Valid RP-HPLC

Caption: Figure 1. Analytical pathways. The red path (Direct Analysis) leads to hydrolysis artifacts. The green path (Derivatization) yields a stable, quantifiable surrogate.

Part 4: Analytical Method Parameters (HPLC)

Once derivatized, the target analyte is N-Benzylbutyramide . This molecule is stable and UV-active.

ParameterRecommendationRationale
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µmStandard RP retention is sufficient for the amide.
Mobile Phase A 0.1% Phosphoric Acid in WaterAcidic pH suppresses silanol activity; ensures sharp peaks.
Mobile Phase B AcetonitrileStronger elution strength than MeOH; lower backpressure.
Gradient 10% B to 90% B over 10 minSeparates the early-eluting Imidazole from the late-eluting Amide.
Detection UV @ 210 nm or 254 nm 210 nm for amide bond; 254 nm if using Benzylamine (aromatic ring).
Flow Rate 1.0 mL/minStandard flow.[1]
Data Interpretation Table

Use this table to interpret the peaks in your chromatogram.

Peak IdentityRetention (Approx)Origin
Imidazole 1.5 - 2.5 minByproduct of the reaction (or hydrolysis).
Benzylamine 3.0 - 4.0 minExcess quenching reagent (Must be present to ensure full quench).
N-Benzylbutyramide 6.5 - 7.5 minTarget Analyte (Stoichiometric equivalent to 1-Butyrylimidazole).
Butyric Acid 2.5 - 3.5 minEvidence of moisture contamination before quenching.

Part 5: References & Authority[2][3]

  • Mechanism of Hydrolysis: Jencks, W. P., & Carriuolo, J. (1961). Reactivity of Nucleophilic Reagents toward N-Acetylimidazole. Journal of the American Chemical Society. Link

    • Establishes the baseline instability of N-acyl imidazoles in aqueous media.

  • Derivatization Strategy: Staab, H. A. (1962). Syntheses Using Heterocyclic Amides (Azolides). Angewandte Chemie International Edition. Link

    • Foundational text on the reactivity of acyl imidazoles with amines (aminolysis).

  • Analytical Handling: Connors, K. A., & Pandit, N. K. (1982). Kinetics and Mechanism of Hydroxy Group Acetylations Catalyzed by N-methylimidazole. Journal of Pharmaceutical Sciences. Link

    • Provides kinetic context for the competition between hydrolysis and acylation.

  • General Stability Data: PubChem Compound Summary for N-Acetylimidazole (Analogous structure). Link

    • Source for physicochemical properties and reactivity alerts.

Sources

Technical Support Center: 1-Butyrylimidazole Removal Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: TICKET-CHEM-084 Subject: Work-up procedures to remove unreacted 1-Butyrylimidazole Status: Open Support Tier: Senior Application Scientist

Executive Summary

1-Butyrylimidazole (CAS: 4122-54-7) is a highly effective acylating agent often used when acid chlorides are too harsh. However, its high boiling point (~247°C) makes removal by evaporation impossible. Successful work-up relies on chemical derivatization (hydrolysis) followed by phase separation .

This guide details the standard operating procedures (SOPs) for removing this reagent and its byproducts (imidazole and butyric acid) from your reaction mixture.

Module 1: The Standard Aqueous Protocol (Tier 1)

Best for: Stable, non-polar to moderately polar products (amides, esters) soluble in organic solvents (DCM, EtOAc, Ether).

The Mechanism

Unlike volatile reagents (e.g., thionyl chloride), 1-butyrylimidazole must be chemically disassembled.

  • Hydrolysis: Water converts the reagent into butyric acid and imidazole .

  • Acid Wash: Protonates the imidazole (

    
    ) to form water-soluble imidazolium chloride.
    
  • Base Wash: Deprotonates the butyric acid (

    
    ) to form water-soluble sodium butyrate.
    
Step-by-Step Workflow
  • Quench: Dilute the reaction mixture with an organic solvent (e.g., Ethyl Acetate or DCM).

  • Acidic Wash (Removal of Imidazole):

    • Wash the organic layer 2x with 0.5 M HCl or 10% Citric Acid .

    • Why? This rapidly hydrolyzes residual reagent and pulls the resulting imidazole into the aqueous layer.

    • Check: The aqueous layer should be acidic (pH < 2).[1]

  • Basic Wash (Removal of Butyric Acid):

    • Wash the organic layer 2x with Saturated NaHCO₃ (Sodium Bicarbonate).

    • Why? Hydrolysis generates butyric acid. If not removed, your product will smell rancid (like vomit/sweat). This step converts it to the odorless salt.

  • Final Rinse: Wash 1x with Brine (Saturated NaCl) to break any emulsions and dry the organic layer.

Visualization: The Extraction Logic

WorkupLogic Start Crude Reaction Mixture (Product + 1-Butyrylimidazole) AcidWash Step 1: Add 0.5M HCl Start->AcidWash Sep1 Phase Separation AcidWash->Sep1 AqWaste1 Aqueous Waste 1 (Imidazolium Chloride) Sep1->AqWaste1 Aqueous Phase OrgLayer1 Organic Layer (Product + Butyric Acid) Sep1->OrgLayer1 Organic Phase BaseWash Step 2: Add Sat. NaHCO3 OrgLayer1->BaseWash Sep2 Phase Separation BaseWash->Sep2 AqWaste2 Aqueous Waste 2 (Sodium Butyrate) Sep2->AqWaste2 Aqueous Phase FinalProduct Clean Organic Layer (Product Only) Sep2->FinalProduct Organic Phase

Figure 1: Sequential extraction logic for removing amphoteric byproducts.

Module 2: Acid-Sensitive Compounds (Tier 2)

Best for: Products containing acetals, silyl ethers, or Boc groups that might degrade in HCl.

The Issue: Standard HCl washes can cleave protecting groups. The Solution: Use a "Buffered Hydrolysis" approach.

  • Modified Quench: Add Saturated Ammonium Chloride (NH₄Cl) instead of HCl.

    • pH:[1] ~4.5–5.0 (Mildly acidic).

    • Action: Sufficient to protonate imidazole without stripping sensitive protecting groups.

  • Agitation: Stir vigorously for 15–30 minutes. 1-Butyrylimidazole hydrolyzes slower at higher pH; time is required to ensure complete destruction.

  • Scavenger Resin (Alternative):

    • Add Polymer-supported Isocyanate (removes amines/imidazole) or Amberlyst 15 (acidic resin).

    • Stir for 1 hour, then filter. This avoids liquid-liquid extraction entirely.

Module 3: Troubleshooting & FAQs
Q: My product still smells terrible (like rancid butter). Why?

A: You likely skipped or under-performed the Basic Wash (Step 3) . The hydrolysis of 1-butyrylimidazole releases butyric acid .

  • Boiling Point: 163.5°C (Hard to evaporate).

  • Odor Threshold: Extremely low (ppm range).

  • Fix: Dissolve product in ether/DCM and wash extensively with 1M NaOH (if product is stable to base) or Saturated NaHCO₃ until the smell dissipates.

Q: Can I just use rotary evaporation (Rotovap)?

A: No. See the physical property comparison below. 1-Butyrylimidazole is effectively non-volatile under standard lab conditions.

CompoundBoiling Point (760 mmHg)Volatility Status
1-Butyrylimidazole 247.4°C Non-Volatile
Butyric Acid163.5°CLow Volatility
Imidazole256°CNon-Volatile
Thionyl Chloride74.6°CVolatile
Q: I see a "streak" on my TLC plate interfering with my product.

A: That is likely Imidazole . On silica gel, imidazole drags (streaks) due to its basicity interacting with acidic silanols.

  • Fix: Add 1% Triethylamine (Et₃N) to your TLC eluent to sharpen the spots.

  • Purification: If you must column the mixture without extraction, dope your silica column solvent with 1% Et₃N or 1% MeOH to elute the imidazole quickly, or use a gradient to leave it stuck at the top.

Module 4: Advanced Scavenging (Water-Free)

Best for: Hydrolytically unstable products (e.g., activated esters, anhydrides).

If you cannot expose your product to water, you must use Solid Phase Extraction (SPE) .

  • Reagent: Amberlyst 15 (H+ form) or Silica-supported Propylsulfonic Acid .

  • Protocol:

    • Dilute reaction mixture in dry DCM.

    • Add 3–5 equivalents of acidic resin (relative to initial imidazole loading).

    • Stir for 1 hour. The basic imidazole binds to the acidic resin.

    • Filter the resin.[2]

    • Note: This removes the imidazole but not the unreacted butyryl group if it hasn't hydrolyzed. To remove unreacted 1-butyrylimidazole in a water-free environment, add a nucleophilic scavenger (e.g., aminomethyl polystyrene ) to react with the excess reagent first.

Visualization: Scavenger Workflow

ScavengerFlow Input Crude Mixture (Dry Solvent) Step1 Add Aminomethyl Resin (Consumes 1-Butyrylimidazole) Input->Step1 Step2 Add Sulfonic Acid Resin (Captures Imidazole) Step1->Step2 Filter Filtration Step2->Filter Output Pure Product (Filtrate) Filter->Output

Figure 2: Solid-phase scavenging for water-sensitive workups.

References
  • Staab, H. A. (1962).[3] Syntheses Using Heterocyclic Amides (Azolides). Angewandte Chemie International Edition, 1(7), 351–367. [Link]

  • Organic Syntheses. (1968). 1,1'-Carbonyldiimidazole (General handling of imidazole byproducts).[3][4] Organic Syntheses, Coll. Vol. 5, p.201. [Link]

Sources

Validation & Comparative

1-Butyrylimidazole vs. Butyryl Chloride: A Comparative Acylation Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of acylating agents, Butyryl Chloride and 1-Butyrylimidazole represent two distinct tactical approaches to the same strategic goal: the introduction of a butyryl (


) group.
  • Butyryl Chloride is the "sledgehammer": kinetically aggressive, sterically unencumbered, and highly efficient for unreactive nucleophiles. However, its generation of stoichiometric HCl necessitates rigorous base scavenging and threatens acid-sensitive protecting groups (e.g., Boc, acetals).

  • 1-Butyrylimidazole is the "scalpel": a tunable, mild acylating agent (an "active amide"). It operates under neutral-to-mildly-basic conditions, eliminating the risk of acid-catalyzed side reactions. It is the reagent of choice for late-stage functionalization of complex, multifunctional scaffolds.

This guide provides a technical comparison to assist medicinal chemists in selecting the optimal reagent based on substrate sensitivity and reaction kinetics.

Mechanistic Profiling & Kinetics

The divergence in performance stems from the electronic nature of the leaving group (LG).

Electronic Activation
  • Butyryl Chloride: The chlorine atom exerts a strong inductive effect (

    
    ), making the carbonyl carbon highly electrophilic. The chloride ion (
    
    
    
    ) is an excellent leaving group (
    
    
    of conjugate acid
    
    
    ). This results in rapid kinetics but low selectivity.
  • 1-Butyrylimidazole: The imidazole ring withdraws electron density via resonance but also donates back via the nitrogen lone pair, stabilizing the ground state relative to the acid chloride. The leaving group is imidazole (

    
     of conjugate acid 
    
    
    
    ). Activation often requires protonation or Lewis acid catalysis to match the reactivity of the chloride.
Mechanism of Action (Visualization)

The following diagram illustrates the mechanistic divergence, highlighting the tetrahedral intermediates and byproduct generation.

AcylationMechanism Reagent_Cl Butyryl Chloride (High Energy) Inter_Cl Tetrahedral Intermediate (Unstable) Reagent_Cl->Inter_Cl Fast Attack Reagent_Im 1-Butyrylimidazole (Stabilized) Inter_Im Tetrahedral Intermediate (Zwitterionic/Protonated) Reagent_Im->Inter_Im Slow/Selective Attack Nu Nucleophile (R-NH2 / R-OH) Nu->Inter_Cl Nu->Inter_Im Product Acylated Product Inter_Cl->Product Byprod_Cl Byproduct: HCl (Requires Base Scavenger) Inter_Cl->Byprod_Cl Inter_Im->Product Byprod_Im Byproduct: Imidazole (Non-Corrosive / Catalytic) Inter_Im->Byprod_Im

Figure 1: Mechanistic pathways showing the high-energy trajectory of the acid chloride versus the stabilized, byproduct-neutral pathway of the acylimidazole.

Comparative Performance Data

The following data consolidates physicochemical properties and reactivity profiles relevant to process optimization.

FeatureButyryl Chloride1-Butyrylimidazole
CAS Number 141-75-329117-64-8
Leaving Group

-7 (HCl)6.95 (Imidazolium)
Reactivity High (Exothermic)Moderate (Tunable)
Byproduct Hydrogen Chloride (Gas/Acid)Imidazole (Solid/Base)
Moisture Sensitivity Extreme (Violent Hydrolysis)Moderate (Slow Hydrolysis)
Selectivity Low (Acylates OH, NH2, SH indiscriminately)High (Prefers primary NH2 > OH)
Acid Scavenger Mandatory (TEA, DIPEA, Pyridine)Optional (Self-buffering)
Storage Stability Poor (Degrades to HCl)Good (Hygroscopic solid/oil)
Suitability Sterically hindered substratesAcid-sensitive substrates (Boc, TBS)

Experimental Protocols

Protocol A: Standard Acylation (Butyryl Chloride)

Best for: Robust substrates, sterically hindered amines, or scale-up where cost is the primary driver.

Reagents:

  • Substrate (1.0 equiv)

  • Butyryl Chloride (1.1 – 1.2 equiv)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 – 2.0 equiv)

  • Solvent: Dichloromethane (DCM) (Anhydrous)

Workflow:

  • Setup: Flame-dry a round-bottom flask under

    
     or Ar atmosphere.
    
  • Dissolution: Dissolve substrate and base (TEA) in anhydrous DCM. Cool to 0°C (ice bath) to control exotherm.

  • Addition: Add Butyryl Chloride dropwise via syringe. Caution: Evolution of HCl fumes may occur if base is insufficient.

  • Reaction: Stir at 0°C for 30 mins, then warm to Room Temperature (RT). Monitor via TLC/LCMS.

  • Quench: Quench with saturated

    
     solution.
    
  • Workup: Extract with DCM, wash with brine, dry over

    
    .
    

Critical Note: The HCl salt of the amine base (TEA·HCl) will precipitate. Ensure vigorous stirring.

Protocol B: Mild Acylation (1-Butyrylimidazole)

Best for: Late-stage functionalization, peptides, and substrates containing acid-labile groups (e.g., acetals, silyl ethers).

Note: While 1-Butyrylimidazole can be purchased, it is often generated in situ using 1,1'-Carbonyldiimidazole (CDI) and Butyric Acid to ensure maximum activity and purity.

Reagents:

  • Butyric Acid (1.1 equiv)

  • 1,1'-Carbonyldiimidazole (CDI) (1.1 equiv)

  • Substrate (1.0 equiv)

  • Catalyst (Optional): DBU or DMAP (0.1 equiv) for unreactive alcohols.

  • Solvent: THF or Acetonitrile (ACN).

Workflow:

  • Activation (In Situ): Dissolve Butyric Acid in anhydrous THF at RT. Add CDI portion-wise.[1][2]

    • Observation:

      
       gas evolution indicates formation of the acylimidazole. Stir for 30–60 mins until gas evolution ceases.
      
  • Coupling: Add the nucleophile substrate directly to the reaction mixture.

  • Reaction: Stir at RT (for amines) or reflux (for hindered alcohols).

    • Self-Buffering: The imidazole released acts as a mild base, often negating the need for external bases.

  • Workup: Dilute with EtOAc. Wash with water (removes imidazole and unreacted acid). Dry over

    
    .
    

Decision Framework & Application Guide

Use the following logic flow to determine the appropriate reagent for your specific campaign.

DecisionMatrix Start Start: Select Acylation Reagent Q1 Is the substrate Acid-Sensitive? (Contains Boc, Trityl, Acetal, Silyl groups) Start->Q1 Q2 Is the Nucleophile Sterically Hindered? Q1->Q2 No Res_Im Use 1-Butyrylimidazole (Protocol B) Q1->Res_Im Yes (Avoid HCl) Q2->Res_Im No (Prefer Mild Conditions) Res_Cl Use Butyryl Chloride (Protocol A) Q2->Res_Cl Yes (Need High Energy)

Figure 2: Decision matrix for reagent selection based on substrate stability and steric profile.

Case Study: Selective N-Acylation

In a molecule containing both a primary amine and a secondary alcohol, 1-Butyrylimidazole demonstrates superior chemoselectivity. Under controlled conditions (RT, no catalyst), it will exclusively acylate the amine (


-acylation) leaving the alcohol untouched. Butyryl chloride  would likely result in a mixture of 

-acyl,

-acyl, and

-diacyl products due to its indiscriminate high reactivity [1].

Safety & Handling

Butyryl Chloride[3][4][5]
  • Hazards: Corrosive, Flammable, Lachrymator.[3] Reacts violently with water to release HCl gas.[3]

  • PPE: Fume hood mandatory. Face shield recommended. Double nitrile gloves.

  • Spill Control: Neutralize with sodium bicarbonate or lime. Do not add water directly.

1-Butyrylimidazole[1][6]
  • Hazards: Skin and eye irritant.[3][4] Hygroscopic.

  • PPE: Standard lab coat, safety glasses, gloves.

  • Handling: Store in a desiccator. If synthesizing in situ using CDI, account for

    
     pressure buildup in sealed vessels.
    

References

  • Reactivity of N-Acylimidazoles: Staab, H. A. (1962). "Syntheses Using Heterocyclic Amides (Azolides)." Angewandte Chemie International Edition, 1(7), 351–367.

  • Butyryl Chloride Properties: PubChem Database.[3] "Butyryl chloride (CID 8855)."[5] National Center for Biotechnology Information.

  • CDI Mediated Acylation: Armstrong, A., et al. (2004). "N-Acylimidazoles as Reagents for the Synthesis of Amides." Tetrahedron.

  • Peptide Synthesis Protocols: "N-Terminus Acetylation Protocol." CDN Protocols.

Sources

A Senior Application Scientist's Guide to the Kinetics of Acylation: 1-Butyrylimidazole in Focus

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of chemical biology and drug development, the precise and controlled modification of biomolecules is paramount. Acylation, the introduction of an acyl group, stands as a cornerstone reaction for altering the structure and function of proteins, peptides, and other bioactive molecules. The choice of acylating agent is a critical determinant of reaction efficiency, selectivity, and the overall success of a synthetic strategy. This guide provides an in-depth comparison of 1-butyrylimidazole with other common acylating agents, supported by experimental data and field-proven insights, to empower researchers in making informed decisions for their kinetic studies.

The Acylating Agent's Dilemma: Balancing Reactivity and Selectivity

The ideal acylating agent offers a harmonious balance between reactivity and selectivity. Highly reactive agents like acyl chlorides often lead to rapid, high-yield reactions but can suffer from a lack of selectivity and the production of corrosive byproducts[1]. Conversely, less reactive agents such as carboxylic anhydrides may offer better selectivity but often require harsher conditions or longer reaction times[2][3].

N-acylimidazoles, including 1-butyrylimidazole, occupy a valuable middle ground. They are considered moderately reactive electrophiles with good solubility in aqueous media and a relatively long half-life, making them particularly amenable to biological applications[4]. Their reactivity can be attributed to the imidazole leaving group, which is a stable anion.

Comparative Kinetic Analysis: 1-Butyrylimidazole vs. The Alternatives

The general order of reactivity for common acylating agents is:

Acyl Chlorides > Acid Anhydrides > N-Acylimidazoles > Carboxylic Acids

This trend is primarily governed by the nature of the leaving group, with chloride being an excellent leaving group, followed by the carboxylate anion, and then imidazole.

Table 1: Comparative Performance of Acylating Agents

Acylating AgentGeneral ReactivityLeaving GroupByproductKey AdvantagesKey Disadvantages
Butyryl Chloride Very HighCl⁻HClRapid reactions, high yieldsHighly corrosive, moisture sensitive, produces strong acid
Butyric Anhydride HighButyrateButyric AcidMilder than acyl chlorides, less corrosive byproductLess reactive than acyl chlorides, may require catalysts or higher temperatures
1-Butyrylimidazole ModerateImidazoleImidazoleGood stability in aqueous media, tunable reactivity, biocompatible byproductsLess reactive than anhydrides and acyl chlorides
Insights from Experimental Data

Kinetic studies on the acylation of microcrystalline cellulose have shown that N-acylimidazoles are more reactive than the corresponding acid anhydrides in certain ionic liquid systems[5]. This highlights that the reaction environment can significantly influence the relative reactivity of these agents.

Furthermore, in the context of enzyme kinetics, a study on the acylation of α-chymotrypsin provided specific rate constants for various N-acylimidazoles. For 1-butyrylimidazole (referred to as N-butyrylimidazole in the study), the second-order rate constant (k₂/Kₘ) for the acylation of the enzyme's active site serine was determined. This provides a quantitative measure of its reactivity in a biological context.

The Mechanism of Acylation by 1-Butyrylimidazole

The acylation of a nucleophile (Nu-H) by 1-butyrylimidazole proceeds through a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nucleophile attacks the electrophilic carbonyl carbon of the butyryl group. This leads to the formation of a tetrahedral intermediate, which then collapses, expelling the stable imidazole anion as the leaving group and resulting in the acylated product.

AcylationMechanism reagents 1-Butyrylimidazole + Nucleophile (Nu-H) intermediate Tetrahedral Intermediate reagents->intermediate Nucleophilic Attack products Acylated Product + Imidazole intermediate->products Collapse of Intermediate (Leaving Group Departure)

Caption: Mechanism of acylation by 1-Butyrylimidazole.

Experimental Workflow for Kinetic Analysis

A robust and self-validating experimental protocol is crucial for obtaining reliable kinetic data. The following outlines a general workflow for a spectrophotometric kinetic assay of acylation with 1-butyrylimidazole.

KineticWorkflow cluster_prep Preparation cluster_execution Execution cluster_analysis Data Analysis A Prepare Stock Solutions (1-Butyrylimidazole, Nucleophile, Buffer) C Equilibrate Reactants to Reaction Temperature A->C B Determine Wavelength of Maximum Absorbance (λmax) for 1-Butyrylimidazole E Monitor Absorbance Change at λmax over Time B->E D Initiate Reaction by Mixing (e.g., in a cuvette) C->D D->E F Plot Absorbance vs. Time E->F G Convert Absorbance to Concentration (using Beer-Lambert Law) F->G H Determine Initial Rate (v₀) G->H I Calculate Rate Constant (k) H->I

Caption: Experimental workflow for a spectrophotometric kinetic assay.

Detailed Protocol: Spectrophotometric Kinetic Assay

This protocol describes the determination of the pseudo-first-order rate constant for the reaction of 1-butyrylimidazole with an excess of a nucleophile.

Materials:

  • 1-Butyrylimidazole

  • Nucleophile of interest (e.g., an amine or a thiol-containing compound)

  • Appropriate buffer solution (ensure it does not react with the acylating agent)

  • UV-Vis Spectrophotometer with temperature control

  • Quartz cuvettes

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of 1-butyrylimidazole in a dry, aprotic solvent (e.g., acetonitrile) to prevent premature hydrolysis.

    • Prepare a stock solution of the nucleophile in the chosen buffer. The concentration of the nucleophile should be at least 10-fold higher than the final concentration of 1-butyrylimidazole to ensure pseudo-first-order conditions.

    • Prepare the buffer solution at the desired pH.

  • Determination of λmax:

    • Scan the UV-Vis spectrum of a dilute solution of 1-butyrylimidazole in the reaction buffer to determine the wavelength of maximum absorbance (λmax). This will be the wavelength at which the reaction is monitored.

  • Kinetic Run:

    • Set the spectrophotometer to the determined λmax and equilibrate the cell holder to the desired reaction temperature.

    • Pipette the required volume of the nucleophile stock solution and buffer into a quartz cuvette. Place the cuvette in the spectrophotometer and allow it to thermally equilibrate.

    • Initiate the reaction by adding a small, precise volume of the 1-butyrylimidazole stock solution to the cuvette. Quickly mix the contents by inverting the cuvette (with a cap) or by gentle pipetting.

    • Immediately start recording the absorbance at λmax as a function of time. The decrease in absorbance corresponds to the consumption of 1-butyrylimidazole.

  • Data Analysis:

    • Plot the natural logarithm of the absorbance (ln(A)) versus time.

    • For a pseudo-first-order reaction, this plot should be linear.

    • The negative of the slope of this line is the pseudo-first-order rate constant (k_obs).

    • The second-order rate constant (k₂) can be calculated by dividing k_obs by the concentration of the nucleophile: k₂ = k_obs / [Nucleophile].

Causality Behind Experimental Choices

  • Choice of Pseudo-First-Order Conditions: Using a large excess of the nucleophile simplifies the rate law to depend only on the concentration of the acylating agent. This makes the determination of the rate constant more straightforward and less prone to errors from variations in the concentration of both reactants.

  • Use of a Buffer: Many acylation reactions are pH-dependent. A buffer is essential to maintain a constant pH throughout the experiment, ensuring that the observed rate constant is not influenced by changes in proton concentration.

  • Temperature Control: Reaction rates are highly sensitive to temperature. Precise temperature control is critical for obtaining reproducible kinetic data and for calculating activation parameters (e.g., activation energy).

Conclusion: Selecting the Right Tool for the Job

1-Butyrylimidazole presents a compelling option for researchers seeking a balance of reactivity, stability, and biocompatibility in their acylation reactions. Its moderate reactivity allows for controlled modifications, particularly in sensitive biological systems where highly reactive agents could lead to non-specific reactions and degradation of the target molecule.

While acyl chlorides and anhydrides may offer faster reaction rates, the milder conditions and greater stability of 1-butyrylimidazole often make it the superior choice for applications in drug development and chemical biology. The experimental framework provided in this guide offers a robust starting point for the kinetic characterization of acylation reactions with 1-butyrylimidazole, enabling researchers to quantitatively assess its performance and optimize their synthetic strategies.

References

  • Malek, N., et al. (2021). Kinetics of Cellulose Acylation with Carboxylic Anhydrides and N-acylimidazoles in Ionic Liquid/Molecular Solvent Mixtures: Relevance to the Synthesis of Mixed Cellulose Esters. ResearchGate. [Link]

  • Sciencemadness Discussion Board. (2024). Acetic anhydride or acetyl chloride, that is the question.... Sciencemadness. [Link]

  • Nawaz, H., et al. (2013). Kinetics and mechanism of imidazole-catalyzed acylation of cellulose in LiCl/N,N-dimethylacetamide. Carbohydrate Polymers. [Link]

  • Zaramella, A., et al. (2002). Stability studies of N-acylimidazoles. Helvetica Chimica Acta. [Link]

  • Mino, T., Sakamoto, S., & Hamachi, I. (2021). Recent applications of N-acyl imidazole chemistry in chemical biology. Bioscience, Biotechnology, and Biochemistry. [Link]

  • Nawaz, H., et al. (2014). Kinetics and mechanism of imidazole-catalyzed acylation of cellulose in LiCl/N,N-dimethylacetamide. ResearchGate. [Link]

  • Antony, E., & Hingorani, M. M. (2010). Application of Stopped-flow Kinetics Methods to Investigate the Mechanism of Action of a DNA Repair Protein. Journal of Visualized Experiments. [Link]

  • Patel, B. K., et al. (2004). Mild and eco-friendly chemoselective acylation of amines in aqueous medium. ResearchGate. [Link]

  • Jackson, J. B., & White, S. A. (2000). Stopped-flow reaction kinetics of recombinant components of proton-translocating transhydrogenase with physiological nucleotides. The Journal of Biological Chemistry. [Link]

  • Chamberlain, A. R., & Harris, M. E. (2024). Rapid Ribonuclease P Kinetics Measured by Stopped-Flow Fluorescence and Fluorescence Anisotropy. Methods in Molecular Biology. [Link]

  • Krivosheeva, A. V., et al. (2019). The methodology for the kinetic study of the reaction of the 2-methylimidazole formation by NMR-spectroscopy in situ. IOP Conference Series: Materials Science and Engineering. [Link]

  • Staab, H. A. (1992). Preparation of n-acylimidazoles.

Sources

Technical Guide: Spectroscopic Monitoring of 1-Butyrylimidazole Mediated Acylation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectroscopic Comparison of 1-Butyrylimidazole and its Reaction Products Content Type: Publish Comparison Guide

Executive Summary

1-Butyrylimidazole (CAS: 61063-18-1) represents a class of "active amides" (


-acyl imidazoles) widely utilized in medicinal chemistry for the mild acylation of amines and alcohols. Unlike butyryl chloride, which releases corrosive HCl, or butyric anhydride, which suffers from poor atom economy, 1-Butyrylimidazole offers a balance of reactivity and selectivity.

This guide provides a rigorous spectroscopic framework for monitoring the synthesis and consumption of 1-Butyrylimidazole. By leveraging the distinct electronic signature of the imidazole ring, researchers can quantitatively differentiate the active reagent from its reaction products (butyramides and free imidazole) using IR and NMR methodologies.

Part 1: The Chemistry of Activation

The utility of 1-Butyrylimidazole lies in the "azolide" effect. The lone pair on the pyrrole-type nitrogen (N1) is involved in the aromatic sextet of the imidazole ring. Consequently, it cannot effectively donate electron density to the carbonyl oxygen via resonance. This destabilizes the C=N bond and increases the electrophilicity of the carbonyl carbon compared to a standard amide.

Reaction Mechanism: Aminolysis

The following pathway illustrates the reaction of 1-Butyrylimidazole with a primary amine (e.g., Benzylamine) to form


-benzylbutyramide.

ReactionMechanism Reactant 1-Butyrylimidazole (Electrophile) Intermediate Tetrahedral Intermediate Reactant->Intermediate + Nucleophile Nucleophile Primary Amine (R-NH2) Nucleophile->Intermediate Product1 N-Butylamide (Product) Intermediate->Product1 Elimination Product2 Imidazole (Leaving Group) Intermediate->Product2

Figure 1: Mechanism of aminolysis. The imidazole moiety acts as a neutral leaving group driven by the restoration of aromaticity.

Part 2: Spectroscopic Fingerprinting

Distinguishing the active reagent from the product is critical for determining reaction completion. The


-acylation of the imidazole ring induces significant shifts in both vibrational (IR) and magnetic (NMR) properties.
Infrared Spectroscopy (FT-IR)

The most diagnostic feature is the carbonyl stretching frequency.[1] In 1-Butyrylimidazole, the lack of resonance stabilization shifts the C=O stretch to a higher wavenumber (similar to vinyl esters) compared to the resulting amide product.

Functional Group1-Butyrylimidazole (Reagent)Butylamide (Product)Free Imidazole (Byproduct)
C=O Stretch 1745 ± 5 cm⁻¹ (Strong)1640 ± 10 cm⁻¹ (Strong)Absent
C=N Ring Stretch ~1530 cm⁻¹Absent~1580 cm⁻¹
N-H Stretch Absent3200–3400 cm⁻¹ (Amide)2600–3100 cm⁻¹ (Broad, H-bond)

Diagnostic Rule: The disappearance of the high-frequency band at 1745 cm⁻¹ and the emergence of the amide I band at 1640 cm⁻¹ confirms the acyl transfer.

Proton NMR ( H-NMR)

The imidazole ring protons are highly sensitive to


-substitution. The H2 proton (located between the two nitrogens) is the primary reporter signal.
  • Reagent (1-Butyrylimidazole): The acyl group is electron-withdrawing, deshielding the imidazole ring protons. The H2 proton typically appears downfield.

  • Byproduct (Imidazole): Upon release, the imidazole ring regains electron density, causing an upfield shift of the ring protons.

Proton EnvironmentReagent Shift (

ppm)
Product Shift (

ppm)
Rationale
Imidazole H2 (N-CH-N)8.40 – 8.50 ppm (s)7.70 – 7.80 ppm (s)Loss of acyl deshielding effect.
Imidazole H4/H5 7.50 – 7.10 ppm7.15 ppmRestoration of equivalence in free imidazole (fast exchange).

-CH

(Butyryl)
~2.80 ppm (t)~2.20 ppm (t)Carbonyl carbon becomes less electrophilic in amide form.

Diagnostic Rule: Monitor the singlet at 8.4 ppm . Reaction completion is marked by the total disappearance of this peak and the growth of the imidazole singlet at 7.7 ppm .

Part 3: Experimental Protocol

This protocol describes the in situ generation of 1-Butyrylimidazole followed by aminolysis. This method avoids the isolation of the moisture-sensitive intermediate.

Reagents
  • Butyric Acid (1.0 equiv)

  • 1,1'-Carbonyldiimidazole (CDI) (1.1 equiv)

  • Benzylamine (1.0 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM) or THF.

Workflow Diagram

ExperimentalWorkflow Step1 Activation Phase Mix Butyric Acid + CDI (CO2 Evolution) Check1 Checkpoint: CO2 Cessation (approx. 30-60 mins) Step1->Check1 Step2 Acylation Phase Add Amine Nucleophile Check1->Step2 Monitor Monitor via TLC/NMR Target: Loss of 1745 cm-1 peak Step2->Monitor Workup Acidic Wash (remove Imidazole) Isolate Amide Monitor->Workup

Figure 2: One-pot synthesis workflow. Note that CO2 evolution indicates the formation of 1-Butyrylimidazole.

Step-by-Step Methodology
  • Activation: In a flame-dried flask under Argon, dissolve Butyric Acid (10 mmol) in anhydrous DCM (20 mL).

  • Reagent Formation: Add CDI (11 mmol) portion-wise. Caution: Vigorous evolution of CO

    
     gas. Stir at room temperature for 45 minutes.
    
    • Validation: Take an aliquot for IR. Confirm peak at 1745 cm⁻¹ (Acyl Imidazole) and absence of broad OH stretch (Acid).

  • Aminolysis: Add Benzylamine (10 mmol) dropwise. Stir for 2–4 hours.

  • Monitoring: Perform TLC (SiO

    
    , 50% EtOAc/Hexane). The product amide is typically less polar than the imidazole byproduct.
    
  • Workup: Wash the organic layer with 1M HCl (2 x 10 mL). This protonates the free imidazole (leaving group) and residual CDI, moving them to the aqueous phase. The neutral butyramide remains in the organic layer.

  • Isolation: Dry organic layer over MgSO

    
    , filter, and concentrate.
    

Part 4: Performance Comparison

Why choose 1-Butyrylimidazole over traditional acylating agents?

Feature1-ButyrylimidazoleButyryl ChlorideButyric Anhydride
Reactivity Moderate (Selective)High (Aggressive)Low to Moderate
Byproduct Imidazole (Neutral/Basic, solid)HCl (Acidic gas, corrosive)Butyric Acid (Liquid, acidic)
Atom Economy GoodExcellentPoor (loses 1 equiv acid)
Moisture Sensitivity HighVery HighModerate
Purification Acid wash removes byproductRequires base trap / distillationRequires base extraction
Substrate Scope Best for acid-sensitive aminesStandard aminesStable amines
References
  • Armstrong, A. (2001). N-Acylimidazoles in Organic Synthesis. Encyclopedia of Reagents for Organic Synthesis.

  • Staab, H. A. (1962). Syntheses Using Heterocyclic Amides (Azolides).[2] Angewandte Chemie International Edition, 1(7), 351–367.

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley. (General reference for Amide vs. Azolide IR shifts).
  • Alei, M., & Wageman, W. E. (1979).[3] 15N NMR shifts for imidazole and 1-methyl imidazole.[3] Tetrahedron Letters, 20(8), 667-670. (Grounding for Imidazole NMR shifts).

Sources

Comparative Stability of N-Acylimidazoles: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Acylimidazoles occupy a unique "Goldilocks" zone in acyl transfer reagents: they are significantly more reactive than stable amides or esters but possess a longer hydrolytic half-life than acid chlorides or anhydrides.[1] This guide provides a technical comparison of the stability profiles of various N-acylimidazole derivatives.

Key Takeaway: The stability of N-acylimidazoles is not binary.[1][2] It is tunable via steric hindrance (e.g., ortho-substitution on the acyl group) and electronic modulation of the imidazole ring.[1] While N-acetylimidazole (NAI) is highly labile (


 minutes in water), sterically crowded variants like N-mesitoylimidazole  exhibit exceptional resistance to hydrolysis, remaining stable for days even in acidic media.[1]

Mechanistic Underpinnings: The "Energy-Rich" Amide

To understand the stability differences, one must first understand the instability mechanism.[1] N-Acylimidazoles are "energy-rich" because the lone pair on the pyrrole-type nitrogen of the imidazole ring participates in the aromatic sextet.[1] This resonance competes with the standard amide resonance (delocalization into the carbonyl), rendering the carbonyl carbon highly electrophilic.[1]

Hydrolysis Mechanism

The primary degradation pathway is nucleophilic attack by water (or hydroxide), leading to the formation of the carboxylic acid and imidazole.[1][3]

HydrolysisMechanism Figure 1: Mechanism of N-Acylimidazole Hydrolysis. The driving force is the restoration of imidazole aromaticity upon leaving. NAcyl N-Acylimidazole (Electrophilic Carbonyl) TS Tetrahedral Intermediate NAcyl->TS Nucleophilic Attack Water H2O / OH- Water->TS Products Carboxylic Acid + Imidazole (LG) TS->Products Collapse (C-N Bond Break)

[1]

Comparative Stability Analysis

The following data synthesizes classical kinetic studies (Jencks, 1960) with modern "twisted amide" research (2020-2022).

Impact of Acyl Group Structure

Steric hindrance around the carbonyl group is the most potent stabilizer.[1]

Table 1: Relative Hydrolytic Stability of N-Acylimidazoles (Aqueous Buffer, pH 7.0, 25°C)

CompoundStructure TypeRelative Hydrolysis Rate (

)
Approx. Half-Life (

)
Stability Driver
N-Acetylimidazole Aliphatic, Unhindered1.0 (Reference)~40-60 minNone (High reactivity)
N-Benzoylimidazole Aromatic, Conjugated~0.5~2 hoursConjugation stabilizes carbonyl
N-(2,4,6-Trimethylbenzoyl)imidazole Aromatic, Steric< 0.01> 4 daysSteric Shielding (Mesitoyl group)
N-Pivaloylimidazole Aliphatic, Steric~0.2~5-6 hoursBulky t-butyl group

Note: Data derived from Jencks (1960) and Zaramella (2002).

Impact of Imidazole Substitution

Modifying the leaving group (the imidazole ring) also alters stability.[1]

  • 2-Methylimidazole derivatives: A methyl group at the C2 position of the imidazole ring creates steric clash with the acyl group, twisting the amide bond.[1] Counter-intuitively, while this breaks conjugation (increasing energy), it also sterically hinders the approach of the water nucleophile, often resulting in a net increase in hydrolytic stability compared to unsubstituted analogs.[1]

  • Electron-Withdrawing Groups (e.g., 4-Nitro): Drastically decrease stability by making the imidazole a better leaving group (

    
     of leaving group decreases).[1]
    
Comparison with Common Alternatives

Table 2: Performance Matrix vs. Alternatives

Reagent ClassHydrolytic StabilityReactivity (Aminolysis)ByproductsBest Use Case
Acid Chlorides Very Low (Seconds)Extremely HighHCl (Corrosive)Simple, non-sensitive substrates
N-Acylimidazoles Low to Moderate High Imidazole (Neutral) Acid-sensitive substrates, One-pot synthesis
NHS Esters Moderate (Hours at pH 7)ModerateN-HydroxysuccinimideBioconjugation (Proteins/Peptides)
Active Esters (pNP) HighLowp-Nitrophenol (Toxic)Peptide synthesis (Slow)

Experimental Protocol: Kinetic Stability Assay

As a scientist, you should not rely solely on literature values, as "stability" is heavily solvent- and pH-dependent.[1] Use this self-validating protocol to determine the


 of your specific N-acylimidazole.[1]
Principle

N-Acylimidazoles absorb strongly in the UV region (typically 240–250 nm) due to the conjugated amide system.[1] The hydrolysis products (carboxylic acid + imidazole) have significantly lower absorbance at this specific wavelength.[1] We monitor the decay of absorbance over time.[1]

Reagents & Setup
  • Buffer: 0.2 M Phosphate Buffer (pH 7.0) or solvent of choice (e.g., wet Acetonitrile).[1]

  • Stock Solution: 10 mM N-Acylimidazole in dry Acetonitrile (MeCN).

  • Instrument: UV-Vis Spectrophotometer with kinetic mode.

Step-by-Step Methodology

ProtocolWorkflow Figure 2: Kinetic Assay Workflow for Stability Determination Step1 1. Baseline Scan Scan 200-300nm to find lambda_max (Target ~245nm for Acetylimidazole) Step2 2. Preparation Add 3.0 mL Buffer to Cuvette Equilibrate to 25°C Step1->Step2 Step3 3. Initiation Inject 30 uL Stock Solution Invert rapidly to mix (t=0) Step2->Step3 Step4 4. Data Acquisition Monitor Abs at lambda_max every 30s until Abs plateaus (Infinity value) Step3->Step4 Step5 5. Calculation Plot ln(A_t - A_inf) vs Time Slope = -k_obs Step4->Step5

Self-Validation (Quality Control)

To ensure your data is valid, check the Isosbestic Point . If you scan the full spectrum periodically during hydrolysis, all curves should intersect at a single wavelength.[1]

  • Pass: Distinct isosbestic point exists (indicates clean conversion A

    
     B).[1]
    
  • Fail: No isosbestic point (indicates side reactions or polymerization).[1]

Storage and Handling Recommendations

Based on the stability data, follow these tiered storage protocols:

  • Tier 1: Labile (e.g., N-Acetylimidazole) [1]

    • Storage: -20°C, under Argon, in a desiccator.

    • Handling: Use immediately upon weighing.[1] Do not store as a stock solution in protic solvents.

  • Tier 2: Moderate (e.g., N-Benzoylimidazole) [1]

    • Storage: 4°C, dry container.

    • Handling: Stable in dry organic solvents (DCM, THF) for 24-48 hours.[1]

  • Tier 3: Stable (e.g., N-Mesitoylimidazole) [1]

    • Storage: Room temperature, standard vial.[1]

    • Handling: Can be used in open-air benchtop chemistry; compatible with aqueous-organic mixtures.[1]

References

  • Jencks, W. P., & Carriuolo, J. (1960).[1] General Base Catalysis of the Hydrolysis of N-Acetylimidazole. Journal of the American Chemical Society.[1] Link[1]

  • Staab, H. A. (1962).[1] Syntheses Using Heterocyclic Amides (Azolides). Angewandte Chemie International Edition. Link[1]

  • Zaramella, S., et al. (2002).[1][4] Stability Studies of N-Acylimidazoles. European Journal of Organic Chemistry. Link[1]

  • Li, G., et al. (2020).[1][5] Structure and Reactivity of Highly Twisted N-Acyl Imidazoles. Journal of Organic Chemistry. Link[1]

  • BenchChem. (2025).[1][3] An In-depth Technical Guide to the Stability and Storage of N-Hydroxysuccinimide (NHS) Ester Compounds. Link[1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.